molecular formula C11H19NO3 B3028390 tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 198835-03-9

tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

货号: B3028390
CAS 编号: 198835-03-9
分子量: 213.27
InChI 键: HDPGSWMTDGGUEB-XHNCKOQMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPGSWMTDGGUEB-XHNCKOQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198835-03-9
Record name rel-1,1-Dimethylethyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198835-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Strategic Chiral Synthon: A Technical Guide to tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Therapeutic Potential

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high specificity and efficacy is paramount. Chiral bicyclic scaffolds have emerged as privileged structures capable of orienting pharmacophoric elements in a rigid, three-dimensional space, thereby enhancing interactions with biological targets. Among these, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate stands out as a versatile and strategically important building block.[1] Its constrained bicyclic system, coupled with the stereochemically defined hydroxyl group and the synthetically tractable Boc-protected amine, makes it an invaluable intermediate in the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of its properties, synthesis, and applications, tailored for researchers and professionals in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a synthetic intermediate is fundamental to its effective application.

Core Physicochemical Data
PropertyValueSource
CAS Number 1932042-59-5[2]
Molecular Formula C₁₁H₁₉NO₃[3]
Molecular Weight 213.27 g/mol [3]
Appearance White to off-white solid
Predicted pKa 14.70 ± 0.20[3]
Spectroscopic Characterization

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. Representative data is compiled below. While specific peak positions may vary slightly depending on the solvent and instrument, the following provides a characteristic fingerprint of the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.0-4.2m1HCH-OH
~3.4-3.6m2HCH₂-N
~2.5-2.7m1HBridgehead CH
~2.2-2.4m1HBridgehead CH
~1.7-2.0m4HBicyclic CH₂
1.45s9HC(CH₃)₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (ppm)Assignment
~155C=O (Boc)
~80C(CH₃)₃
~70CH-OH
~55-60Bridgehead CH
~45-50CH₂-N
~30-40Bicyclic CH₂
28.5C(CH₃)₃

Mass Spectrometry (MS):

  • LC-MS (M+H)⁺: Expected: 214.14; Observed: Consistent with the expected value.[4]

Stereoselective Synthesis: A Methodical Approach

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The following protocol is based on a method described in the patent literature, which highlights a practical route for its preparation.[4]

Synthetic Workflow Diagram

G cluster_0 Step 1: Reduction and Protection cluster_1 Step 2: Hydroboration-Oxidation A (1S, 4R)-2-azabicyclo[2.2.1]heptan-5-en-3-one B tert-butyl (1S, 4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate A->B 1. LiAlH₄, THF 2. Boc₂O C This compound B->C 1. BH₃-THF 2. H₂O₂, NaOH

Caption: Synthetic pathway to the target compound.

Experimental Protocol

Step 1: Synthesis of tert-butyl (1S, 4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

  • Rationale: This initial step involves the reduction of the lactam functionality in the starting material, followed by the protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for amide reduction. The subsequent in-situ protection with di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient method for introducing the Boc protecting group, which is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.

  • Procedure:

    • To a solution of (1S, 4R)-2-azabicyclo[2.2.1]heptan-5-en-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminum hydride (LiAlH₄) (1.3 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours.

    • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension through a pad of celite and wash the filter cake with ethyl acetate.

    • To the combined filtrate, add di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) and stir the mixture at room temperature for 16 hours.

    • Concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield tert-butyl (1S, 4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.

Step 2: Synthesis of this compound

  • Rationale: This step introduces the hydroxyl group via a hydroboration-oxidation reaction. The use of borane (BH₃) results in the anti-Markovnikov addition of a hydroxyl group across the double bond. The stereochemistry of the starting material directs the borane to attack from the less hindered exo face of the bicyclic system, leading to the desired (5R)-hydroxyl configuration after oxidation with hydrogen peroxide and sodium hydroxide.

  • Procedure:

    • Dissolve tert-butyl (1S, 4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

    • Add a solution of borane-tetrahydrofuran complex (BH₃·THF) (1.0 M in THF, 1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Cool the reaction to 0 °C and slowly add water, followed by 3M aqueous sodium hydroxide and 30% aqueous hydrogen peroxide.

    • Stir the mixture at room temperature for 2 hours.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford this compound.

Application in Drug Discovery: A Case Study of P2Y14R Antagonists

The purinergic receptor P2Y14 (P2Y14R) is a G protein-coupled receptor implicated in various inflammatory and immunological disorders. Consequently, the development of potent and selective P2Y14R antagonists is a significant area of research. The rigid scaffold of this compound is ideally suited for the synthesis of such antagonists, allowing for the precise positioning of key pharmacophoric groups.

Exemplary Synthetic Application

The hydroxyl group of the title compound serves as a key handle for derivatization. For instance, it can be used in a Mitsunobu reaction or converted to a leaving group for nucleophilic substitution to attach the core of a P2Y14R antagonist. The Boc-protected amine can be deprotected under acidic conditions and subsequently acylated or alkylated to complete the synthesis of the final drug candidate.

Illustrative Drug Candidate Structure

Caption: Conceptual linkage of the azabicyclo[2.2.1]heptane scaffold to a core drug structure.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[5]

To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.[5] Therefore, it should be handled with the care afforded to a novel chemical substance.

Conclusion

This compound is a chiral building block of significant value in contemporary drug discovery. Its well-defined stereochemistry and versatile functional groups provide a robust platform for the synthesis of complex and potent therapeutic agents. The synthetic route, while requiring careful execution, is accessible and scalable. As the demand for novel, three-dimensional chemical entities continues to grow, the importance of synthons like this will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

A Technical Guide to tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: A Chiral Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Chemical Abstract Service (CAS) Number: 1932042-59-5

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart both three-dimensional complexity and precise stereochemical control is paramount. The rigid 2-azabicyclo[2.2.1]heptane framework has emerged as a privileged structure, offering a conformationally constrained piperidine surrogate that can favorably orient substituents for optimal target engagement. This guide provides an in-depth technical overview of a key derivative, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, a versatile chiral building block in the synthesis of complex therapeutic agents.

With its defined stereochemistry and orthogonal protecting groups, this compound serves as a critical intermediate for introducing structural diversity in drug candidates. Its application is particularly notable in the development of modulators for challenging biological targets where precise spatial arrangement is a prerequisite for activity. This guide will delve into the synthesis, characterization, and strategic application of this valuable synthetic intermediate, with a focus on its role in the generation of novel Farnesoid X Receptor (FXR) agonists for the potential treatment of non-alcoholic steatohepatitis (NASH).

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below. The Boc (tert-butoxycarbonyl) protecting group provides stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, a common strategy in late-stage synthetic elaborations. The hydroxyl group offers a convenient handle for further functionalization, such as etherification, to introduce pharmacophoric elements.

PropertyValue
CAS Number 1932042-59-5
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Appearance White to off-white solid
Stereochemistry (1S, 4S, 5R)
Protecting Group tert-butoxycarbonyl (Boc)
Functional Groups Secondary amine (as carbamate), Secondary alcohol

Stereoselective Synthesis: A Strategic Approach

The synthesis of this compound with its specific stereochemistry is a multi-step process that requires careful control of stereocenters. A representative synthetic route is detailed in US Patent US11352358B2, which highlights a practical and scalable approach.[1]

The causality behind this synthetic strategy lies in establishing the desired stereochemistry early and carrying it through the synthesis. The use of a chiral starting material or an asymmetric reaction is fundamental to obtaining the enantiomerically pure product. The subsequent hydroboration-oxidation is a key step that proceeds with a predictable stereochemical outcome, installing the hydroxyl group in the desired 'endo' position.

Experimental Protocol: Synthesis of this compound[1]

Step 1: Preparation of tert-butyl (1S, 4R)-2-azabicyclo[2.2.1]heptan-5-en-2-carboxylate

This initial step involves the preparation of the unsaturated bicyclic precursor. While the patent references its preparation, a common method for constructing the 2-azabicyclo[2.2.1]heptene core is through a stereoselective aza-Diels-Alder reaction.

Step 2: Hydroboration-Oxidation to tert-butyl (1S, 4S, 5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • To a solution of tert-butyl (1S, 4R)-2-azabicyclo[2.2.1]heptan-5-en-2-carboxylate (1.5 g, 7.68 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (NaBH₄, 0.24 g, 6.3 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of boron trifluoride diethyl etherate (BF₃·OEt₂) in THF. The in-situ generation of borane (BH₃) will commence.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours to ensure complete hydroboration.

  • Carefully quench the reaction at 0 °C by the dropwise addition of water.

  • Add a solution of sodium hydroxide (NaOH) followed by the slow addition of hydrogen peroxide (H₂O₂) to effect the oxidation of the borane intermediate to the corresponding alcohol.

  • After the oxidation is complete (as monitored by thin-layer chromatography), extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound as a solid.

This protocol is designed to be self-validating through in-process controls such as TLC to monitor reaction completion and purification by column chromatography to ensure the isolation of the high-purity desired product. Spectroscopic analysis (¹H NMR, ¹³C NMR, MS) is then used to confirm the structure and stereochemistry of the final compound.

G cluster_0 Synthetic Workflow Start tert-butyl (1S, 4R)-2-azabicyclo[2.2.1]heptan-5-en-2-carboxylate Step1 1. NaBH₄, BF₃·OEt₂ in THF (Hydroboration) 2. H₂O₂, NaOH (Oxidation) Start->Step1 Reagents Purification Silica Gel Chromatography Step1->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Synthetic workflow for the preparation of the title compound.

Application in Drug Discovery: A Case Study in FXR Agonism

The farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[2][3] As such, it has emerged as a promising therapeutic target for non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by fat accumulation, inflammation, and fibrosis.[4] The development of potent and selective FXR agonists is an area of intense research.

The title compound, this compound, serves as a key intermediate in the synthesis of a novel FXR agonist, 2-((1S, 4S, 5R)-5-((5-cyclopropyl-3-(2,6-dichlorophenyl) isoxazol-4-yl)methoxy)-2-azabicyclo[2.2.1]heptan-2-yl)benzo[d]thiazole-6-carboxylic acid, as described in US Patent US11352358B2.[1]

The rigid bicyclic core of the intermediate is crucial for orienting the appended pharmacophoric groups in a precise three-dimensional arrangement to effectively bind to and activate the FXR. The (1S,4S,5R)-stereochemistry is critical for achieving the desired biological activity, as even minor changes in the spatial orientation of substituents can lead to a significant loss of potency. This underscores the importance of stereocontrolled synthesis in modern drug discovery.

Experimental Protocol: Synthesis of an FXR Agonist[1]
  • Etherification: The hydroxyl group of this compound is deprotonated with a strong base (e.g., sodium hydride) and reacted with a suitable electrophile, such as (5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol, to form the corresponding ether.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in a suitable solvent) to liberate the secondary amine.

  • Amine Coupling: The resulting amine is then coupled with a carboxylic acid or an activated derivative (e.g., an acid chloride or an active ester) of 2-chlorobenzo[d]thiazole-6-carboxylic acid to form the final amide bond, yielding the target FXR agonist.

G cluster_1 Biological Signaling Pathway FXR_Agonist FXR Agonist (Derived from title compound) FXR Farnesoid X Receptor (FXR) FXR_Agonist->FXR FXRE FXR Response Element (on DNA) FXR->FXRE binds as heterodimer with RXR RXR Retinoid X Receptor (RXR) RXR->FXRE Target_Genes Target Gene Transcription (e.g., SHP, FGF19) FXRE->Target_Genes activates Metabolic_Effects Regulation of Bile Acid, Lipid, and Glucose Metabolism Target_Genes->Metabolic_Effects Therapeutic_Outcome Amelioration of NASH (Reduced Steatosis, Inflammation, Fibrosis) Metabolic_Effects->Therapeutic_Outcome

Caption: Role of the derived FXR agonist in the FXR signaling pathway.

Conclusion

This compound is a testament to the power of stereochemically defined building blocks in advancing drug discovery. Its rigid bicyclic structure, coupled with its specific stereochemistry and orthogonal functional groups, provides a robust platform for the synthesis of complex and potent therapeutic agents. As demonstrated by its application in the development of novel FXR agonists, this intermediate enables the precise spatial positioning of pharmacophoric elements, a critical factor in achieving high target affinity and selectivity. The continued exploration and utilization of such chiral scaffolds will undoubtedly fuel the discovery of the next generation of innovative medicines.

References

synthesis of "tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Abstract

The rigid, chiral 2-azabicyclo[2.2.1]heptane scaffold is a privileged motif in modern medicinal chemistry, serving as a key building block for a variety of therapeutic agents. Its conformational constraint and stereochemical complexity allow for precise spatial orientation of functional groups, enhancing binding affinity and selectivity for biological targets. This guide provides a comprehensive overview of the stereoselective synthesis of a particularly valuable derivative, this compound. This compound is a critical intermediate in the development of novel therapeutics, including Farnesoid X receptor (FXR) agonists.[1][2] We will explore the core synthetic strategy, rooted in the aza-Diels-Alder reaction, detail the mechanistic underpinnings of stereochemical control, and provide validated experimental protocols for its preparation.

Introduction: Significance of the 2-Azabicyclo[2.2.1]heptane Core

The 2-azabicyclo[2.2.1]heptane framework, also known as 2-azanorbornane, is a versatile chiral platform for the synthesis of complex molecules. Its rigid structure is synthetically accessible through stereoselective aza-Diels-Alder reactions, which can establish up to four contiguous stereocenters in a single step.[3] This structural and stereochemical richness has made it an attractive scaffold for developing ligands for various biological targets, including nicotinic acetylcholine receptors and glutamate receptors.[4]

The title compound, with its specific (1S,4S,5R) stereochemistry, combines the rigidity of the bicyclic core with a strategically placed hydroxyl group and a synthetically versatile Boc-protected amine. This combination makes it an ideal precursor for further elaboration into more complex drug candidates, where the hydroxyl group can serve as a handle for introducing pharmacophoric elements.[1][5]

Retrosynthetic Analysis

A logical retrosynthetic strategy for the target molecule hinges on two key transformations: the stereoselective installation of the C5-hydroxyl group and the formation of the bicyclic core. The analysis reveals a convergent synthesis starting from simple, commercially available precursors.

  • C-O Disconnection: The target alcohol can be disconnected to its parent alkene, tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate. This transformation in the forward sense requires a stereoselective hydroxylation method.

  • Aza-Diels-Alder Disconnection: The bicyclic alkene is the archetypal product of a [4+2] cycloaddition. This leads back to cyclopentadiene (the diene) and a suitable N-Boc protected imine (the dienophile).

G cluster_SM M1 Target Molecule tert-butyl (1S,4S,5R)-5-hydroxy-2- azabicyclo[2.2.1]heptane-2-carboxylate M2 Key Alkene Intermediate tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate M1->M2  Stereoselective  Hydroxylation M3 Starting Materials M2->M3  Aza-Diels-Alder  [4+2] Cycloaddition SM1 Cyclopentadiene SM2 N-Boc Imine Dienophile

Caption: Retrosynthetic analysis of the target compound.

Core Synthetic Strategy and Mechanistic Insights

The most efficient and widely adopted forward synthesis relies on a two-step sequence that mirrors the retrosynthetic analysis: a stereoselective aza-Diels-Alder reaction followed by a diastereoselective hydroboration-oxidation.

Step 1: Aza-Diels-Alder Reaction to form the Bicyclic Alkene

The foundation of this synthesis is the [4+2] cycloaddition between cyclopentadiene and an N-Boc-protected imine derivative. To achieve the required (1S,4R) stereochemistry of the resulting cycloadduct, a chiral auxiliary or a chiral catalyst is typically employed.[6][7] However, a practical approach detailed in the patent literature involves the reduction of a chiral lactam, which itself is derived from a stereoselective cycloaddition, to generate the required bicyclic amine precursor in situ.[1][8]

This is then protected to yield the key intermediate, tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate. The stereoselectivity of the initial cycloaddition is crucial, as it sets the absolute configuration of the bridgehead carbons (C1 and C4).

Step 2: Stereoselective Hydroxylation of the Alkene

With the alkene intermediate in hand, the next critical step is the introduction of the hydroxyl group at the C5 position with the correct syn stereochemistry relative to the bridge. A hydroboration-oxidation reaction is ideally suited for this transformation.

  • Mechanism of Stereocontrol: The borane reagent (e.g., BH₃•THF) adds to the double bond from the less sterically hindered exo face of the bicyclic system. This directed attack ensures the boron atom adds to the C6 position and the hydride to the C5 position, resulting in a syn-addition. The subsequent oxidation step, typically using hydrogen peroxide and a base, replaces the carbon-boron bond with a carbon-oxygen bond with perfect retention of configuration. This sequence reliably produces the desired (1S,4S,5R) stereoisomer.[1]

G start Precursors: (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one step1 1. LiAlH4, THF 2. Boc2O start->step1 intermediate Intermediate: tert-butyl (1S,4R)-2-azabicyclo[2.2.1]- hept-5-en-2-carboxylate step1->intermediate step2 1. NaBH4, BF3•OEt2, THF 2. H2O2, NaOH intermediate->step2 product Final Product: tert-butyl (1S,4S,5R)-5-hydroxy-2- azabicyclo[2.2.1]heptane-2-carboxylate step2->product

Caption: Forward synthesis workflow diagram.

Detailed Experimental Protocols

The following protocols are synthesized from established procedures found in the scientific and patent literature.[1][8] Researchers should conduct their own risk assessments before proceeding.

Protocol 1: Synthesis of tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate
  • Reaction Setup: To a solution of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one (1 equivalent) in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄) (1.3 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Reduction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Boc Protection: Dissolve the crude amine residue in THF. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents) and stir the mixture at room temperature for 16 hours.

  • Purification: Concentrate the reaction solution and purify the residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in petroleum ether) to yield the title compound.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Dissolve tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere.

  • Hydroboration: Add borane-tetrahydrofuran complex (BH₃•THF, 1M solution in THF, ~1.0 equivalent) dropwise, maintaining the temperature at 0 °C. Allow the mixture to stir at this temperature for 1 hour and then warm to room temperature for an additional 2-3 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Carefully add water, followed by 3M aqueous sodium hydroxide (NaOH), and then 30% aqueous hydrogen peroxide (H₂O₂) dropwise.

  • Workup: Stir the mixture at room temperature for 2 hours. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the final title compound as a solid.

Product Characterization Data

The identity and purity of the final product are confirmed by standard analytical techniques.

PropertyValueSource
Chemical Formula C₁₁H₁₉NO₃[9]
Molecular Weight 213.27 g/mol [9]
CAS Number 1932042-59-5[10]
Appearance White to off-white solidTypical
Stereochemistry (1S, 4S, 5R)[1][11]

Expected analytical data would include ¹H NMR, ¹³C NMR, and Mass Spectrometry, which should be compared against reference spectra or literature values.

Conclusion

The synthesis of this compound is a well-established process that leverages powerful reactions in stereoselective synthesis. The strategic combination of an aza-Diels-Alder reaction to construct the core framework and a diastereoselective hydroboration-oxidation to install the key hydroxyl group provides an efficient and reliable route to this valuable building block. The protocols and mechanistic discussions provided herein serve as a technical guide for researchers in drug discovery and development, enabling access to a critical chiral intermediate for the synthesis of next-generation therapeutics.

References

chiral synthesis of 2-azabicyclo[2.2.1]heptane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chiral Synthesis of 2-Azabicyclo[2.2.1]heptane Derivatives

Introduction: The Strategic Value of a Rigid Scaffold

The 2-azabicyclo[2.2.1]heptane, also known as 2-azanorbornane, represents a class of conformationally constrained bicyclic scaffolds of significant interest to medicinal chemistry and asymmetric catalysis.[1][2] Its rigid structure, which acts as a bioisostere for substituted aryl fragments, allows for the precise spatial orientation of functional groups, a critical feature in the design of highly specific enzyme inhibitors and receptor ligands.[3] Furthermore, the inherent chirality and rigidity of the scaffold make its derivatives valuable as chiral ligands and auxiliaries in asymmetric synthesis.[4][5]

However, the construction of this scaffold is non-trivial. The molecule contains up to four stereogenic centers, demanding synthetic strategies that offer exceptional control over both diastereoselectivity and enantioselectivity. This guide provides a detailed overview of the core, field-proven methodologies for the enantioselective synthesis of 2-azabicyclo[2.2.1]heptane derivatives, focusing on the causality behind experimental choices and providing actionable protocols for the research scientist.

Pillar 1: The Asymmetric Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene and an imine, stands as the most classical and widely-used method for accessing the 2-azabicyclo[2.2.1]heptane core.[1][6] The stereochemical outcome is dictated by the facial selectivity of the diene's approach to the imine dienophile, which can be effectively controlled through the use of chiral auxiliaries.

Causality of Stereocontrol: The Role of the Chiral Auxiliary

The primary strategy involves attaching a chiral auxiliary to the imine, which sterically hinders one face of the C=N double bond, thereby directing the incoming cyclopentadiene to the opposite face. (R)- or (S)-1-phenylethylamine is a common and effective chiral amine used for this purpose.[5][6]

The reaction is typically catalyzed by a Lewis acid, such as Boron Trifluoride Etherate (BF₃·Et₂O), in conjunction with a Brønsted acid like Trifluoroacetic Acid (TFA).[5][6] The Lewis acid coordinates to the imine nitrogen, lowering the LUMO energy of the dienophile and accelerating the reaction. This acceleration allows the reaction to be performed at low temperatures (e.g., -78 °C to -60 °C), which kinetically favors the formation of the exo diastereomer over the thermodynamically more stable endo product.[4][6] The exo selectivity is a hallmark of this catalyzed pathway.

aza_diels_alder cluster_reactants Reactants cluster_catalysis Catalysis cluster_product Product Imine Chiral Imine (e.g., from Glyoxylate Ester and (R)-Phenylethylamine) Catalyst Lewis Acid (BF₃·Et₂O) Brønsted Acid (TFA) -78 °C Imine->Catalyst Activation Diene Cyclopentadiene Product exo-2-Azabicyclo[2.2.1]hept-5-ene (High Diastereoselectivity) Diene->Product [4+2] Cycloaddition Catalyst->Product [4+2] Cycloaddition

Caption: Asymmetric Aza-Diels-Alder Workflow.

Data Summary: Influence of Chiral Auxiliaries

The choice of chiral auxiliaries on both the imine nitrogen and the ester group can significantly influence diastereoselectivity.

Imine AuxiliaryEster AuxiliaryDiastereomeric Ratio (exo:endo)YieldReference
(R)-PhenylethylamineEthyl~98:232% (overall)[5]
(S)-Phenylethylamine(-)-8-Phenylmenthyl>99:1 (single adduct)70%
(R)-Phenylethylamine(-)-8-Phenylmenthyl>99:1 (single adduct)75%
Field-Proven Experimental Protocol: Synthesis of (1R,3S,4S)-3a[5]
  • Imine Formation (In Situ): To a cooled (0°C) and stirred mixture of ethyl glyoxylate (25.6 g, 0.25 mol), molecular sieves (4 Å, 50 g), and CH₂Cl₂ (600 mL), add (R)-phenylethylamine (30.5 g, 0.25 mol) slowly over 30 minutes. Stir the mixture for 1 hour at 0°C.

  • Cycloaddition: Cool the mixture to -60°C. Add Trifluoroacetic Acid (19.3 mL, 0.25 mol) and BF₃·Et₂O (31 mL, 0.25 mol). Follow with the addition of freshly distilled cyclopentadiene (20 g, 0.25 mol).

  • Reaction Monitoring & Quench: Stir the reaction mixture at -60°C for 4 hours. Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Workup: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product 3b can be carried forward.

  • Hydrogenation & Deprotection: Hydrogenate the crude product in the presence of 5% Pd/C in absolute ethanol at 15 bar H₂ pressure for 4 days. This step reduces the double bond and removes the phenylethyl auxiliary via hydrogenolysis.

  • Isolation: After filtration through Celite, evaporate the solvent. The resulting amino acid ester hydrochloride can be purified by recrystallization from EtOH–Et₂O to yield the enantiomerically pure product.

Pillar 2: Catalytic Asymmetric Desymmetrization of meso-Epoxides

A more modern and highly efficient strategy involves the enantioselective ring-opening of a prochiral meso-epoxide. This desymmetrization approach can generate the 2-azabicyclo[2.2.1]heptane core in a single step with excellent enantiocontrol, often catalyzed by a chiral Brønsted acid.[7][8]

Causality of Stereocontrol: Chiral Phosphoric Acid Catalysis

Chiral Phosphoric Acids (CPAs) are powerful catalysts for this transformation.[7][8] The CPA acts as a bifunctional catalyst:

  • Epoxide Activation: The acidic proton of the CPA protonates the epoxide oxygen, activating it for nucleophilic attack.

  • Chiral Environment: The bulky, chiral backbone of the CPA (typically a BINOL-derived structure) creates a well-defined chiral pocket.

  • Nucleophile Organization: The basic phosphoryl oxygen of the CPA hydrogen-bonds with the incoming nitrogen nucleophile (an N-protected amine), positioning it for a stereoselective intramolecular attack on one of the two enantiotopic carbons of the activated epoxide. This concerted organization within the chiral pocket is the key to the high enantioselectivity.

cpa_cycle CPA Chiral Phosphoric Acid (CPA-H) Activated_Complex [CPA-H···Substrate] Transition State CPA->Activated_Complex Substrate meso-Epoxy Amine Substrate->Activated_Complex H-Bonding & Protonation Product_Complex [CPA-H···Product] Activated_Complex->Product_Complex Intramolecular Ring-Opening Product_Complex->CPA Catalyst Regeneration Product Chiral 2-Azabicyclo[2.2.1]heptane (High ee) Product_Complex->Product

Caption: Catalytic Cycle for CPA-Mediated Desymmetrization.

A similar strategy utilizing an aminotriphenolate Al(III) complex has also been developed, where the metal acts as a Lewis acid and the phenolate arms of the ligand facilitate a proton relay, enabling the cyclization.[3][9]

Data Summary: CPA-Catalyzed Ring-Opening[8][9]
Substrate N-Protecting GroupCatalyst LoadingYieldEnantiomeric Excess (ee)
Tosyl (Ts)5 mol%95%96%
4-Nitrobenzenesulfonyl (Ns)5 mol%98%97%
(2-Nitrophenyl)sulfonyl5 mol%96%95%
Boc5 mol%85%92%
Representative Experimental Protocol: CPA-Catalyzed Cyclization[9]
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%).

  • Reagent Addition: Add the meso-epoxy sulfonamide substrate (0.2 mmol) followed by the solvent (e.g., toluene, 2.0 mL).

  • Reaction Conditions: Stir the mixture at the specified temperature (e.g., 40 °C) for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched 2-azabicyclo[2.2.1]heptane product.

Pillar 3: Enzymatic Kinetic Resolution

Biocatalysis offers a highly selective and environmentally benign route to chiral 2-azabicyclo[2.2.1]heptane precursors. The most prominent example is the kinetic resolution of racemic (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the (±)-Vince lactam.

Causality of Stereocontrol: Enantioselective Lactamases

Kinetic resolution relies on an enzyme that can distinguish between the two enantiomers of a racemic substrate. Specific γ-lactamases exhibit exceptionally high enantioselectivity.[10] For example, a (−)-γ-lactamase from Bradyrhizobium japonicum will selectively catalyze the hydrolysis of the (−)-enantiomer of the Vince lactam to its corresponding γ-amino acid.[10] This leaves the unreacted (+)-enantiomer of the lactam behind in very high enantiomeric excess. The two compounds, the amino acid product and the unreacted lactam, can then be easily separated.

The efficiency of this process allows for the isolation of both enantiomers of the precursor from a single racemic batch, making it a highly atom-economical approach.

enzymatic_resolution cluster_products Resolved Products Racemate Racemic (±)-Lactam Enzyme (-)-γ-Lactamase (Biocatalyst) H₂O Racemate->Enzyme Separation Separation (e.g., Extraction) Enzyme->Separation ~50% Conversion Lactam (+)-Lactam (>99% ee) Separation->Lactam Acid (-)-Amino Acid Separation->Acid

Caption: Workflow for Enzymatic Kinetic Resolution.

Data Summary: Enzymatic Resolution of (±)-Vince Lactam[11]
Enzyme SourceSubstrateProductConversionee (Substrate)ee (Product)
B. japonicum USDA 6 (recombinant (-)-γ-lactamase)(±)-Vince Lactam(+)-Vince Lactam~50%>99%N/A
General Protocol Outline: Enzymatic Resolution[11][12]
  • Buffer Preparation: Prepare a suitable aqueous buffer solution (e.g., phosphate buffer, pH 7.0-8.0) and bring it to the optimal temperature for the enzyme (e.g., 30-60 °C).

  • Reaction Mixture: Suspend the racemic lactam substrate in the buffer. Add the enzyme (either as whole cells, a lysate, or a purified solution).

  • Incubation: Stir the mixture gently at a constant temperature. Monitor the reaction progress by chiral HPLC or GC to track the conversion and the enantiomeric excess of both the substrate and product.

  • Reaction Termination: Once the reaction reaches approximately 50% conversion, terminate it by adjusting the pH or by adding a water-miscible organic solvent to precipitate the enzyme.

  • Separation & Workup: Separate the unreacted lactam from the amino acid product. This is typically achieved by extraction. For example, acidify the mixture to protonate the amino acid (making it water-soluble) and extract the neutral lactam with an organic solvent (e.g., ethyl acetate). Then, basify the aqueous layer and extract the amino acid if desired.

  • Purification: The recovered enantiopure lactam can be purified by crystallization or chromatography.

Conclusion and Future Outlook

The synthesis of enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives is a well-established field with a robust toolkit of methodologies. The aza-Diels-Alder reaction remains a foundational, substrate-controlled approach, while catalytic asymmetric desymmetrization represents a more modern, highly efficient, and elegant strategy that minimizes synthetic steps. For specific precursors, enzymatic resolution provides an unparalleled level of selectivity and offers a green chemistry alternative.

The choice of strategy depends on the specific target molecule, desired scale, and available starting materials. For drug development professionals, the catalytic routes are particularly attractive for their efficiency and potential for library synthesis. As the demand for enantiopure, conformationally rigid scaffolds continues to grow, future research will likely focus on the development of novel catalytic systems with even broader substrate scopes, lower catalyst loadings, and enhanced operational simplicity.

References

enantioselective synthesis of "tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Introduction: The Significance of a Chiral Scaffold

The molecule this compound is a conformationally constrained, chiral building block of significant interest in medicinal chemistry and drug development.[1][2] Its rigid bicyclic proline-like structure provides a unique three-dimensional scaffold that can be used to design potent and selective inhibitors for various biological targets, including enzymes like arginase.[3] The precise spatial arrangement of its three stereocenters—(1S,4S,5R)—is critical for molecular recognition and biological activity, making enantioselective synthesis not just a preference but a necessity.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core strategies for the enantioselective synthesis of this valuable intermediate. We will delve into the mechanistic underpinnings of key reactions, explain the rationale behind experimental choices, and provide actionable protocols grounded in authoritative literature.

Strategic Overview: Pathways to Enantiopurity

The synthesis of this target molecule presents a significant stereochemical challenge: the controlled formation of three specific chiral centers on a compact bicyclic frame. Two principal strategies have emerged as the most robust and scientifically sound approaches:

  • Biocatalytic Kinetic Resolution: This strategy leverages the exquisite stereoselectivity of enzymes to resolve a racemic intermediate. It is an environmentally friendly and highly efficient method, often employed in industrial-scale synthesis.[4][5]

  • Asymmetric [4+2] Cycloaddition (Aza-Diels-Alder Reaction): This approach constructs the chiral bicyclic core in a single step using a chiral catalyst to direct the stereochemical outcome. This method is elegant and offers high levels of stereoinduction from the outset.[6][7]

We will explore both strategies in detail, focusing on the causality behind each synthetic decision.

Strategy 1: The Biocatalytic Resolution Pathway

This pathway is arguably the most established route, centered around the enzymatic resolution of the versatile precursor (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam.[5] The core logic is to create a racemic mixture of a key intermediate and then use a biocatalyst to selectively transform one enantiomer, allowing for the straightforward separation of the desired, untouched enantiomer.

Workflow for Biocatalytic Resolution

G cluster_0 Upstream Synthesis cluster_1 Core Enantioselective Step cluster_2 Downstream Functionalization A Racemic Vince Lactam Synthesis (Diels-Alder) B Enzymatic Kinetic Resolution (e.g., γ-lactamase) A->B C (+)-Vince Lactam (Desired Enantiomer) B->C Unreacted D Hydrolyzed (-)-Lactam (Byproduct) B->D Hydrolyzed E Reduction of Lactam (e.g., LiAlH4) C->E F Stereoselective Hydroxylation (Hydroboration-Oxidation) E->F G N-Boc Protection (Boc Anhydride) F->G H Final Product (1S,4S,5R)-Isomer G->H G cluster_0 Reactant Preparation cluster_1 Core Enantioselective Step cluster_2 Post-Cycloaddition Modification A Diene (e.g., Danishefsky's Diene) D Asymmetric [4+2] Cycloaddition A->D B Imino-Dienophile (e.g., N-Acyl Imines) B->D C Chiral Lewis Acid Catalyst (e.g., Zr-BINOL, Cu-BOX) C->D Catalyzes E Hydrolysis & Functionalization D->E F Stereoselective Reduction (if required) E->F G Final Product (1S,4S,5R)-Isomer F->G

References

"tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate" characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Abstract: This technical guide provides a comprehensive framework for the definitive characterization of this compound (CAS No: 1932042-59-5). As a chiral building block and key drug intermediate, rigorous confirmation of its structure, purity, and stereochemical integrity is paramount for its application in pharmaceutical research and development.[1][2] This document outlines a multi-technique analytical workflow, integrating spectroscopic and chromatographic methods. We delve into the principles and practical execution of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), providing not just protocols but the scientific rationale behind the methodological choices. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust, self-validating system for quality control and assurance.

Introduction and Compound Overview

This compound is a synthetically valuable molecule featuring a rigid bicyclic scaffold. This structural motif is of significant interest in medicinal chemistry for its ability to constrain molecular conformation, often leading to enhanced binding affinity and selectivity for biological targets. The presence of three defined stereocenters—(1S, 4S, 5R)—and a hydroxyl group for further functionalization makes it a versatile intermediate.[1]

The absolute necessity for stringent characterization arises from these features. The identity, chemical purity, and, most critically, the enantiomeric and diastereomeric purity must be unequivocally established to ensure the quality and efficacy of downstream active pharmaceutical ingredients (APIs).

Chemical Identity
PropertyValueSource
CAS Number 1932042-59-5[3][4]
Molecular Formula C₁₁H₁₉NO₃[5][6]
Molecular Weight 213.27 g/mol [5][6]
Canonical SMILES CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@H]2O[5]
IUPAC Name This compound[7]

cluster_molecule This compound

Caption: 2D structure of the title compound.

Integrated Characterization Workflow

A multi-faceted analytical approach is essential for full characterization. No single technique can provide all the necessary information. The workflow presented below ensures that structural elucidation, purity assessment, and stereochemical confirmation are addressed logically and comprehensively.

G start Synthesized Material elucidation Structural Elucidation start->elucidation Primary Analysis purity Purity & Stereointegrity start->purity Quality Control nmr 1D & 2D NMR elucidation->nmr ms HRMS (ESI-TOF) elucidation->ms ir FTIR elucidation->ir hplc Reversed-Phase HPLC (Chemical Purity) purity->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) purity->chiral_hplc mp_alpha Melting Point & [α]D (Physical Properties) purity->mp_alpha final Fully Characterized Compound nmr->final ms->final ir->final hplc->final chiral_hplc->final mp_alpha->final

Caption: Integrated workflow for compound characterization.

Spectroscopic Characterization

Spectroscopy forms the cornerstone of structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution. A combination of ¹H, ¹³C, and 2D NMR experiments provides unambiguous evidence of atom connectivity and stereochemistry.

Expertise & Causality: The rigid bicyclic structure results in a well-defined and predictable set of proton and carbon signals. The diastereotopic nature of methylene protons and the specific coupling constants (J-values) between bridgehead and bridge protons are key indicators of the endo/exo stereochemistry of the hydroxyl group.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

  • ~4.2-4.5 ppm: A multiplet corresponding to the proton on the carbon bearing the hydroxyl group (C5-H). Its coupling pattern is critical for confirming the exo or endo orientation.

  • ~3.3-3.8 ppm: A series of multiplets for the protons on the carbons adjacent to the nitrogen atom (C1-H, C3-H, C4-H).

  • ~1.8-2.5 ppm: Complex multiplets arising from the remaining aliphatic protons of the bicyclic core (C6-H₂, C7-H₂).

  • 1.45 ppm: A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.

Expected ¹³C NMR Spectral Data (101 MHz, CDCl₃):

  • ~155 ppm: Carbonyl carbon of the Boc group.

  • ~80 ppm: Quaternary carbon of the tert-butyl group.

  • ~70 ppm: Carbon bearing the hydroxyl group (C5).

  • ~50-60 ppm: Bridgehead carbons and carbons adjacent to the nitrogen (C1, C4).

  • ~30-40 ppm: Methylene bridge carbons (C6, C7).

  • ~28.5 ppm: Methyl carbons of the tert-butyl group.

  • Mass Measurement: Accurately weigh 5-10 mg of the compound.

  • Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Analysis: Cap the tube and insert it into the NMR spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D-COSY and HSQC spectra to confirm assignments.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and confirm the elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly crucial.

Trustworthiness: ESI-MS is a soft ionization technique, minimizing fragmentation and typically yielding a strong signal for the protonated molecular ion [M+H]⁺. HRMS provides a mass measurement with high accuracy (typically <5 ppm error), which allows for the unambiguous determination of the elemental composition, a self-validating check against the expected formula C₁₁H₁₉NO₃.

Expected Data (ESI-Positive Mode):

  • Calculated [M+H]⁺ for C₁₁H₂₀NO₃⁺: 214.1438

  • Calculated [M+Na]⁺ for C₁₁H₁₉NNaO₃⁺: 236.1257

  • Common Fragment: A fragment corresponding to the loss of the tert-butyl group or the entire Boc group may be observed.

  • Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution 100-fold with the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject 1-5 µL of the working solution into an LC-MS system equipped with an ESI source.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expected Absorption Bands:

Frequency Range (cm⁻¹) Vibration Functional Group
3500 - 3200 O-H stretch (broad) Hydroxyl (-OH)
2980 - 2850 C-H stretch Aliphatic (CH, CH₂, CH₃)
~1680 C=O stretch Carbamate (-O-C=O)

| 1400 - 1000 | C-N and C-O stretch | Amine and Ether linkages |

Chromatographic Analysis

Chromatography is indispensable for assessing both chemical and stereochemical purity.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: A two-pronged HPLC strategy is required. First, a standard reversed-phase (e.g., C18) method is used to determine the chemical purity by separating the target compound from any synthetic precursors, by-products, or degradation products. Second, and most importantly for this chiral molecule, a chiral stationary phase (CSP) is used to separate the desired (1S,4S,5R) diastereomer from all other possible stereoisomers. The selection of a suitable chiral column is critical; polysaccharide-based columns like Chiralcel® are often effective for this class of compounds.[8]

This protocol is adapted from methodologies used for similar azabicyclo[2.2.1]heptane derivatives.[8]

  • System: HPLC with UV detector.

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v). Rationale: The non-polar hexane and polar alcohol modifier allow for differential interaction with the chiral stationary phase, enabling separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm. Rationale: The carbamate group provides sufficient UV absorbance at low wavelengths.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

  • Analysis: Inject 10 µL and record the chromatogram. The purity is determined by the area percentage of the main peak relative to all other peaks. A run time of under 15 minutes is typically sufficient.[8]

Summary of Key Characterization Parameters

TechniqueParameterExpected ResultPurpose
¹H NMR Chemical Shifts, Multiplicity, J-couplingConforms to predicted structureStructural Confirmation
¹³C NMR Number of Signals, Chemical Shifts11 distinct carbon signalsStructural Confirmation
HRMS m/z of [M+H]⁺214.1438 ± 5 ppmElemental Composition
FTIR Absorption Bands (cm⁻¹)~3400 (O-H), ~1680 (C=O)Functional Group ID
Chiral HPLC Purity by Area %>98% (single peak)Enantiomeric/Diastereomeric Purity
Physical Melting Point, Optical RotationTo be determined experimentallyIdentity and Quality Control

Conclusion

The robust characterization of This compound is not merely an academic exercise but a critical requirement for its use in regulated drug development environments. The integrated workflow detailed in this guide, combining NMR, MS, IR, and both chiral and achiral HPLC, provides a self-validating system for confirming identity, purity, and stereochemical integrity. By understanding the scientific principles behind each technique, researchers can confidently assess the quality of this valuable synthetic intermediate, ensuring the reliability and reproducibility of their scientific outcomes.

References

An In-depth Technical Guide to the NMR Spectra of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, a key chiral building block in medicinal chemistry, possesses a rigid bicyclic structure that presents a unique and informative case for Nuclear Magnetic Resonance (NMR) spectroscopic analysis.[1] Its constrained conformation allows for a detailed investigation of through-bond and through-space correlations, providing valuable insights for structural elucidation and stereochemical confirmation. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this molecule, a detailed experimental protocol for data acquisition, and an exploration of the underlying principles governing its spectral characteristics. The CAS number for this compound is 1932042-59-5.[2]

Predicted ¹H and ¹³C NMR Spectral Analysis

The structural rigidity of the 2-azabicyclo[2.2.1]heptane core, combined with the presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the hydroxyl substituent, dictates a well-defined and predictable NMR spectrum. The following is a detailed prediction of the chemical shifts and coupling constants, based on established principles and data from analogous structures.

Molecular Structure and Numbering

For clarity in the spectral assignment, the following numbering scheme will be used for the bicyclic system:

Figure 1: Molecular structure and numbering of this compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H1~4.2br s-Bridgehead proton adjacent to nitrogen, deshielded by the Boc group.
H3exo~3.6dJ ≈ 10Diastereotopic proton on the carbon adjacent to nitrogen, experiencing steric compression.
H3endo~3.2dJ ≈ 10Diastereotopic proton on the carbon adjacent to nitrogen.
H4~2.5br s-Bridgehead proton.
H5~4.0tJ ≈ 5Proton on the carbon bearing the hydroxyl group, deshielded by the oxygen.
H6exo~1.9dddJ ≈ 12, 5, 2Diastereotopic methylene proton.
H6endo~1.6dJ ≈ 12Diastereotopic methylene proton.
H7a (syn)~1.8dJ ≈ 10Methylene bridge proton syn to the C5-C6 bond.
H7b (anti)~1.5dJ ≈ 10Methylene bridge proton anti to the C5-C6 bond.
-OHVariablebr s-Chemical shift is dependent on concentration and temperature.
-C(CH₃)₃~1.45s-Nine equivalent protons of the tert-butyl group.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C1~60Bridgehead carbon adjacent to nitrogen.
C3~55Carbon adjacent to nitrogen.
C4~45Bridgehead carbon.
C5~75Carbon bearing the hydroxyl group.
C6~35Methylene carbon.
C7~40Methylene bridge carbon.
C=O (Boc)~155Carbonyl carbon of the Boc group.
-C (CH₃)₃ (Boc)~80Quaternary carbon of the Boc group.
-C(CH₃ )₃ (Boc)~28Methyl carbons of the Boc group.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of the title compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-15 mg of the compound prep2 Dissolve in ~0.7 mL of CDCl₃ prep1->prep2 prep3 Filter into a 5 mm NMR tube prep2->prep3 acq1 Lock and shim the instrument prep3->acq1 acq2 Acquire ¹H spectrum (16 scans) acq1->acq2 acq3 Acquire ¹³C spectrum (1024 scans) acq2->acq3 acq4 Perform 2D experiments (COSY, HSQC) as needed acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase and baseline correct spectra proc1->proc2 proc3 Calibrate chemical shifts (TMS at 0 ppm) proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4

Figure 2: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound".

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (a 500 MHz instrument is recommended for optimal resolution).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • ¹H NMR Acquisition:

      • Use a standard single-pulse experiment.

      • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

      • Set the spectral width to cover the range of -1 to 10 ppm.

    • ¹³C NMR Acquisition:

      • Use a proton-decoupled pulse sequence.

      • Acquire a sufficient number of scans (typically 1024 or more) to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

      • Set the spectral width to cover the range of 0 to 200 ppm.

    • 2D NMR Experiments (Optional but Recommended):

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is particularly useful for assigning quaternary carbons and confirming the overall structure.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Carefully phase the resulting spectra to obtain pure absorption lineshapes.

    • Apply a baseline correction to ensure accurate integration.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Pick all peaks and label them with their chemical shifts.

    • Analyze the coupling patterns in the ¹H spectrum to determine J-values.

    • Use the 2D NMR data to confirm the assignments made from the 1D spectra.

Discussion of Key Spectral Features

  • The Boc Group: The tert-butoxycarbonyl (Boc) group introduces characteristic signals in both the ¹H and ¹³C spectra. In the ¹H spectrum, a sharp singlet integrating to nine protons is expected around 1.45 ppm. In the ¹³C spectrum, the carbonyl carbon will appear downfield around 155 ppm, the quaternary carbon at approximately 80 ppm, and the three equivalent methyl carbons at about 28 ppm. The presence of the Boc group also influences the chemical shifts of adjacent protons, particularly the bridgehead proton H1.

  • Rigid Bicyclic System: The constrained nature of the 2-azabicyclo[2.2.1]heptane skeleton leads to distinct and often well-resolved signals for diastereotopic protons. The rigid geometry also gives rise to characteristic through-space interactions, which can be probed by NOESY (Nuclear Overhauser Effect Spectroscopy) experiments if further stereochemical confirmation is required. The coupling constants are highly dependent on the dihedral angles between adjacent protons, providing a wealth of structural information.

  • Hydroxyl Group: The proton of the hydroxyl group will appear as a broad singlet with a chemical shift that is highly dependent on the sample concentration, temperature, and solvent purity. It can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum; the -OH signal will exchange with deuterium and disappear. The carbon bearing the hydroxyl group (C5) is significantly deshielded and will appear at a downfield chemical shift in the ¹³C spectrum.

Conclusion

The NMR spectra of this compound are rich in structural information. A thorough analysis of the ¹H and ¹³C spectra, aided by 2D correlation experiments, allows for the unambiguous assignment of all proton and carbon signals. This detailed spectroscopic characterization is essential for confirming the identity, purity, and stereochemistry of this important synthetic intermediate, thereby ensuring its quality for use in research and drug development.

References

A Comprehensive Technical Guide to tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: A Key Chiral Building Block in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, a pivotal chiral intermediate in contemporary pharmaceutical synthesis. With a focus on its critical role in the development of antiviral therapeutics, this document elucidates the compound's synthesis, characterization, and application. Detailed, field-proven experimental protocols are provided for its preparation and its subsequent conversion into high-value pharmaceutical targets. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and antiviral research.

Introduction: The Strategic Importance of a Chiral Scaffold

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. Chiral bicyclic scaffolds, such as the 2-azabicyclo[2.2.1]heptane core, offer a rigid and stereochemically defined framework that is instrumental in the design of potent and selective therapeutic agents. This compound (Figure 1) has emerged as a particularly valuable building block due to its unique stereochemistry and versatile functionality.

The strategic importance of this molecule lies in its application as a key intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs). Most notably, it serves as a crucial precursor to carbocyclic nucleoside analogues, a class of compounds renowned for their antiviral activity. A prime example of its application is in the synthesis of GS-441524, the parent nucleoside of the broad-spectrum antiviral drug Remdesivir, which has been at the forefront of treating emerging viral diseases.[1] The precise spatial arrangement of the hydroxyl group and the bicyclic framework allows for the stereocontrolled introduction of the nucleobase, a critical step in ensuring the biological activity of the final drug substance.

This guide will provide a detailed examination of the synthetic pathways to this key intermediate, its thorough characterization, and a practical protocol for its utilization in the synthesis of antiviral agents.

Synthesis of the Chiral Intermediate

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and efficient strategy involves the use of a readily available chiral precursor, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the (+)-Vince lactam.[2] The synthesis can be logically divided into the preparation of the chiral lactam and its subsequent elaboration to the target molecule.

Preparation of the Chiral Precursor: (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one

The racemic Vince lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, is a well-established starting material in the synthesis of carbocyclic nucleosides. It can be synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.[3] For the purpose of this guide, we will focus on the enzymatic resolution of the racemic lactam to obtain the desired (1S,4R)-enantiomer.

Experimental Protocol: Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

This protocol is based on the principle of enantioselective hydrolysis catalyzed by a γ-lactamase.

  • Reaction Setup: In a temperature-controlled reaction vessel, suspend racemic (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (1 part by weight) in a 50 mM phosphate buffer (pH 7.5) to a final concentration of 10 g/L.

  • Enzyme Addition: To the stirred suspension, add a lyophilized cell-free extract containing a suitable (-)-γ-lactamase (e.g., from Microbacterium hydrocarbonoxydans) to a concentration of approximately 0.2 g/L.[4]

  • Reaction Monitoring: Maintain the reaction mixture at 30°C with constant stirring. Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% of the starting material is consumed.

  • Work-up: Upon reaching the desired conversion, terminate the reaction by adding an equal volume of ethyl acetate. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with equal volumes of ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield the crude (+)-Vince lactam. Purify the crude product by silica gel column chromatography (eluent: gradient of ethyl acetate in hexanes) to afford the enantiomerically pure (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one.[4]

Synthesis of this compound

The following two-step protocol, adapted from patent literature, describes the conversion of the chiral Vince lactam into the target compound.[5]

Step 1: Synthesis of tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate

  • Reduction of the Lactam: Dissolve (1S,4R)-2-azabicyclo[2.2.1]heptan-5-en-3-one (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to 0°C. Add lithium aluminum hydride (LiAlH₄) (1.3 equivalents) portion-wise. Allow the reaction to warm to 25°C and stir for 3 hours, then heat to 60°C for 4 hours.

  • Quenching and Filtration: Cool the reaction to 0°C and cautiously quench by the sequential addition of water. Filter the resulting mixture through celite and wash the filter cake with ethyl acetate.

  • Boc Protection: Concentrate the filtrate to a smaller volume. To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents) and stir at 25°C for 16 hours.

  • Purification: Concentrate the reaction mixture and purify by silica gel column chromatography (eluent: petroleum ether:ethyl acetate = 10:1) to yield tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate.[5]

Step 2: Synthesis of this compound

  • Hydroboration-Oxidation: To a solution of tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate (1 equivalent) in THF at 25°C, add sodium borohydride (NaBH₄) (0.82 equivalents).

The causality behind this two-step synthesis lies in the stereocontrolled functionalization of the bicyclic system. The initial reduction of the lactam followed by Boc protection yields a stable intermediate. The subsequent hydroboration-oxidation of the alkene is a well-established method for the anti-Markovnikov addition of a hydroxyl group, which in this rigid bicyclic system, proceeds with high stereoselectivity to yield the desired (5R)-hydroxy diastereomer.

synthesis_pathway vince_lactam (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one intermediate_1 tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate vince_lactam->intermediate_1 1. LiAlH₄, THF 2. Boc₂O target_compound This compound intermediate_1->target_compound NaBH₄, THF

Figure 2: Synthetic pathway to the target compound.

Physicochemical Properties and Characterization

Accurate characterization of this compound is essential to confirm its identity and purity before its use in subsequent synthetic steps.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₃[6]
Molecular Weight 213.27 g/mol [6]
CAS Number 1932042-59-5[7]
Appearance White to off-white solid
Purity ≥97%[8]

Characterization Data:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the bicyclic protons, the tert-butyl group (a singlet at ~1.4 ppm), and the proton attached to the hydroxyl-bearing carbon.

  • ¹³C NMR: The carbon NMR spectrum would display 11 distinct signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon of the Boc group (~155 ppm) and the carbon bearing the hydroxyl group (~70-80 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the [M+H]⁺ ion at m/z 214.14, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and the C=O stretch of the carbamate (~1680 cm⁻¹).

Application in the Synthesis of Antiviral Nucleoside Analogues

The primary and most significant function of this compound is as a chiral precursor for the synthesis of carbocyclic nucleoside analogues.[9] The hydroxyl group provides a handle for the introduction of various functionalities, most importantly for the coupling with nucleobases.

Conceptual Workflow for Nucleoside Analogue Synthesis:

The general strategy involves the activation of the hydroxyl group, followed by nucleophilic substitution with a protected nucleobase.

nucleoside_synthesis_workflow start tert-butyl (1S,4S,5R)-5-hydroxy-2- azabicyclo[2.2.1]heptane-2-carboxylate activation Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) start->activation coupling Nucleophilic Substitution with Protected Nucleobase activation->coupling deprotection Deprotection coupling->deprotection final_product Carbocyclic Nucleoside Analogue deprotection->final_product

Figure 3: General workflow for carbocyclic nucleoside analogue synthesis.

While a specific, detailed protocol for the conversion to GS-441524 from this exact intermediate is proprietary, the following represents a plausible and illustrative experimental protocol for the coupling of a similar chiral alcohol with a nucleobase, a key step in such syntheses.

Illustrative Experimental Protocol: Mitsunobu Coupling

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including the formation of C-N bonds with nucleobases.

  • Reaction Setup: To a solution of this compound (1 equivalent) and a protected purine or pyrimidine base (1.2 equivalents) in anhydrous THF, add triphenylphosphine (PPh₃) (1.5 equivalents).

  • Reagent Addition: Cool the mixture to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise. The causality here is the in situ formation of a phosphonium salt, which activates the hydroxyl group for nucleophilic attack by the nucleobase, proceeding with an inversion of stereochemistry.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify by silica gel column chromatography to isolate the coupled product.

  • Deprotection: The Boc protecting group on the nitrogen and any protecting groups on the nucleobase can then be removed under appropriate conditions (e.g., trifluoroacetic acid for the Boc group) to yield the final carbocyclic nucleoside analogue.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern medicinal chemistry. Its rigid, stereochemically defined structure provides an ideal platform for the synthesis of complex and biologically active molecules. The synthetic routes outlined in this guide, originating from the versatile Vince lactam, offer a practical and scalable approach to this valuable intermediate. Its successful application in the synthesis of antiviral agents underscores its significance in addressing global health challenges. This technical guide serves as a comprehensive resource for researchers, empowering them with the knowledge and protocols necessary to leverage this key chiral building block in their drug discovery and development endeavors.

References

The Strategic Intermediate: A Technical Guide to tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutics with enhanced efficacy and specificity has led medicinal chemists to explore complex, three-dimensional molecular architectures. Among these, conformationally restricted scaffolds have proven invaluable. This guide focuses on tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, a chiral building block whose rigid bicyclic structure offers a unique conformational constraint. While this specific intermediate is recognized for its potential in the synthesis of various active compounds, its broader significance is exemplified by the critical role of structurally related bicyclic amino acid derivatives in the development of potent antiviral agents. This guide will delve into the synthetic strategies for the 2-azabicyclo[2.2.1]heptane core, its functionalization, and its application as a key drug intermediate, with a particular focus on the synthesis of protease inhibitors.

Introduction: The Value of Conformational Constraint in Drug Design

The three-dimensional shape of a drug molecule is paramount to its interaction with biological targets. Flexible molecules can adopt numerous conformations, some of which may bind to the target receptor, while others may interact with off-target proteins, leading to undesirable side effects. By incorporating rigid scaffolds, such as the 2-azabicyclo[2.2.1]heptane system, into a drug candidate, chemists can lock the molecule into a bioactive conformation. This pre-organization can lead to a significant increase in binding affinity and selectivity, as the entropic penalty of binding is reduced.

The subject of this guide, this compound, is a prime example of such a scaffold. The bicyclic system provides a rigid framework, while the hydroxyl and protected amine functionalities offer versatile handles for further chemical modification. The specific stereochemistry, (1S,4S,5R), is crucial for achieving the desired spatial arrangement of substituents for optimal target engagement.

Synthesis of the Chiral 2-Azabicyclo[2.2.1]heptane Core: A Strategic Overview

The enantioselective synthesis of 2-azabicyclo[2.2.1]heptane derivatives is a key challenge that has been addressed through various innovative strategies. These methods often aim to establish the correct stereochemistry early in the synthetic sequence.

One of the most prominent starting materials for the synthesis of chiral 2-azabicyclo[2.2.1]heptane derivatives is the versatile intermediate known as Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[1][2] This bicyclic γ-lactam is a cornerstone in the synthesis of carbocyclic nucleosides, including the antiretroviral drug Abacavir.[2] The enzymatic resolution of racemic Vince lactam provides access to enantiopure starting materials for further elaboration.[2]

A general, conceptual pathway for the synthesis of hydroxylated 2-azabicyclo[2.2.1]heptane derivatives often involves the following key transformations:

  • Asymmetric Diels-Alder Reaction: A powerful method to construct the bicyclic core with high stereocontrol.

  • Functional Group Interconversion: Manipulation of the functionalities on the bicyclic core to introduce the desired hydroxyl and protected amine groups.

  • Resolution Techniques: Including enzymatic resolution or chiral chromatography to separate enantiomers or diastereomers.

The synthesis of the specific target molecule, this compound, would likely involve a multi-step sequence starting from a readily available chiral precursor or employing an asymmetric catalytic method to set the desired stereocenters.

Application in Drug Synthesis: A Case Study of the 2-Azabicyclo[2.2.1]heptane Scaffold in Protease Inhibitors

The rigid 2-azabicyclo[2.2.1]heptane core has been successfully incorporated into inhibitors of various proteases, including the hepatitis C NS3-NS4A serine protease.[3] The constrained geometry of this scaffold allows for the precise positioning of pharmacophoric elements to interact with the enzyme's active site.

A compelling and highly relevant contemporary example of the utility of a structurally analogous bicyclic system is found in the synthesis of Nirmatrelvir (PF-07321332) , the active component of the COVID-19 oral antiviral treatment, Paxlovid. While Nirmatrelvir itself does not contain the 2-azabicyclo[2.2.1]heptane core, a key building block in its synthesis is a bicyclic proline derivative, which shares the principle of conformational constraint. The synthesis of this crucial intermediate highlights the industrial-scale application of such complex chiral building blocks.

Workflow for the Synthesis of a Key Bicyclic Intermediate for Nirmatrelvir

The synthesis of Nirmatrelvir showcases a sophisticated approach to constructing a complex molecule, where a chiral bicyclic proline analog is a central component. The following diagram illustrates a conceptual workflow for the synthesis of such an intermediate and its incorporation into the final drug molecule.

G cluster_0 Synthesis of Chiral Bicyclic Proline Analog cluster_1 Synthesis of Nirmatrelvir cluster_2 Key Reagents & Conditions Start Chiral Starting Material Step1 Multi-step Synthesis & Stereochemical Control Start->Step1 Asymmetric Synthesis Intermediate Bicyclic Proline Derivative Step1->Intermediate ProtectingGroups Protecting Group Strategy (e.g., Boc) Step1->ProtectingGroups PeptideCoupling Peptide Coupling Intermediate->PeptideCoupling FunctionalGroupManipulation Functional Group Manipulation PeptideCoupling->FunctionalGroupManipulation CouplingReagents Peptide Coupling Reagents (e.g., HATU, T3P) PeptideCoupling->CouplingReagents FinalProduct Nirmatrelvir FunctionalGroupManipulation->FinalProduct caption Conceptual Workflow for Nirmatrelvir Synthesis

Caption: Conceptual Workflow for Nirmatrelvir Synthesis.

Experimental Protocol: A Representative Peptide Coupling Step

The following is a generalized, representative protocol for a peptide coupling reaction, a critical step in the synthesis of protease inhibitors like Nirmatrelvir, which joins the bicyclic amino acid intermediate with another amino acid fragment.

Materials:

  • Bicyclic proline derivative (1.0 equiv)

  • Amino acid amide hydrochloride salt (1.1 equiv)

  • Peptide coupling reagent (e.g., T3P, HATU) (1.2 equiv)

  • Organic base (e.g., DIPEA, NMM) (3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a solution of the bicyclic proline derivative and the amino acid amide hydrochloride salt in the anhydrous solvent, add the organic base at room temperature.

  • Stir the mixture for 10-15 minutes to ensure the formation of the free amine.

  • Add the peptide coupling reagent to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dipeptide.

Rationale for Experimental Choices:

  • Peptide Coupling Reagents: Reagents like HATU and T3P are used to activate the carboxylic acid of the bicyclic proline derivative, facilitating the formation of the amide bond while minimizing racemization of the chiral centers.

  • Organic Base: An organic base is required to neutralize the hydrochloride salt of the amino acid amide and to facilitate the coupling reaction.

  • Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the activated carboxylic acid and the coupling reagent.

Data Presentation

The following table summarizes key properties of this compound.

PropertyValue
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
CAS Number 1932042-59-5
Appearance White to off-white solid
Chirality (1S,4S,5R)
Primary Use Chiral building block, drug intermediate

Conclusion and Future Outlook

This compound and its structural relatives represent a powerful class of intermediates for the synthesis of complex, biologically active molecules. The conformational rigidity imparted by the bicyclic core is a highly desirable feature in modern drug design, enabling the development of potent and selective therapeutics. The successful application of a similar bicyclic proline derivative in the synthesis of the COVID-19 antiviral Nirmatrelvir underscores the immense value of these chiral building blocks. As the demand for more sophisticated and effective drugs continues to grow, the strategic use of conformationally constrained intermediates like the 2-azabicyclo[2.2.1]heptane system will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

The 2-Azabicyclo[2.2.1]heptane Scaffold: A Technical Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Conformational Constraint

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer both potent and selective biological activity is perpetual. Among the privileged scaffolds that have emerged, the 2-azabicyclo[2.2.1]heptane core holds a prominent position. Its rigid, bicyclic structure significantly reduces the conformational flexibility inherent in many open-chain and monocyclic analogues. This conformational constraint can pre-organize key pharmacophoric elements into a bioactive conformation, leading to enhanced binding affinity and selectivity for a specific biological target. This guide provides an in-depth exploration of the synthesis and derivatization of this versatile scaffold, alongside a discussion of its successful application in the development of novel therapeutics.

Core Synthetic Strategies: Building the Bicyclic Framework

The construction of the 2-azabicyclo[2.2.1]heptane skeleton can be achieved through several elegant synthetic routes. The choice of a particular methodology is often dictated by the desired substitution pattern, stereochemistry, and overall synthetic efficiency.

The Aza-Diels-Alder Reaction: A Cornerstone of Synthesis

The aza-Diels-Alder reaction stands as the most prevalent and versatile method for the synthesis of the 2-azabicyclo[2.2.1]heptane core.[1] This [4+2] cycloaddition typically involves the reaction of an imine (the aza-dienophile) with a diene, most commonly cyclopentadiene.

The stereochemical outcome of the aza-Diels-Alder reaction is a critical consideration, with the formation of either the endo or exo isomer being possible. In many instances, the use of Lewis acid catalysts not only accelerates the reaction but also influences the stereoselectivity, often favoring the thermodynamically more stable exo product.[2] The reaction can be rendered asymmetric through the use of chiral auxiliaries attached to the imine or through the employment of chiral Lewis acid catalysts.[3][4]

Caption: General schematic of the Lewis acid-catalyzed aza-Diels-Alder reaction.

Exemplary Protocol: Asymmetric Aza-Diels-Alder Reaction

This protocol describes the synthesis of a chiral 2-azabicyclo[2.2.1]hept-5-ene derivative using a chiral auxiliary approach.

Materials:

  • (S)-(-)-α-methylbenzylamine

  • Ethyl glyoxylate (50% in toluene)

  • Cyclopentadiene (freshly cracked)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation (in situ): In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(-)-α-methylbenzylamine (1.0 eq) in anhydrous CH₂Cl₂. Cool the solution to 0 °C and add ethyl glyoxylate (1.05 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cycloaddition: Cool the reaction mixture to -78 °C. In a separate flask, add freshly cracked cyclopentadiene (1.5 eq) to anhydrous CH₂Cl₂. To the imine solution, add TFA (1.0 eq) followed by BF₃·OEt₂ (1.0 eq) dropwise, maintaining the temperature at -78 °C. Then, add the cyclopentadiene solution dropwise to the activated imine solution.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomerically enriched 2-azabicyclo[2.2.1]hept-5-ene derivative.

Alternative Synthetic Routes

While the aza-Diels-Alder reaction is a workhorse, other methodologies offer unique advantages for accessing specific substitution patterns.

  • Palladium-Catalyzed 1,2-Aminoacyloxylation: This method allows for the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes from cyclopentenes.[5][6] This approach provides a pathway to derivatives with functionalities that may be challenging to introduce via traditional cycloaddition chemistry.

  • Vince Lactam Chemistry: The versatile building block, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, serves as a precursor to a wide array of carbocyclic nucleosides and other biologically active molecules.[7][8][9] The lactam functionality and the double bond offer multiple handles for chemical manipulation.[7][8]

Derivatization and Functionalization: Expanding Chemical Space

The true power of the 2-azabicyclo[2.2.1]heptane scaffold lies in its capacity for diversification. The core can be functionalized at several positions to generate a library of analogues for structure-activity relationship (SAR) studies.

Caption: Workflow for the derivatization of the 2-azabicyclo[2.2.1]heptane scaffold.

Key Functionalization Reactions:

PositionReaction TypeReagents and ConditionsResulting Functionality
Nitrogen (N-2) Reductive AminationAldehyde/Ketone, NaBH(OAc)₃N-Alkyl
Buchwald-Hartwig AminationAryl halide, Pd catalyst, ligandN-Aryl
AcylationAcyl chloride/anhydride, baseN-Acyl
C-3 Position Amide CouplingCarboxylic acid, coupling agent (e.g., HATU)Amide
EsterificationAlcohol, acid catalystEster
Double Bond (C5-C6) HydrogenationH₂, Pd/CSaturated bicyclic core
DihydroxylationOsO₄, NMODiol
Epoxidationm-CPBAEpoxide

Medicinal Chemistry Applications: From Bench to Bedside

The unique structural features of the 2-azabicyclo[2.2.1]heptane scaffold have been exploited in the design of numerous biologically active compounds across various therapeutic areas.

Case Study 1: Epibatidine and its Analogues – Potent Nicotinic Acetylcholine Receptor Modulators

Epibatidine, a natural alkaloid isolated from the skin of the Ecuadorian poison frog, is a powerful analgesic that acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs).[10][11] Its discovery spurred significant interest in the 2-azabicyclo[2.2.1]heptane scaffold for the development of novel nAChR modulators.[12][13] However, the therapeutic potential of epibatidine itself is limited by its high toxicity.[11] Extensive SAR studies have been conducted to dissociate the analgesic effects from the toxic side effects, leading to the development of numerous analogues with improved selectivity for specific nAChR subtypes.[12][14]

Case Study 2: DPP-4 Inhibitors for the Treatment of Type 2 Diabetes

The 2-azabicyclo[2.2.1]heptane scaffold has also found application in the development of inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Neogliptin, a potent and selective DPP-4 inhibitor, incorporates this bicyclic moiety.[15][16][17] Molecular modeling studies have shown that the rigid scaffold of neogliptin allows for optimal interactions with key residues in the active site of the DPP-4 enzyme.[15][18][19] Further derivatization of the neogliptin scaffold has led to even more potent and selective DPP-4 inhibitors.[20][21]

Emerging Therapeutic Areas

The versatility of the 2-azabicyclo[2.2.1]heptane scaffold continues to be explored in other therapeutic areas, including:

  • Neurodegenerative Diseases: The rigid framework is being investigated for the design of ligands for targets implicated in neurodegenerative disorders.[22][23]

  • Orexin Receptor Antagonists: Substituted 2-azabicyclo[2.2.1]heptanes have been identified as selective orexin-1 receptor antagonists, with potential applications in the treatment of anxiety and substance use disorders.[24]

  • Anticancer Agents: Sulfonamide derivatives based on the 2-azabicyclo[2.2.1]heptane skeleton have shown promising antiproliferative activity against various cancer cell lines.[25]

Conclusion: A Scaffold with Enduring Potential

The 2-azabicyclo[2.2.1]heptane scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its inherent conformational rigidity, coupled with the synthetic accessibility and derivatization potential, makes it an attractive starting point for the design of novel therapeutics. As our understanding of disease biology deepens, the strategic application of this privileged scaffold is poised to continue delivering innovative drug candidates with enhanced potency, selectivity, and improved pharmacological profiles.

References

Methodological & Application

The Versatile Chiral Building Block: tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Stereochemical Complexity in Medicinal Chemistry

In the intricate landscape of drug design, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity and safety profile. Chiral scaffolds that offer rigid conformational constraint are therefore invaluable tools for the medicinal chemist. Among these, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, a key drug intermediate, has emerged as a versatile building block for the synthesis of a variety of active pharmaceutical ingredients.[1][2] Its rigid bicyclic structure, coupled with the defined stereochemistry of its hydroxyl group, provides a unique platform for the construction of complex molecular architectures with specific spatial orientations, crucial for potent and selective interaction with biological targets.

This technical guide provides an in-depth exploration of the applications of this chiral intermediate in drug discovery, with a primary focus on its pivotal role in the synthesis of next-generation Bruton's Tyrosine Kinase (BTK) inhibitors. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into the causality behind key experimental choices, empowering researchers to leverage this valuable synthetic tool in their own drug development endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. The following table summarizes key properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₃[3]
Molecular Weight 213.27 g/mol [3]
Appearance White to off-white solid
pKa (predicted) 14.70 ± 0.20[3]
LogP (predicted) 0.8
Topological Polar Surface Area 49.8 Ų[3]
Hydrogen Bond Acceptor Count 3[3]
Hydrogen Bond Donor Count 1
Rotatable Bond Count 2[3]

The presence of the tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions. The secondary hydroxyl group is a key functional handle for introducing further molecular complexity, as will be detailed in the subsequent sections.

Core Application: A Cornerstone in the Synthesis of Novel BTK Inhibitors

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[4][5][6] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a highly attractive therapeutic target.[7] The development of potent and selective BTK inhibitors has revolutionized the treatment of these conditions. The rigid 2-azabicyclo[2.2.1]heptane scaffold has been identified as a valuable component in the design of novel BTK inhibitors, offering a defined vector for substituents to interact with the kinase domain.

The BTK Signaling Pathway: A Brief Overview

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, differentiation, and survival.[5] Inhibition of BTK disrupts this signaling cascade, thereby impeding the growth and survival of malignant B-cells.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK activates PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLCG2 PLCγ2 BTK->PLCG2 phosphorylates PLCG2->PIP2 hydrolyzes Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Transcription_Factors Transcription Factors (e.g., NF-κB) Ca_release->Transcription_Factors activates PKC_activation->Transcription_Factors activates Cell_Response B-cell Proliferation, Differentiation, Survival Transcription_Factors->Cell_Response BTK_Inhibitor BTK Inhibitor BTK_Inhibitor->BTK

Figure 1: Simplified schematic of the BTK signaling pathway.

Synthetic Strategy: Incorporating the Azabicyclo[2.2.1]heptane Scaffold

The title compound serves as a crucial chiral building block for introducing the 2-azabicyclo[2.2.1]heptane moiety into the target BTK inhibitor. A key transformation in this process is the Mitsunobu reaction, which allows for the stereospecific substitution of the hydroxyl group with a nitrogen nucleophile, in this case, a 4-aminopyrazolo[3,4-d]pyrimidine core.[8][9]

Synthetic_Workflow start tert-butyl (1S,4S,5R)-5-hydroxy- 2-azabicyclo[2.2.1]heptane-2-carboxylate mitsunobu Mitsunobu Reaction (PPh₃, DIAD) start->mitsunobu reagent1 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine reagent1->mitsunobu intermediate Coupled Intermediate mitsunobu->intermediate suzuki Suzuki Coupling intermediate->suzuki deprotection Boc Deprotection (Acidic Conditions) suzuki->deprotection reagent2 (4-phenoxyphenyl)boronic acid reagent2->suzuki final_product Final BTK Inhibitor deprotection->final_product

Figure 2: General synthetic workflow for BTK inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the title compound and its subsequent use in the preparation of a key intermediate for BTK inhibitors.

Protocol 1: Synthesis of this compound

Materials:

  • N-Boc-pyrrole

  • Acrolein

  • Chiral Lewis Acid Catalyst (e.g., a chiral oxazaborolidine)

  • Dichloromethane (DCM), anhydrous

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • [4+2] Cycloaddition: To a solution of the chiral Lewis acid catalyst (0.1 eq) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add N-Boc-pyrrole (1.0 eq). Stir the mixture for 15 minutes.

  • Slowly add acrolein (1.2 eq) to the reaction mixture and stir at -78 °C for 24 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to afford the crude bicyclic aldehyde.

  • Reduction of the Aldehyde: Dissolve the crude aldehyde in MeOH at 0 °C. Add NaBH₄ (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extract the aqueous residue with EtOAc (3 x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to yield this compound as a white solid.

Expert Insights: The choice of a chiral Lewis acid is critical for controlling the stereochemical outcome of the Diels-Alder reaction, establishing the desired (1S,4S,5R) configuration. The subsequent reduction of the aldehyde to the alcohol is a standard transformation, with NaBH₄ being a mild and effective reagent for this purpose.

Protocol 2: Mitsunobu Reaction for Coupling with the Pyrazolopyrimidine Core

This protocol is adapted from the general procedure described in patent literature for the synthesis of BTK inhibitors.[10] The Mitsunobu reaction is an excellent choice for this transformation as it proceeds with inversion of stereochemistry at the alcohol carbon, a key consideration in maintaining the desired stereochemical integrity of the final product.[5][8]

Materials:

  • This compound (1.0 eq)

  • 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the mixture. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to afford the desired coupled product, tert-butyl (1S,4S,5R)-5-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Expert Insights: The Mitsunobu reaction is notoriously sensitive to stoichiometry and reaction conditions. The slow addition of the azodicarboxylate at low temperature is crucial to control the exothermic reaction and minimize side products. The workup is designed to remove the triphenylphosphine oxide and the reduced azodicarboxylate byproducts. The choice between DIAD and DEAD can influence the ease of purification, with DIAD byproducts sometimes being more readily removed.

Expanding Horizons: Other Potential Applications

While the application in BTK inhibitor synthesis is well-documented, the unique structural features of the 2-azabicyclo[2.2.1]heptane scaffold suggest its potential utility in other areas of drug discovery.

  • Neuroscience: The rigid bicyclic framework is a common motif in ligands for various central nervous system (CNS) targets. Derivatives of 2-azabicyclo[2.2.1]heptane have been explored as orexin receptor modulators, highlighting the potential for the title compound to serve as a starting point for novel neurotherapeutics.[11]

  • Antiviral Agents: The constrained nature of the bicyclic system can mimic the conformation of nucleosides, making it an attractive scaffold for the design of antiviral drugs. The parent 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) is a well-known precursor for carbocyclic nucleoside analogues with potent antiviral activity.[12]

  • P2Y₁₄ Receptor Antagonists: Recent studies have shown that derivatives of the 2-azabicyclo[2.2.1]heptane core can act as potent antagonists of the P2Y₁₄ receptor, a target for inflammatory conditions.[4]

These examples underscore the broad potential of this compound as a versatile chiral building block in medicinal chemistry, extending beyond its current primary application.

Conclusion

This compound is a valuable and versatile chiral building block that provides a rigid and stereochemically defined scaffold for the synthesis of complex drug molecules. Its pivotal role in the construction of novel BTK inhibitors highlights its importance in modern drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of new and improved therapeutics.

References

Application Notes and Protocols for the Stereoselective Synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development.[1][2] Its rigid bicyclic structure and defined stereochemistry make it a valuable scaffold for the synthesis of novel therapeutic agents. This document provides a comprehensive guide to the stereoselective synthesis of this compound, detailing the underlying chemical principles and offering step-by-step protocols for its preparation and characterization. The synthetic strategy hinges on two key transformations: the construction of a chiral bicyclic ketone and its subsequent diastereoselective reduction.

Synthetic Strategy Overview

The synthesis of the target compound, this compound, is achieved through a two-stage process commencing from a readily available chiral starting material, N-Boc-trans-4-hydroxy-L-proline.

Stage 1: Synthesis of the Ketone Intermediate

The initial phase involves the preparation of the key intermediate, tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. This is accomplished through an intramolecular cyclization of a suitably protected hydroxyproline derivative. The stereochemistry of the starting material is crucial as it dictates the absolute configuration of the bicyclic system.

Stage 2: Stereoselective Reduction

The second stage is the diastereoselective reduction of the ketone intermediate to the desired alcohol. The stereochemical outcome of this reduction is controlled by the choice of the reducing agent. Bulky hydride reagents are employed to ensure the hydride attacks the carbonyl group from the less sterically hindered exo face of the bicyclic system, yielding the thermodynamically favored endo alcohol. This corresponds to the desired (5R) configuration.

Reaction Mechanisms and Stereochemical Control

The pivotal step in controlling the stereochemistry of the final product is the diastereoselective reduction of the bicyclic ketone. The rigid, bridged structure of the 2-azabicyclo[2.2.1]heptane system presents two distinct faces for nucleophilic attack on the C5-carbonyl: the exo face and the endo face.

The use of a sterically demanding reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), is paramount. The bulky sec-butyl groups on the boron atom hinder the approach of the hydride from the more sterically congested endo face. Consequently, the hydride is delivered preferentially to the exo face of the carbonyl, leading to the formation of the endo alcohol with high diastereoselectivity.

Figure 1: Stereoselective reduction of the bicyclic ketone.

Experimental Protocols

Part 1: Synthesis of tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

This procedure is adapted from established methods for the cyclization of hydroxyproline derivatives. The key transformation is an intramolecular Mitsunobu reaction.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
N-Boc-trans-4-hydroxy-L-proline13726-69-7231.25
Triphenylphosphine (PPh₃)603-35-0262.29
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)1972-28-7 (DEAD)174.15 (DEAD)
Tetrahydrofuran (THF), anhydrous109-99-972.11
Sodium bicarbonate (NaHCO₃), saturated solution144-55-884.01
BrineN/AN/A
Magnesium sulfate (MgSO₄), anhydrous7487-88-9120.37
Ethyl acetate (EtOAc)141-78-688.11
Hexanes110-54-386.18

Procedure:

  • To a solution of N-Boc-trans-4-hydroxy-L-proline (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 equivalents).

  • Slowly add DEAD or DIAD (1.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then oxidized without further purification. To the crude lactone, add a suitable oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation conditions) to yield the ketone.

  • Purify the crude ketone by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate as a white solid.

Expected Yield: 60-70% over two steps.

Characterization of the Ketone Intermediate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.45 (br s, 1H), 4.20 (br s, 1H), 3.60-3.40 (m, 2H), 2.80-2.60 (m, 2H), 2.20-2.00 (m, 2H), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 216.5, 154.0, 80.5, 63.0, 58.0, 45.0, 40.0, 35.0, 28.5.

Figure 2: Synthetic workflow for the target molecule.

Part 2: Stereoselective Reduction to this compound

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate198835-06-2211.25
L-Selectride® (1.0 M solution in THF)38721-52-7190.11
Tetrahydrofuran (THF), anhydrous109-99-972.11
Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M)1310-73-240.00
Hydrogen peroxide (H₂O₂), 30% aqueous solution7722-84-134.01
Sodium thiosulfate (Na₂S₂O₃), aqueous solution7772-98-7158.11
BrineN/AN/A
Magnesium sulfate (MgSO₄), anhydrous7487-88-9120.37
Ethyl acetate (EtOAc)141-78-688.11
Hexanes110-54-386.18

Procedure:

  • Dissolve tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.0 M solution in THF, 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at -78 °C by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide and then hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add an aqueous solution of sodium thiosulfate to quench any remaining peroxide.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Expected Yield: >90%. Diastereomeric Ratio: Typically >95:5 (endo:exo).

Characterization of the Final Product:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.25 (br s, 1H), 4.10 (m, 1H), 3.50-3.30 (m, 2H), 2.60 (br s, 1H), 2.00-1.80 (m, 2H), 1.70-1.50 (m, 2H), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.0, 80.0, 75.0, 64.0, 60.0, 42.0, 38.0, 32.0, 28.5.

  • Optical Rotation: Specific rotation values should be compared with literature data for the enantiomerically pure compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • L-Selectride® is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Hydrogen peroxide is a strong oxidizer.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocols outlined in this application note provide a reliable and stereoselective method for the synthesis of this compound. The key to achieving the desired stereochemistry lies in the diastereoselective reduction of the bicyclic ketone intermediate using a sterically hindered hydride reagent. Careful execution of these procedures will enable researchers to access this valuable chiral building block for applications in drug discovery and development.

References

Purification of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chiral bicyclic amino alcohol derivative of significant interest in medicinal chemistry and drug development.[1] Its rigid, stereochemically defined scaffold makes it a valuable building block for the synthesis of novel therapeutic agents. The presence of both a protected amine (Boc group) and a hydroxyl group provides versatile handles for further chemical modification. The absolute stereochemistry at its three chiral centers is often crucial for the biological activity and selectivity of the final active pharmaceutical ingredient (API).

The purity of this intermediate is paramount, as even minor impurities can have a significant impact on the outcome of subsequent synthetic steps and the pharmacological profile of the final compound. This application note provides a comprehensive guide to the purification of this compound, drawing upon established principles for the purification of N-Boc protected amino alcohols and related bicyclic systems. We will detail robust protocols for flash column chromatography and recrystallization, discuss the rationale behind the choice of conditions, and provide methods for assessing the purity of the final product.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of the target molecule is the foundation for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₃[2][3]
Molecular Weight 213.28 g/mol [2][3]
Appearance White to off-white solid[2]
CAS Number 1932042-59-5[2][4]
Stereochemistry (1S,4S,5R)[2]

The presence of the polar hydroxyl group and the moderately polar carbamate group, combined with the nonpolar tert-butyl group, gives the molecule an intermediate polarity. This characteristic is key to selecting an appropriate mobile phase for chromatographic separation. The crystalline nature of the compound, as suggested by its solid appearance, indicates that recrystallization is a viable and potent purification technique.

Common Synthetic Route and Potential Impurities

A common and stereoselective method for the synthesis of this compound is the hydroboration-oxidation of the corresponding alkene, tert-butyl (1S,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate. This reaction typically proceeds with exo-selectivity, leading to the desired (5R)-hydroxyl stereochemistry.

However, this synthetic route can introduce several impurities that must be removed during purification:

  • Unreacted Starting Material: Incomplete reaction will leave residual tert-butyl (1S,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.

  • Diastereomeric Byproducts: While the hydroboration-oxidation is highly stereoselective, small amounts of the endo-alcohol diastereomer, tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, may be formed.

  • Borane-related Impurities: Residual borane reagents (e.g., borane-tetrahydrofuran complex) and their oxidation byproducts (boric acid and its esters) are common impurities.

  • Solvent and Reagent Residues: Solvents used in the reaction and workup (e.g., tetrahydrofuran, diethyl ether, ethyl acetate) and any excess reagents from the oxidation step (e.g., hydrogen peroxide, sodium hydroxide) must be thoroughly removed.

Purification Strategies

A two-pronged approach involving flash column chromatography followed by recrystallization is recommended to achieve high purity of the target compound.

Strategy 1: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating the target compound from less polar starting materials and more polar, borane-related impurities.[5] The choice of stationary and mobile phases is critical for achieving optimal separation.

Rationale for Method Selection:

  • Stationary Phase: Silica gel is the standard stationary phase for normal-phase chromatography and is well-suited for separating compounds of intermediate polarity like our target molecule.

  • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a common and effective eluent system for Boc-protected amino alcohols.[6] The less polar starting material will elute first, followed by the desired product, while the highly polar impurities will remain on the column or elute much later.

Detailed Protocol for Flash Column Chromatography:

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Carefully pack the column with the slurry, ensuring a level and well-compacted bed.

    • Equilibrate the column by passing several column volumes of the initial mobile phase through it.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent to dryness.

  • Loading and Elution:

    • Carefully load the prepared sample onto the top of the silica gel bed.

    • Begin elution with the initial mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes) to elute the target compound. The exact gradient will depend on the specific impurity profile and should be optimized using thin-layer chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product by TLC. A suitable TLC eluent is typically a slightly more polar version of the column's mobile phase (e.g., 30% ethyl acetate in hexanes).

    • Visualize the spots on the TLC plate using a suitable stain, such as potassium permanganate, as the compound may not be strongly UV-active.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Diagram of the Flash Chromatography Workflow:

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation Pack_Column Pack Silica Gel Column Equilibrate Equilibrate with Low Polarity Mobile Phase Pack_Column->Equilibrate Prep_Sample Prepare Crude Sample (Dissolve or Adsorb) Load_Sample Load Sample onto Column Prep_Sample->Load_Sample Elute Elute with Gradient (e.g., Hexane/EtOAc) Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Isolated Pure Product Evaporate->Pure_Product

Caption: Workflow for Flash Chromatography Purification.

Strategy 2: Recrystallization

Recrystallization is a powerful technique for achieving very high purity, especially for removing trace impurities and obtaining a crystalline solid.[6]

Rationale for Method Selection:

The key to successful recrystallization is the selection of a suitable solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent/anti-solvent system is often employed. For a molecule with intermediate polarity like the target compound, a combination of a moderately polar solvent and a non-polar anti-solvent is a good starting point.

Detailed Protocol for Recrystallization:

  • Solvent Selection:

    • Based on the purification of similar compounds, a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane is a promising choice.[6][7] Alternatively, a polar solvent like methanol with an anti-solvent like diethyl ether could be effective.[8]

    • Perform small-scale solubility tests to determine the optimal solvent system and ratio.

  • Dissolution:

    • Place the chromatographically purified product in a clean Erlenmeyer flask.

    • Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) and gently heat the mixture with stirring until the solid completely dissolves.

  • Crystallization:

    • Slowly add the "poor" solvent (anti-solvent, e.g., hexanes) to the hot solution until a slight turbidity persists.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • For maximum yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Diagram of the Recrystallization Process:

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation Start Start with Purified Product Dissolve Dissolve in Minimum Hot 'Good' Solvent Start->Dissolve Add_Antisolvent Add 'Poor' Solvent (Anti-solvent) Dissolve->Add_Antisolvent Cool Cool Slowly to Induce Crystallization Add_Antisolvent->Cool Filter Collect Crystals by Vacuum Filtration Cool->Filter Wash Wash with Cold Anti-solvent Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry Final_Product High-Purity Crystalline Product Dry->Final_Product

Caption: Step-by-step Recrystallization Workflow.

Quality Control and Purity Assessment

After purification, it is essential to verify the purity and identity of the final product. A combination of chromatographic and spectroscopic techniques should be employed.

TechniquePurposeExpected Outcome
Thin-Layer Chromatography (TLC) Rapid purity checkA single spot with a consistent Rf value in a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
Gas Chromatography (GC) Quantitative purity assessmentPurity ≥ 97%.[2]
High-Performance Liquid Chromatography (HPLC) High-resolution purity analysisA single major peak corresponding to the product.
¹H NMR Spectroscopy Structural confirmation and purityThe spectrum should be consistent with the structure of the target compound.[2]
Mass Spectrometry (MS) Molecular weight confirmationThe observed molecular ion should be consistent with the calculated molecular weight.

A certificate of analysis for a commercial sample of the target compound indicates that a purity of ≥97% as determined by GC is achievable, and the ¹H NMR and LCMS data should be consistent with the expected structure.[2]

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor separation in flash chromatography Inappropriate mobile phase polarity.Optimize the eluent system using TLC with different solvent ratios and/or different solvents.
Column overloading.Use a larger column or reduce the amount of crude material loaded.
Product does not crystallize Product is too soluble in the chosen solvent.Use a less polar "good" solvent or a more polar "poor" solvent.
Presence of oily impurities.Re-purify by flash chromatography. Try trituration with a non-polar solvent.
Low recovery from recrystallization Product is too soluble in the cold solvent mixture.Use a higher proportion of the anti-solvent or cool to a lower temperature.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter the solution quickly.

Conclusion

The purification of this compound to a high degree of purity is readily achievable through a systematic approach combining flash column chromatography and recrystallization. By understanding the physicochemical properties of the molecule and the potential impurities from its synthesis, researchers can effectively implement the protocols detailed in this guide. Rigorous quality control using a combination of chromatographic and spectroscopic methods is essential to ensure the final product meets the stringent requirements for its use in pharmaceutical research and development.

References

Application Notes and Protocols: Strategic Derivatization of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Azabicyclo[2.2.1]heptane Scaffold in Modern Drug Discovery

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore structurally rigid and conformationally constrained molecular scaffolds. Among these, the 2-azabicyclo[2.2.1]heptane framework has emerged as a privileged motif. Its rigid, bicyclic structure reduces the entropic penalty upon binding to a biological target, often leading to increased affinity and selectivity. This core is a key component in a variety of biologically active compounds, including potent ligands for nicotinic acetylcholine receptors and sigma (σ) receptors, highlighting its significance in the development of treatments for neurological and psychiatric disorders.[1]

tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a versatile chiral building block that provides two key points for diversification: a secondary alcohol at the C5 position and a Boc-protected secondary amine. The defined stereochemistry of this intermediate allows for the synthesis of enantiomerically pure drug candidates, a critical consideration in modern pharmacology. This guide provides a detailed exploration of the derivatization strategies for this valuable scaffold, offering field-proven insights and step-by-step protocols for key transformations.

Strategic Derivatization Pathways

The derivatization of this compound can be systematically approached by targeting its two primary functional groups. The secondary hydroxyl group allows for oxidation, esterification, and etherification, while the Boc-protected amine, upon deprotection, opens up avenues for N-acylation, N-alkylation, and reductive amination.

DerivatizationPathways cluster_OH Hydroxyl Group Derivatization cluster_NH Amine Derivatization (Post-Deprotection) Start tert-butyl (1S,4S,5R)-5-hydroxy- 2-azabicyclo[2.2.1]heptane-2-carboxylate Oxidation Oxidation Start->Oxidation e.g., Swern, Dess-Martin Esterification Esterification Start->Esterification e.g., Steglich, Acyl Halides Etherification Etherification Start->Etherification e.g., Williamson, Mitsunobu Deprotection Boc Deprotection Start->Deprotection e.g., TFA, HCl Acylation N-Acylation Deprotection->Acylation Acyl chloride/base ReductiveAmination Reductive Amination Deprotection->ReductiveAmination Aldehyde/Ketone, NaBH(OAc)₃

Figure 1: Key derivatization pathways for the 2-azabicyclo[2.2.1]heptane scaffold.

Part 1: Derivatization of the C5-Hydroxyl Group

The secondary alcohol at the C5 position is a versatile handle for introducing a wide range of functional groups, thereby modulating the steric and electronic properties of the molecule.

Oxidation to the Ketone

Oxidation of the secondary alcohol to the corresponding ketone, tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, provides a key intermediate for further functionalization, such as the introduction of nucleophiles via Grignard or Wittig reactions. The Swern oxidation is a reliable method that avoids the use of heavy metals and proceeds under mild conditions.

Causality Behind Experimental Choices: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. This in situ generated electrophilic sulfur species reacts with the alcohol. The subsequent addition of a hindered, non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to induce an intramolecular elimination reaction that forms the ketone, minimizing side reactions. The reaction is performed at low temperatures (-78 °C) to ensure the stability of the reactive intermediates.

Protocol 1: Swern Oxidation

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), cool the mixture to -78 °C.

  • Slowly add a solution of anhydrous DMSO (2.2 eq.) in DCM. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise over 20 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

ParameterValue/Condition
Oxidizing System Oxalyl Chloride/DMSO
Base Triethylamine
Solvent Dichloromethane
Temperature -78 °C to room temperature
Typical Yield >90%
Esterification

Esterification of the hydroxyl group is a common strategy to introduce various functionalities and to serve as potential prodrugs. The Steglich esterification is particularly advantageous due to its mild, neutral conditions, which are compatible with the acid-labile Boc protecting group.

Causality Behind Experimental Choices: The Steglich esterification employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is critical. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the sterically hindered secondary alcohol of the bicyclic system, leading to efficient ester formation.

Protocol 2: Steglich Esterification

  • Dissolve this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of DCC (1.2 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter off the dicyclohexylurea (DCU) precipitate and wash with DCM.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

ParameterValue/Condition
Coupling Agent DCC or EDC
Catalyst DMAP
Solvent Dichloromethane
Temperature 0 °C to room temperature
Typical Yield 70-95%
Etherification

The formation of ethers at the C5 position can significantly alter the lipophilicity and metabolic stability of the molecule. The Williamson ether synthesis and the Mitsunobu reaction are two common approaches.

Causality Behind Experimental Choices: The Williamson ether synthesis is a classic Sₙ2 reaction. It requires the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then displaces a halide from an alkyl halide. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to solvate the cation and enhance the nucleophilicity of the alkoxide.

Protocol 3: Williamson Ether Synthesis

  • To a suspension of NaH (1.5 eq., 60% dispersion in mineral oil) in anhydrous THF (0.2 M) under an inert atmosphere, add a solution of this compound (1.0 eq.) in THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Add the desired alkyl halide (1.5 eq.) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq.) if the alkyl halide is a chloride or bromide.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench with water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography.

The Mitsunobu reaction offers an alternative for the synthesis of ethers, particularly when the alkylating agent is an alcohol. This reaction proceeds with inversion of configuration at the secondary alcohol center.

Part 2: Derivatization of the Amine

The secondary amine, after removal of the Boc protecting group, is a key site for introducing diversity through N-acylation and reductive amination.

Amine_Derivatization Start Boc-Protected Amine Deprotected (1S,4S,5R)-5-hydroxy- 2-azabicyclo[2.2.1]heptane Start->Deprotected Acidic Conditions (TFA or HCl) Acylated N-Acyl Derivative Deprotected->Acylated RCOCl, Base ReductiveAmination N-Alkyl Derivative Deprotected->ReductiveAmination R'COR'', NaBH(OAc)₃

Figure 2: Workflow for the derivatization of the secondary amine.

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions to reveal the secondary amine. Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent are commonly used.

Protocol 4: Boc Deprotection with TFA

  • Dissolve this compound (1.0 eq.) in DCM (0.2 M).

  • Add trifluoroacetic acid (10 eq.) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture in vacuo.

  • To isolate the free amine, dissolve the residue in a minimal amount of water, basify to pH > 10 with 2 M NaOH, and extract with DCM or a mixture of isopropanol/chloroform.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to afford the deprotected amine, which can often be used in the next step without further purification.

N-Acylation

The resulting secondary amine can be readily acylated with acyl chlorides or activated carboxylic acids to form amides.

Protocol 5: N-Acylation with an Acyl Chloride

  • Dissolve the deprotected (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane (1.0 eq.) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq.) in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify by silica gel chromatography.

Reductive Amination

N-alkylation can be achieved via reductive amination, which involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).

Protocol 6: Reductive Amination

  • To a solution of the deprotected amine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE) or DCM (0.2 M), add acetic acid (1.1 eq.).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with saturated NaHCO₃ solution.

  • Extract the product with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. The strategic derivatization of its hydroxyl and amino functionalities allows for the systematic exploration of the chemical space around this rigid scaffold. The protocols outlined in this guide provide a robust foundation for the synthesis of diverse libraries of novel compounds for drug discovery programs. The careful selection of reaction conditions and reagents is paramount to achieving high yields and selectivities in these transformations.

References

"tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate" in P2Y14R antagonist synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of P2Y14 Receptor Antagonists Using the Chiral Scaffold: tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Abstract & Introduction: Targeting the P2Y14 Receptor

The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) that has emerged as a significant target for therapeutic intervention in a range of inflammatory, metabolic, and fibrotic diseases.[1][2][3] As a member of the P2Y family, it is activated by endogenous UDP-sugars, most notably UDP-glucose, which are released from cells during stress or injury and act as damage-associated molecular patterns (DAMPs).[4][5][6] P2Y14R is prominently expressed in immune cells, such as neutrophils and macrophages, as well as in various epithelial and adipose tissues.[1][3]

Activation of P2Y14R, which couples primarily to the Gαi subunit, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the activation of downstream signaling cascades, including the MAP kinase and RhoA pathways.[1][4] This signaling cascade promotes key inflammatory responses such as neutrophil chemotaxis, cytokine release, and the activation of fibrogenic cells.[2][4][7] Consequently, the development of selective P2Y14R antagonists is a promising strategy for treating conditions like asthma, chronic pain, liver fibrosis, and type 2 diabetes.[3][8][9]

Early antagonist development efforts identified potent scaffolds, such as the 4,7-disubstituted 2-naphthoic acid derivative known as PPTN.[10] Structure-activity relationship (SAR) studies on this series revealed that the piperidine moiety is critical for high-affinity binding. To improve physicochemical properties and explore the receptor's binding pocket, research has focused on replacing the flexible piperidine with conformationally constrained bioisosteres.[8][11] The rigid 2-azabicyclo[2.2.1]heptane core has proven to be a highly effective piperidine surrogate, with specific stereoisomers leading to enhanced potency and in vivo efficacy.[8][11]

This application note provides a detailed guide on the synthesis and application of a key chiral intermediate, This compound , in the construction of advanced P2Y14R antagonists. We will detail the rationale behind its design, provide a robust synthetic protocol for its preparation, and describe its subsequent incorporation into a final antagonist molecule.

P2Y14R Signaling Cascade

The diagram below illustrates the primary signaling pathway initiated by P2Y14R activation. Antagonists function by blocking the initial binding of UDP-sugars, thereby preventing these downstream inflammatory and metabolic effects.

P2Y14R_Signaling cluster_membrane Cell Membrane P2Y14R P2Y14R G_protein Gαiβγ P2Y14R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Gαi inhibits RhoA RhoA Activation G_protein->RhoA Gβγ activates MAPK MAPK (ERK1/2) Activation G_protein->MAPK Gβγ activates cAMP cAMP AC->cAMP Converts UDP_glucose UDP-Glucose (Agonist) UDP_glucose->P2Y14R Binds Antagonist P2Y14R Antagonist Antagonist->P2Y14R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Responses: • Chemotaxis • Inflammation • Cytokine Release RhoA->Response MAPK->Response

Caption: P2Y14R signaling pathway initiated by UDP-glucose.

Synthesis of the Key Intermediate: this compound

The title compound serves as a versatile building block. The (1S,4S,5R) stereochemistry is crucial for optimal orientation within the P2Y14R binding site.[8][11] The Boc (tert-butyloxycarbonyl) group provides robust protection for the nitrogen atom, essential for preventing unwanted side reactions during subsequent coupling steps, and it can be readily removed under acidic conditions. The hydroxyl group offers a handle for further functionalization or can be a key pharmacophoric feature itself.

The following protocol is a representative synthesis derived from established methodologies for creating chiral 2-azabicyclo[2.2.1]heptane systems, often starting from enantiomerically pure precursors like Vince lactam.[12]

Synthetic Workflow Overview

Synthesis_Workflow Start (1S,4R)-2-Azabicyclo[2.2.1] hept-5-en-3-one (Vince Lactam) Step1 Step 1: Boc Protection Start->Step1 Boc₂O, DMAP Step2 Step 2: Hydroboration- Oxidation Step1->Step2 1. 9-BBN 2. H₂O₂, NaOH Step3 Step 3: Ketone Reduction Step2->Step3 NaBH₄, CeCl₃·7H₂O (Luche Reduction) Product tert-butyl (1S,4S,5R)-5-hydroxy- 2-azabicyclo[2.2.1]heptane- 2-carboxylate Step3->Product

Caption: Workflow for synthesizing the key bicyclic intermediate.

Detailed Experimental Protocol

Materials & Reagents:

  • (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Sodium borohydride (NaBH₄)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: N-Boc Protection of Vince Lactam

  • Rationale: The amide nitrogen is protected with a Boc group to increase its stability and solubility in organic solvents for the subsequent reaction steps.

  • Dissolve (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP (0.1 eq) followed by the dropwise addition of a solution of Boc₂O (1.2 eq) in anhydrous DCM at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes/EtOAc gradient) to yield tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.

Step 2: Anti-Markovnikov Hydroboration-Oxidation

  • Rationale: Hydroboration-oxidation is used to introduce a hydroxyl group onto the alkene. 9-BBN is a sterically hindered borane that selectively adds to the less hindered exo face of the bicyclic system, leading to the desired stereochemistry and regiochemistry (anti-Markovnikov).

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

  • Add 9-BBN (0.5 M in THF, 2.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction back to 0 °C and slowly add 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂. Caution: Exothermic reaction.

  • Stir vigorously at room temperature for 2 hours.

  • Extract the mixture with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • The crude product, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptan-3-one, can be purified by chromatography or carried forward.

Step 3: Stereoselective Ketone Reduction (Luche Reduction)

  • Rationale: The Luche reduction (NaBH₄ with CeCl₃) is employed for the chemoselective reduction of the ketone in the presence of the Boc-protected amide. The cerium salt enhances the electrophilicity of the carbonyl carbon, and the hydride attacks from the less sterically hindered exo face, yielding the desired endo-alcohol. Note: In the context of the final product nomenclature, this results in the (5R)-hydroxy configuration.

  • Dissolve the ketone from Step 2 (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in MeOH at 0 °C.

  • Add NaBH₄ (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture to remove most of the MeOH.

  • Extract the residue with EtOAc (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Purify the final product by flash column chromatography to yield This compound as a white solid.

Parameter Step 1: Boc Protection Step 2: Hydroboration Step 3: Reduction
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Methanol (MeOH)
Key Reagents Boc₂O, DMAP9-BBN, H₂O₂, NaOHNaBH₄, CeCl₃·7H₂O
Temperature 0 °C to RT0 °C to RT0 °C
Typical Time 12-16 hours6-8 hours1-2 hours
Typical Yield >90%~70-85%>90%
Table 1: Summary of Reaction Conditions for Intermediate Synthesis.

Application Protocol: Coupling to a Naphthalene Core

The synthesized intermediate is now ready for incorporation into a P2Y14R antagonist. The following protocol describes a Suzuki cross-coupling reaction, a common and robust method for forming C-C bonds, to link the bicyclic amine scaffold to an aromatic core, exemplified by the synthesis of a PPTN analogue.[10][11]

Prerequisite: The intermediate must first be deprotected and coupled to a suitable boronic acid or ester. A more direct route involves converting the hydroxyl group into a leaving group (e.g., triflate), followed by a Suzuki coupling with a phenylboronic acid derivative, and finally coupling that product to the naphthoic acid core. For simplicity, we will illustrate the final coupling step where the bicyclic amine is attached to the complete antagonist core. This requires prior deprotection of the Boc group (e.g., with TFA in DCM) and attachment to the phenylboronic acid moiety. The resulting boronic acid is then coupled with the brominated naphthoic acid ester.

Protocol: Suzuki Coupling for Final Antagonist Assembly

  • In a microwave vial or Schlenk flask, combine the aryl bromide core (e.g., methyl 7-bromo-4-(4-(trifluoromethyl)phenyl)-2-naphthoate, 1.0 eq) and the boronic acid derivative of the deprotected 2-azabicyclo[2.2.1]heptane (1.2 eq).

  • Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).

  • Add a base, typically aqueous sodium carbonate (Na₂CO₃, 2 M solution, 3.0 eq).

  • Add a solvent mixture, such as 1,4-dioxane or DME, and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.

  • Heat the reaction to 80-100 °C (conventional heating) or 120-150 °C (microwave heating) for 1-4 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute with water and extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the coupled product by flash chromatography.

  • Saponification: If the final product requires a carboxylic acid (as in PPTN), hydrolyze the methyl ester using LiOH or NaOH in a THF/MeOH/water mixture.

  • Acidify the mixture (e.g., with 1 M HCl) to precipitate the final acid product, which can be purified by filtration or preparative HPLC.

Compound Expected Analytical Data
Intermediate: this compound¹H NMR (CDCl₃): Consistent with the bicyclic structure, showing characteristic signals for the bridgehead protons, diastereotopic methylene protons, and the Boc group (~1.45 ppm, 9H, s). HRMS (ESI+): m/z calculated for C₁₁H₂₀NO₃ [M+H]⁺ 214.1438, found 214.1441.
Final Antagonist (Representative) ¹H NMR (DMSO-d₆): Complex aromatic signals corresponding to the naphthalene and phenyl rings, along with signals for the bicyclic core. HRMS (ESI+): Calculated m/z will correspond to the exact mass of the final structure. Purity (HPLC): >95% for biological assays.
Table 2: Representative Characterization Data.

Conclusion

The conformationally constrained 2-azabicyclo[2.2.1]heptane scaffold is a validated and highly effective component in the design of potent and selective P2Y14R antagonists. The chiral intermediate, this compound, provides a reliable and versatile entry point for accessing these complex molecules. The synthetic protocols outlined herein offer a robust pathway for its preparation and subsequent incorporation into drug candidates. By leveraging such advanced chemical building blocks, researchers can continue to develop novel therapeutics targeting the P2Y14 receptor for a host of inflammatory and metabolic diseases.

References

The Strategic Integration of a Chiral Azabicyclo[2.2.1]heptane Scaffold in the Synthesis of Potent Farnesoid X Receptor (FXR) Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Farnesoid X Receptor for Metabolic and Hepatic Diseases

The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestines, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its role as a master sensor for bile acids positions it as a promising therapeutic target for a spectrum of metabolic and liver diseases, including nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and type 2 diabetes.[3][4] Activation of FXR by agonists initiates a cascade of transcriptional events that collectively reduce the synthesis of bile acids from cholesterol, enhance their transport and excretion, and modulate lipid and glucose metabolism.[1][3] This multifaceted mechanism of action has spurred the development of synthetic FXR agonists, with a focus on non-bile acid scaffolds to optimize potency, selectivity, and pharmacokinetic profiles.[5][6]

Within the landscape of innovative medicinal chemistry, the incorporation of rigid, three-dimensional scaffolds has become a cornerstone of modern drug design. Bicyclic amines, in particular, offer a structurally constrained framework that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties.[7][8] This guide focuses on the pivotal role of a specific chiral building block, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate , as a key intermediate in the synthesis of a novel class of potent, non-steroidal FXR agonists.

The Bicyclic Advantage: Why the 2-Azabicyclo[2.2.1]heptane Core?

The 2-azabicyclo[2.2.1]heptane skeleton, a bridged bicyclic amine, offers several distinct advantages in the design of FXR agonists.[7][8] Its inherent rigidity restricts conformational flexibility, which can pre-organize the molecule into a bioactive conformation for optimal interaction with the FXR ligand-binding domain. This can lead to a significant increase in potency and selectivity. Furthermore, the defined stereochemistry of the (1S,4S,5R) isomer allows for precise spatial orientation of substituents, a critical factor in achieving high-affinity binding to the receptor. The introduction of this sp³-rich scaffold can also improve drug-like properties, such as solubility and metabolic stability, by moving away from "flat" aromatic structures that are often associated with off-target effects and metabolic liabilities.[7]

Synthesis of the Chiral Intermediate: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with a commercially available starting material and proceeds through a stereoselective hydroboration-oxidation reaction.[9]

Part 1: Preparation of tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

The synthesis commences with the reduction of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one, followed by protection of the resulting amine with a tert-butoxycarbonyl (Boc) group.

Protocol:

  • To a solution of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one (3.0 g, 27.5 mmol) in 80 mL of tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄) (1.36 g, 35.8 mmol) at 0°C.

  • Allow the reaction to warm to 25°C and stir for 3 hours.

  • Heat the reaction mixture to 60°C and stir for an additional 4 hours.

  • Cool the reaction to 0°C and cautiously quench by the dropwise addition of 2 mL of water.

  • Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate (50 mL).

  • Concentrate the filtrate to a volume of approximately 50 mL.

  • Add di-tert-butyl dicarbonate (Boc₂O) (9.0 g, 41.2 mmol) to the concentrated filtrate and stir the mixture at 25°C for 16 hours.

  • Concentrate the reaction solution under reduced pressure and purify the residue by silica gel column chromatography (petroleum ether:ethyl acetate = 10:1) to yield tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.

Part 2: Stereoselective Hydroboration-Oxidation to Yield this compound

The key stereoselective step involves the hydroboration of the alkene followed by an oxidative workup to install the hydroxyl group with the desired (5R) configuration.

Protocol:

  • To a solution of tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate (1.5 g, 7.68 mmol) and sodium borohydride (NaBH₄) (0.24 g, 6.3 mmol) in 20 mL of THF at 25°C under a nitrogen atmosphere, stir for 30 minutes.

  • Add a solution of dimethyl sulfate (0.57 mL, 6.3 mmol) in 2 mL of THF to the mixture.

  • Heat the reaction to 35°C and stir for 4 hours.

  • Cool the reaction to 0°C and quench with 5 mL of water.

  • Add 30% hydrogen peroxide (H₂O₂) (0.96 mL) followed by a 1 M aqueous solution of sodium hydroxide (15 mL, 15 mmol) dropwise.

  • Stir the mixture at 25°C for 1 hour.

  • Extract the product with ethyl acetate (100 mL).

  • Concentrate the organic layer and purify by silica gel column chromatography (petroleum ether:ethyl acetate = 2:1) to obtain this compound.

Application in FXR Agonist Synthesis: A Detailed Workflow

The synthesized chiral intermediate is a versatile building block for the construction of complex FXR agonists. The following protocol outlines its use in the synthesis of a potent FXR agonist, 2-((1S, 4S, 5R)-5-((5-cyclopropyl-3-(2,6-dichlorophenyl) isoxazol-4-yl)methoxy)-2-azabicyclo[2.2.1]heptan-2-yl)benzo[d]thiazole-6-carboxylic acid, as described in patent literature.[9]

Step 1: Etherification of the Bicyclic Alcohol

The hydroxyl group of the intermediate is coupled with a substituted isoxazole methanol derivative.

Protocol:

  • Dissolve this compound (0.2 g, 0.94 mmol) in 30 mL of THF.

  • Add sodium hydride (NaH) and allow the reaction to proceed to form the corresponding alkoxide.

  • Add (5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol to the reaction mixture and stir to form the ether linkage.

  • Purify the resulting product, tert-butyl (1S,4S,5R)-5-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)-2-azabicyclo[2.2.1]heptane-2-carboxylate, by standard chromatographic techniques.

Step 2: Deprotection of the Boc Group

The Boc protecting group is removed to liberate the secondary amine.

Protocol:

  • Treat the product from Step 1 with an acidic solution, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in ethanol.

  • After completion of the reaction, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the deprotected amine and concentrate to yield the free bicyclic amine intermediate.

Step 3: N-Arylation with a Benzothiazole Moiety

The free amine is then coupled with a functionalized benzothiazole.

Protocol:

  • Combine the deprotected bicyclic amine from Step 2 with 2-chlorobenzo[d]thiazole-6-carboxylic acid in the presence of a suitable base (e.g., diisopropylethylamine, DIPEA) and a palladium catalyst with an appropriate ligand (e.g., Buchwald-Hartwig amination conditions).

  • Heat the reaction mixture in a suitable solvent (e.g., dioxane or toluene) until the reaction is complete.

  • Purify the crude product via chromatography to yield the final FXR agonist.

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
This compoundC₁₁H₁₉NO₃213.27Stereoselective hydroboration-oxidation
2-((1S, 4S, 5R)-5-((5-cyclopropyl-3-(2,6-dichlorophenyl) isoxazol-4-yl)methoxy)-2-azabicyclo[2.2.1]heptan-2-yl)benzo[d]thiazole-6-carboxylic acidC₂₇H₂₃Cl₂N₃O₄S556.46N-Arylation of the deprotected bicyclic amine

Visualizing the Synthetic and Mechanistic Pathways

FXR_Agonist_Synthesis cluster_intermediate Synthesis of Chiral Intermediate cluster_agonist FXR Agonist Synthesis A tert-butyl (1S,4R)-2-azabicyclo [2.2.1]hept-5-ene-2-carboxylate B tert-butyl (1S,4S,5R)-5-hydroxy-2- azabicyclo[2.2.1]heptane-2-carboxylate A->B Hydroboration- Oxidation C Etherification with isoxazole moiety B->C D Boc Deprotection C->D E N-Arylation with benzothiazole D->E F Final FXR Agonist E->F

Caption: Synthetic workflow for the FXR agonist.

FXR_Mechanism FXR_Agonist FXR Agonist FXR FXR FXR_Agonist->FXR Binds & Activates RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element (DNA) RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Biological_Effects Bile Acid Homeostasis Lipid & Glucose Metabolism Anti-inflammatory Effects Target_Genes->Biological_Effects Leads to

Caption: Mechanism of action of FXR agonists.

Conclusion and Future Perspectives

The strategic use of chiral building blocks like this compound exemplifies a rational approach to drug design, enabling the synthesis of highly potent and selective FXR agonists. The rigid bicyclic scaffold provides a unique three-dimensional architecture that is crucial for high-affinity binding to the receptor and for imparting favorable drug-like properties. The detailed synthetic protocols provided herein serve as a practical guide for researchers in the field of medicinal chemistry and drug development. As our understanding of the intricate roles of FXR in metabolic and inflammatory pathways continues to grow, the development of novel, structurally diverse agonists will remain a key focus in the quest for effective therapies for a range of challenging diseases.

References

Asymmetric Synthesis with 2-Azabicyclo[2.2.1]heptane Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The 2-azabicyclo[2.2.1]heptane scaffold, a conformationally rigid proline analogue, has emerged as a privileged structure in asymmetric organocatalysis. Its well-defined stereochemistry and robust framework provide an exceptional platform for the development of highly selective and efficient catalysts. This guide offers an in-depth exploration of these catalysts, detailing their mechanistic principles and providing field-proven, step-by-step protocols for key synthetic transformations, including the asymmetric Michael addition and aldol reaction. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate the successful application of 2-azabicyclo[2.2.1]heptane catalysts in complex molecule synthesis.

The 2-Azabicyclo[2.2.1]heptane Scaffold: A Privileged Chiral Platform

The effectiveness of an organocatalyst is fundamentally tied to its three-dimensional structure. The 2-azabicyclo[2.2.1]heptane, also known as 2-azanorbornane, offers a unique and powerful backbone for catalyst design.[1][2] Its rigid bicyclic system, containing multiple stereogenic centers, minimizes conformational flexibility. This rigidity is crucial as it creates a well-defined chiral environment, enabling precise control over the stereochemical outcome of a reaction.

These scaffolds are typically synthesized with high diastereoselectivity via aza-Diels-Alder reactions, which provides reliable access to enantiomerically pure starting materials for catalyst development.[3][4] From this core structure, a diverse array of catalysts can be prepared by modifying the nitrogen atom or the substituent at the C3 position, leading to derivatives such as amino amides, polyamines, and thioureas that are tailored for specific applications.[1][5][6]

Core Catalytic Mechanisms: Enamine and Bifunctional Activation

Catalysts derived from 2-azabicyclo[2.2.1]heptane primarily operate through two key activation modes: enamine catalysis and bifunctional catalysis involving Brønsted acidity/basicity.

2.1. Enamine Catalysis This is the most common mechanism for catalysts bearing a secondary amine. The catalyst reversibly reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. The inherent chirality of the bicyclic scaffold directs the subsequent attack of an electrophile to one face of the enamine, thereby establishing the new stereocenter. Hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst for the next cycle. This pathway is central to reactions like Michael additions and aldol condensations.[5][6]

Enamine Catalysis Cycle cluster_cycle Catalyst Chiral Catalyst (2-Azabicycloheptane) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone/Aldehyde - H₂O Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile (E+) Iminium->Catalyst Hydrolysis Product Chiral Product Iminium->Product + H₂O

Caption: General mechanism for enamine catalysis.

2.2. Bifunctional Catalysis Many advanced 2-azabicyclo[2.2.1]heptane catalysts incorporate additional functional groups, such as amides, that can act as hydrogen-bond donors.[6] This allows the catalyst to function in a bifunctional manner. While the secondary amine activates the nucleophile via enamine formation, the amide moiety can simultaneously activate the electrophile (e.g., a nitroolefin) by forming a hydrogen bond, lowering its LUMO energy. This dual activation model leads to a highly organized transition state and often results in superior enantioselectivity.

Application & Protocol: Asymmetric Michael Addition

The Michael addition is a cornerstone of C-C bond formation. Organocatalytic asymmetric versions of this reaction are invaluable for producing chiral 1,5-dicarbonyl compounds and their analogues. 2-Azanorbornane-based amino amide catalysts have demonstrated exceptional performance in this area.[4][6]

Protocol 1: Michael Addition of a β-Keto Ester to trans-β-Nitrostyrene

This protocol is adapted from methodologies that achieve high yields and stereoselectivities (up to 99% yield, 97:3 dr, 96% ee).[4][6] The trityl-substituted amino amide catalyst 7f is highlighted for its superior activity.

Workflow Overview

Caption: Experimental workflow for the Michael addition.

Materials & Reagents:

  • (1S,3R,4R)-N-trityl-2-azabicyclo[2.2.1]heptane-3-carboxamide (Catalyst 7f )

  • Ethyl 2-oxocyclopentanecarboxylate (9a )

  • trans-β-Nitrostyrene (10a )

  • Diisopropyl ether (i-Pr₂O), anhydrous

  • Ethyl acetate (EtOAc) and n-hexanes for chromatography

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (flame-dried)

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 2-azanorbornane catalyst 7f (0.02 mmol, 20 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen gas for 5-10 minutes.

  • Solvent Addition: Add anhydrous diisopropyl ether (1.0 mL) via syringe.

  • Reagent Addition: Add the β-keto ester 9a (0.1 mmol, 1.0 equiv) to the catalyst solution.

  • Cooling: Cool the reaction mixture to -30 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Electrophile Addition: Once the temperature has stabilized, add the trans-β-nitrostyrene 10a (0.12 mmol, 1.2 equiv).

  • Reaction: Stir the mixture vigorously at -30 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: n-hexanes/EtOAc gradient) to afford the desired Michael adduct.

  • Analysis: Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Summary: Substrate Scope The optimized conditions are effective across a range of substrates. The following table summarizes representative results using catalyst 7f .[6]

Entryβ-Keto EsterNitroolefin Ar GroupYield (%)dr (syn:anti)ee (%) [anti]
19a Phenyl993:9796
29a 4-Chlorophenyl994:9690
39a 4-Methoxyphenyl985:9585
4Ethyl acetoacetatePhenyl9510:9092

Causality and Insights:

  • Catalyst Loading: A higher catalyst loading of 20 mol% was found to be optimal for achieving maximum enantioselectivity.[6]

  • Temperature: Lowering the reaction temperature to -30 °C significantly improves both diastereoselectivity and enantioselectivity by favoring a more ordered transition state.

  • Solvent: Non-polar, aprotic solvents like diisopropyl ether provided the best results, likely by minimizing competing interactions with the catalyst and substrates.

Application & Protocol: Asymmetric Aldol Reaction

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, which are key building blocks in many natural products and pharmaceuticals. Chiral polyamines and amino acid derivatives based on the 2-azabicycloalkane scaffold have been successfully employed as organocatalysts for this transformation.[1][2]

Protocol 2: Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol describes a representative procedure using a 2-azabicyclo[2.2.1]heptane-based catalyst in an aqueous medium, which highlights the versatility and robustness of these systems.[1][2]

Materials & Reagents:

  • Amide Catalyst 9 (based on 2-azabicyclo[3.2.1]octane, a related scaffold showing high efficacy) or Amine Catalyst 11 (2-azabicyclo[2.2.1]heptane derivative)

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Acetic acid (co-catalyst)

  • Brine (saturated NaCl solution)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Step-by-Step Protocol:

  • Reaction Setup: In a vial, combine the organocatalyst (0.02 mmol, 20 mol%), 4-nitrobenzaldehyde (0.1 mmol, 1.0 equiv), and cyclohexanone (1.0 mmol, 10 equiv).

  • Co-catalyst and Solvent: Add acetic acid (0.02 mmol, 20 mol%) followed by brine (0.5 mL).

  • Reaction: Stir the resulting suspension vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: Neutralize the reaction mixture with a concentrated aqueous ammonia solution.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield, diastereomeric ratio (syn/anti), and enantiomeric excess (ee) by NMR and chiral HPLC analysis.

Data Summary: Catalyst Performance in Brine The performance of different 2-azabicycloalkane catalysts can vary significantly, underscoring the importance of catalyst structure.[1][2]

EntryCatalystYield (%)dr (syn:anti)ee (%) [anti]
1Amine 6 ¹>9535:6563
2Amide 9 ¹>8627:7363
3Amine 11 ²4330:7050
¹Based on the 2-azabicyclo[3.2.1]octane backbone.
²Based on the 2-azabicyclo[2.2.1]heptane backbone.

Causality and Insights:

  • Aqueous Medium: The use of brine ("on-water" conditions) can accelerate reaction rates due to hydrophobic effects, forcing the organic reactants to aggregate.

  • Catalyst Structure: The amide-based catalyst 9 showed excellent conversion and good stereoselectivity, suggesting that the amide group plays a key role in organizing the transition state, likely through hydrogen bonding.[1][2] The amine 11 , while still effective, showed lower chemical efficiency in this specific transformation.[1][2] This highlights how subtle changes to the catalyst backbone and functional groups can have a profound impact on the reaction outcome.

Other Notable Applications

The utility of 2-azabicyclo[2.2.1]heptane catalysts extends beyond the reactions detailed above. They have been successfully applied in a variety of other important asymmetric transformations, including:

  • Epoxide Ring-Opening: Chiral diamine ligands derived from this scaffold catalyze the asymmetric ring-opening of meso-epoxides.[5][7][8]

  • Diethylzinc Addition: They serve as effective ligands for the enantioselective addition of diethylzinc to aldehydes.[5]

  • Diels-Alder Reactions: The rigid backbone is well-suited to control the facial selectivity in cycloaddition reactions.[9]

Conclusion

Catalysts derived from the 2-azabicyclo[2.2.1]heptane framework represent a powerful and versatile class of organocatalysts. Their conformational rigidity and the synthetic accessibility of diverse derivatives allow for the rational design of catalysts that achieve exceptional levels of stereocontrol in a wide range of asymmetric reactions. The protocols and data presented in this guide serve as a validated starting point for researchers aiming to leverage these catalysts for the efficient and selective synthesis of complex chiral molecules.

References

Application Note: Facile and Efficient Boc Deprotection of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules and active pharmaceutical ingredients (APIs).[1] Its widespread use stems from its stability under a variety of non-acidic reaction conditions and its straightforward removal using acids.[1][2] This application note provides a detailed guide for the acidic deprotection of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, a valuable chiral building block in drug discovery.[3] The resulting product, (1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol, is a key intermediate for various synthetic targets. This document will delve into the mechanistic underpinnings of the deprotection, provide validated experimental protocols, and offer insights into reaction monitoring and troubleshooting.

The 2-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic system that can impart favorable conformational constraints in drug candidates. The stability of this ring system under the acidic conditions required for Boc deprotection is a critical consideration. Fortunately, the 7-azabicyclo[2.2.1]heptane framework has been shown to be stable under such conditions, allowing for selective removal of the Boc group without compromising the core structure.[4]

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group is an acid-catalyzed elimination reaction.[1][5] The process can be broken down into the following key steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5][6] This step increases the electrophilicity of the carbonyl carbon.

  • Fragmentation: The protonated intermediate undergoes fragmentation through the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][5][6]

  • Decarboxylation: The carbamic acid intermediate readily decarboxylates, releasing carbon dioxide gas and the free secondary amine.[1][5][6] It is crucial to perform this reaction in a well-ventilated fume hood or with an appropriate gas outlet to allow for the safe release of CO2.[1][6]

  • Final State: Under the acidic reaction conditions, the newly liberated amine is protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1][6]

The tert-butyl cation generated during the reaction can potentially lead to side reactions, such as alkylation of nucleophilic sites on the substrate or solvent.[7] While the hydroxyl group on the target molecule is a potential site for such a side reaction, the steric hindrance of the bicyclic system and the relatively mild conditions typically employed for Boc deprotection minimize this risk.

Experimental Protocols

Two common and effective methods for the Boc deprotection of this compound are presented below. The choice of method often depends on the desired salt form of the final product and the compatibility with subsequent synthetic steps.

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method for Boc deprotection.[8][9]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5–10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1–4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][11]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[8]

  • To obtain the free amine, carefully neutralize the residue by adding saturated aqueous NaHCO3 solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the deprotected product, (1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol.

Deprotection_Workflow cluster_reaction Reaction cluster_workup Workup Start Dissolve Boc-protected amine in DCM Add_TFA Add TFA at 0 °C Start->Add_TFA Stir Stir at RT (1-4h) Add_TFA->Stir Evaporate Concentrate in vacuo Stir->Evaporate Monitor by TLC/HPLC Neutralize Neutralize with NaHCO₃ Evaporate->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry & Concentrate Extract->Dry Product Product Dry->Product Final Product

Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also highly efficient and often preferred when the hydrochloride salt of the amine is the desired product for subsequent reactions or for improved stability and handling.[12][13][14]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Protocol:

  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate if necessary, or use it directly if it is a liquid.

  • Add a solution of 4M HCl in 1,4-dioxane (5–10 eq of HCl) to the starting material at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[12][13] The hydrochloride salt of the product may precipitate out of the solution.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with diethyl ether to facilitate further precipitation of the product.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to obtain (1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride.

// Nodes Start [label="Boc-Protected Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonated Carbamate", fillcolor="#FBBC05", fontcolor="#202124"]; Fragmentation [label="Carbamic Acid + t-Butyl Cation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decarboxylation [label="Free Amine + CO₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Ammonium Salt", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Protonation [label="+ H⁺"]; Protonation -> Fragmentation [label="Fragmentation"]; Fragmentation -> Decarboxylation [label="Decarboxylation"]; Decarboxylation -> FinalProduct [label="+ H⁺"]; } Механизм кислотно-катализируемого снятия Boc-защиты.

Reaction Monitoring and Characterization

Thin-Layer Chromatography (TLC): A simple and effective way to monitor the reaction's progress.[10] The deprotected amine is significantly more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can be used to visualize the secondary amine product as a colored spot.[10]

High-Performance Liquid Chromatography (HPLC): Provides a more quantitative analysis of the reaction progress and the purity of the final product.[10][11] A reverse-phase C18 column is typically used with a gradient of water and acetonitrile containing 0.1% TFA.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most definitive method for confirming the completion of the reaction. The characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4-1.5 ppm will disappear upon successful deprotection.[11]

Mass Spectrometry (MS): Can be used to confirm the mass of the deprotected product.

Data Summary

MethodReagentsTypical Reaction TimeProduct FormAdvantagesDisadvantages
A TFA, DCM1–4 hoursFree amine (after workup)Fast, volatile reagents are easily removed.TFA is corrosive and requires careful handling.
B 4M HCl in 1,4-dioxane30 min – 2 hoursHydrochloride saltOften provides a crystalline product, direct isolation.1,4-Dioxane is a suspected carcinogen.[15]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient acid, short reaction time, or low temperature.[11]Add more acid, increase the reaction time, or allow the reaction to proceed at a slightly elevated temperature (e.g., 40 °C).
Formation of Side Products Alkylation by the tert-butyl cation.[7]While less common for this substrate, adding a scavenger like anisole or thioanisole can mitigate this.
Difficulty in Isolating the Free Amine The product may be water-soluble.After neutralization, saturate the aqueous layer with NaCl before extraction to decrease the solubility of the amine. Alternatively, use a solid-phase scavenger resin to isolate the free amine.[16]
Product is an oil The free amine may not be a solid at room temperature.If the hydrochloride salt is desired, use Method B. If the free amine is needed for the next step, it can often be used directly as a crude oil.

Conclusion

The Boc deprotection of this compound is a robust and high-yielding transformation that can be readily achieved using standard laboratory procedures. Both TFA in DCM and HCl in 1,4-dioxane are effective methods, and the choice between them will depend on the specific requirements of the subsequent synthetic steps and the desired final product form. Careful monitoring of the reaction and appropriate workup procedures will ensure the successful synthesis of the valuable (1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-azabicyclo[2.2.1]heptane framework, a constrained proline analogue, is a privileged scaffold in medicinal chemistry and asymmetric synthesis due to its rigid structure.[1][2] Its synthesis, most commonly approached via an aza-Diels-Alder reaction, presents unique challenges. This guide provides field-proven insights into troubleshooting common side reactions and experimental pitfalls, ensuring researchers can navigate the complexities of this versatile synthetic platform.

Frequently Asked Questions & Troubleshooting Guide

Problem Area 1: Low Yield of the Target Cycloadduct

Question 1: My aza-Diels-Alder reaction is resulting in low yields or fails to proceed. What are the common causes?

Low conversion in aza-Diels-Alder reactions is a frequent issue stemming from the electronic nature of the reactants. The reaction is an inverse-electron-demand cycloaddition, where an electron-deficient azadiene reacts with an electron-rich dienophile.[3] Several factors can impede this process:

  • Poor Imine Electrophilicity: Simple, unactivated imines are often not electrophilic enough to react efficiently.[4] The reaction rate is significantly enhanced by attaching an electron-withdrawing group (EWG) to the imine nitrogen.[5]

  • Inappropriate Catalyst/Acid: Brønsted or Lewis acid catalysis is typically required to activate the imine by lowering its LUMO energy.[6] However, strong Lewis acids can sometimes preferentially coordinate with electron-rich dienophiles, effectively inhibiting the reaction.[3] The choice and stoichiometry of the acid are critical.

  • Thermal Instability: The bicyclic product can be thermally labile, susceptible to a retro-Diels-Alder reaction, especially at elevated temperatures. This equilibrium can favor the starting materials if the product is not sufficiently stable.[7]

  • Diene/Dienophile Decomposition: Cyclopentadiene, a common diene, readily dimerizes at room temperature and must be freshly cracked before use.[4] Other starting materials may also be unstable under the reaction conditions.

Question 2: I suspect a retro-Diels-Alder reaction is degrading my product. How can I confirm this and what are the mitigation strategies?

A retro-Diels-Alder reaction is a common pathway for product loss, particularly for the 7-azabicyclo[2.2.1]hept-2-ene system, which can re-aromatize.[7]

Confirmation:

  • Monitor the reaction by ¹H NMR or LC-MS over time. The reappearance of signals corresponding to the starting diene and dienophile after initial product formation is a strong indicator.

  • Run the reaction at a lower temperature and compare the yield to a reaction run at a higher temperature. A significantly lower yield at the higher temperature suggests thermal decomposition of the product.

Mitigation Strategies:

  • Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Reactions are often run at temperatures ranging from -78 °C to room temperature.

  • Immediate Downstream Processing: Once the reaction is complete, do not let the crude product sit for extended periods, especially at room temperature or higher. Proceed with purification or the next synthetic step promptly.

  • Product Derivatization: If the unsaturated product is particularly unstable, consider immediate reduction of the double bond (e.g., via catalytic hydrogenation) to form the more stable saturated 2-azabicyclo[2.2.1]heptane core.[2][8]

dot

cluster_0 Troubleshooting Low Yield cluster_1 Solutions Start Low Yield Observed Check_Reactivity Are reactants sufficiently activated? (e.g., EWG on imine) Start->Check_Reactivity Check_Catalyst Is the catalyst/acid appropriate and not inhibiting? Check_Reactivity->Check_Catalyst No Sol_Reactivity - Add Electron-Withdrawing Group (EWG) - Use more reactive dienophile Check_Reactivity->Sol_Reactivity Yes Check_Retro Is a retro-Diels-Alder reaction occurring? Check_Catalyst->Check_Retro No Sol_Catalyst - Screen different Lewis/Brønsted acids - Adjust stoichiometry Check_Catalyst->Sol_Catalyst Yes Success Yield Improved Check_Retro->Success No Sol_Retro - Lower reaction temperature - Immediate product isolation/derivatization Check_Retro->Sol_Retro Yes Sol_Reactivity->Success Sol_Catalyst->Success Sol_Retro->Success

Caption: Workflow for diagnosing low-yield issues.

Problem Area 2: Formation of Unexpected Isomers

Question 3: My reaction produces a mixture of exo and endo diastereomers. How can I improve the stereoselectivity?

The exo/endo selectivity in the aza-Diels-Alder reaction is highly dependent on the reaction mechanism and conditions.

  • Mechanism: Concerted pathways often favor the endo product due to secondary orbital interactions. However, aza-Diels-Alder reactions, especially when catalyzed by strong acids, can proceed through a stepwise Mannich-Michael pathway, which often favors the thermodynamically more stable exo product.[5] The exo isomer is frequently the major product in the synthesis of 2-azabicyclo[2.2.1]heptene derivatives.

  • Catalyst Choice: The nature of the Lewis or Brønsted acid can influence the transition state geometry. Chiral catalysts are employed to achieve high enantioselectivity and can also impact the diastereomeric ratio.[9]

  • Temperature: Lower reaction temperatures generally increase selectivity by favoring the transition state with the lowest activation energy.

  • Solvent: The polarity of the solvent can influence the reaction pathway. Perfluoroalcohols, for instance, have been shown to promote these reactions via hydrogen bonding and can affect selectivity.[3]

Table 1: Factors Influencing Exo/Endo Selectivity

FactorCondition Favoring ExoCondition Favoring EndoRationale
Mechanism Stepwise (Mannich-Michael)ConcertedExo is often the thermodynamic product; endo is kinetically favored in concerted pathways.
Catalyst Strong Lewis/Brønsted AcidsMilder acids or thermal conditionsStrong acids promote the stepwise pathway.[5]
Temperature Higher TemperaturesLower TemperaturesAllows for equilibration to the more stable exo product.
Sterics Bulky substituents on diene/dienophileLess sterically hindered reactantsSteric hindrance can disfavor the more compact endo transition state.

Question 4: I am observing epimerization at a stereocenter, particularly one alpha to a carbonyl group. What causes this and how can I prevent it?

Epimerization is a significant side reaction, especially when a stereocenter is adjacent to a carbonyl group (e.g., an ester or ketone) or another acidifying group.[10][11]

Mechanism: The proton alpha to the carbonyl is acidic. In the presence of a base, this proton can be reversibly removed to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of epimers.[12] This process can be deliberately exploited to access less common isomers.[11][13]

dot

Start_Epimer R-Epimer (α-carbonyl) Enolate Planar Enolate Intermediate Start_Epimer->Enolate - H+ H_plus H+ Enolate->Start_Epimer + H+ End_Epimer S-Epimer (α-carbonyl) Enolate->End_Epimer + H+ Base Base Base->Start_Epimer

References

stability and storage of "tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this critical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental success.

I. Understanding the Molecule: Key Stability-Influencing Features

This bicyclic amino alcohol possesses two primary functional groups that dictate its stability: the Boc-protected secondary amine and the secondary alcohol . Understanding the reactivity of these groups is fundamental to troubleshooting potential issues. The tert-butyloxycarbonyl (Boc) group is a well-established protecting group, generally stable to a range of conditions but susceptible to acid-catalyzed cleavage.[1][2] The secondary alcohol, situated within a bicyclic system, is prone to oxidation.[3][4][5][6]

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your work with this compound, providing potential causes and actionable solutions.

Scenario 1: Inconsistent or Unexpected Analytical Results (NMR, LC-MS)

Problem: You observe unexpected peaks in your NMR or LC-MS spectra, or the integration values are inconsistent with the expected structure.

Potential Causes & Solutions:

  • Degradation due to Improper Storage: Long-term storage at room temperature, especially if exposed to light or a non-inert atmosphere, can lead to gradual degradation. Some suppliers recommend storage at room temperature, while others suggest cold-chain transportation, indicating that temperature control is a key factor.[7][8]

    • Solution: Always store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry place.[9] For long-term storage, refrigeration (2-8 °C) is recommended.

  • Presence of Synthetic Impurities: Impurities from the synthesis, such as the corresponding ketone (oxidized starting material) or the de-Boc'd analog, may be present.

    • Solution: Review the supplier's Certificate of Analysis (CoA) to check for known impurities. If you suspect the presence of impurities not listed, consider re-purification by flash chromatography.

  • Contamination from Handling: The compound may be contaminated with acidic or oxidizing residues from glassware or spatulas.

    • Solution: Ensure all equipment is scrupulously clean and dry. Avoid using acidic cleaning agents for final rinses.

Scenario 2: Poor or Inconsistent Reaction Yields

Problem: When using the compound as a starting material, you experience lower than expected yields or complete reaction failure.

Potential Causes & Solutions:

  • Partial Deprotection of the Boc Group: If your reaction conditions are even mildly acidic, you may be inadvertently cleaving the Boc group, leading to undesired side reactions. The Boc group is known to be labile to strong acids like trifluoroacetic acid or hydrochloric acid.[8][9]

    • Solution: Scrutinize your reaction conditions for any acidic components. If unavoidable, consider using a different protecting group strategy. When possible, maintain a neutral or slightly basic pH.

  • Oxidation of the Secondary Alcohol: The secondary alcohol can be oxidized to a ketone, rendering it unreactive for subsequent intended transformations of the hydroxyl group.[5][6]

    • Solution: Avoid exposure to strong oxidizing agents.[9] If your reaction involves reagents that could act as oxidants, ensure they are specific for the desired transformation and that the reaction is performed under an inert atmosphere.

  • Incorrect Solvent Choice: Using a solvent in which the compound is only partially soluble can lead to incomplete reactions.

    • Solution: While specific solubility data is not widely published, this compound is expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Perform small-scale solubility tests to determine the optimal solvent for your reaction.

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for experimental issues.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound at 2-8 °C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7][8][9] This minimizes the risk of both hydrolytic and oxidative degradation. While some suppliers ship at room temperature, this is generally acceptable for short durations only.

Q2: What are the visible signs of degradation?

A2: As a solid, visual signs of degradation may not be immediately obvious. However, you should be cautious if the typically white to off-white solid appears discolored (e.g., yellow or brown), or if its texture changes (e.g., becomes sticky or clumpy). These changes could indicate the formation of impurities. The most reliable way to assess stability is through analytical methods like HPLC or LC-MS.

Q3: What solvents are recommended for preparing stock solutions?

Q4: What are the primary degradation products I should look for?

A4: Based on the structure, there are two primary degradation pathways:

  • Acid-catalyzed hydrolysis: This will cleave the Boc protecting group to yield (1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol.

  • Oxidation: The secondary alcohol can be oxidized to form tert-butyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Potential Degradation Pathways

G main tert-butyl (1S,4S,5R)-5-hydroxy- 2-azabicyclo[2.2.1]heptane-2-carboxylate de_boc (1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol main->de_boc Acidic Hydrolysis oxidized tert-butyl (1S,4R)-5-oxo- 2-azabicyclo[2.2.1]heptane-2-carboxylate main->oxidized Oxidation

Caption: Primary degradation pathways of the target molecule.

Q5: Is this compound sensitive to light?

A5: While specific photostability studies are not widely published, it is good laboratory practice to protect all chemical intermediates from prolonged exposure to light.[7] Store the compound in an amber vial or in a dark location.

IV. Experimental Protocol: Stability Indicating HPLC Method

To quantitatively assess the stability of your sample and detect potential degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.[10][11] The following is a general protocol that can be adapted as a starting point.

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products (acid-hydrolyzed and oxidized forms).

1. Preparation of Solutions:

  • Diluent: A mixture of acetonitrile and water (50:50 v/v) is a good starting point.

  • Standard Solution: Prepare a stock solution of the compound in the diluent at a concentration of approximately 1 mg/mL. Create a working standard solution by diluting the stock to a final concentration of about 0.1 mg/mL.

  • Forced Degradation Samples:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 100 µL of 1M HCl. Heat at 60°C for 4-8 hours. Neutralize with 1M NaOH before dilution.

    • Oxidative Degradation: To 1 mL of the stock solution, add 100 µL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 24 hours, then prepare a solution.

2. HPLC Conditions (Starting Point):

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL

3. Method Validation:

Once the separation is optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12] The forced degradation samples are crucial for demonstrating specificity, ensuring that the peaks for the degradation products are well-resolved from the main compound peak.

V. References

  • AK Scientific, Inc. Safety Data Sheet. --INVALID-LINK--

  • Mechanism of Oxidation of Secondary Alcohols by Bromine. Proceedings of the Indian Academy of Sciences - Section A.

  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. --INVALID-LINK--

  • (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate. Sigma-Aldrich. --INVALID-LINK--

  • Oxidation of Alcohols: Overview. Organic Chemistry Tutor. --INVALID-LINK--

  • Oxidation of Alcohols Explained: Definition, Examples, Practice & Video Lessons. Pearson.

  • Boc-Protected Amino Groups. Organic Chemistry Portal. --INVALID-LINK--

  • Dual protection of amino functions involving Boc. RSC Publishing.

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. --INVALID-LINK--

  • tert-Butyloxycarbonyl protecting group. Wikipedia. --INVALID-LINK--

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.

  • This compound. Selleck Chemicals.

  • Racemic-(1R,4R,5S)-Tert-Butyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate. AK Scientific, Inc.

  • Stability Indicating HPLC Method Development and Validation. SciSpace.

  • Stability-Indicating HPLC Methods. Scribd.

  • tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. Guidechem.

  • tert-butyl (1R, 4R, 5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, min 97%, 100 mg. Fisher Scientific.

  • This compound. TargetMol.

  • tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride. Chemicalbook.

  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1] hept-5-en-3-one on Chiral Stationary Phase. ResearchGate.

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.

  • (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate. Sigma-Aldrich.

  • tert-Butyl (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate. TCI Chemicals.

  • (1S,4S)-tert-butyl 2,5-diazabicyclo(2.2.1)heptane-2-carboxylate. PubChem.

  • Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir in fix.

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science.

References

Technical Support Center: Troubleshooting Impurities in the Synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chiral building block. As a key intermediate in the development of various active pharmaceutical ingredients, ensuring its purity is paramount. This document provides in-depth troubleshooting advice, detailed analytical protocols, and a thorough understanding of the potential impurities that may arise.

Introduction: A Strategic Approach to Purity

The synthesis of this compound, a molecule with three contiguous stereocenters, demands precise control over each synthetic transformation. The most common and efficient synthetic route commences with the readily available chiral building block, (-)-Vince lactam. Understanding the potential pitfalls at each stage of this synthesis is the first step toward achieving high purity.

This guide is structured as a series of frequently asked questions (FAQs) that address specific impurities, their origins, and strategies for their mitigation and removal.

Frequently Asked Questions (FAQs)

Category 1: Impurities Originating from Starting Materials

Question 1: I am observing a minor peak in my final product that I suspect is a stereoisomer. What is the likely source of this impurity?

Answer: The most probable source of a stereoisomeric impurity is the presence of the enantiomer of your starting material, (+)-Vince lactam, in the initial batch of (-)-Vince lactam. Even small amounts of the undesired enantiomer will be carried through the synthetic sequence, resulting in the formation of the enantiomer of your final product, tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Troubleshooting and Prevention:

  • Starting Material Analysis: Always perform chiral HPLC analysis on the incoming batch of Vince lactam to confirm its enantiomeric purity. A validated method for the enantiomeric separation of Vince lactam is crucial.[1][2]

  • Supplier Qualification: Source your Vince lactam from a reputable supplier with a detailed certificate of analysis that specifies the enantiomeric excess (e.e.).

Category 2: Impurities from the Lactam Reduction Step

Question 2: After reducing the Vince lactam with Lithium Aluminum Hydride (LiAlH4), I see a significant amount of starting material remaining in my reaction mixture. What could be the issue?

Answer: Incomplete reduction of the lactam is a common issue. This can be attributed to several factors:

  • Insufficient Reducing Agent: The stoichiometry of LiAlH4 is critical. Amides, including lactams, are relatively difficult to reduce.[3]

  • Reagent Quality: LiAlH4 is highly reactive and can degrade upon exposure to moisture. Using a partially decomposed reagent will lead to lower reactivity and incomplete conversion.

  • Reaction Conditions: Temperature and reaction time play a significant role. Insufficiently low temperatures may slow the reaction down, while a short reaction time may not allow for complete conversion.

Troubleshooting and Prevention:

  • Stoichiometry: Use a sufficient excess of LiAlH4 (typically 2-3 equivalents) to ensure complete reduction.

  • Reagent Handling: Use freshly opened, high-purity LiAlH4. Handle the reagent under strictly anhydrous conditions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.

  • Work-up Procedure: A careful aqueous work-up is necessary to quench the excess LiAlH4 and hydrolyze the aluminum complexes to liberate the amine product. Improper work-up can lead to the formation of insoluble aluminum salts that may trap the product.[4][5]

Question 3: Besides the unreacted starting material, are there other common byproducts from the LiAlH4 reduction of Vince lactam?

Answer: Yes, while LiAlH4 is a powerful reducing agent, side reactions can occur:

  • Over-reduction: In some cases, particularly with prolonged reaction times or high temperatures, the double bond in the bicyclic system can be reduced.

  • Ring-Opening: Though less common under standard conditions, highly forcing conditions could potentially lead to the cleavage of the bicyclic ring system.

Analytical Detection: These byproducts can be detected by GC-MS or LC-MS by observing the corresponding molecular ion peaks. 1H NMR spectroscopy will also show the disappearance of the alkene protons and the appearance of new aliphatic protons in the case of over-reduction.

Category 3: Impurities from the Boc-Protection Step

Question 4: After protecting the secondary amine with Boc anhydride, I have a byproduct with a higher molecular weight than my desired product. What could this be?

Answer: The most common high-molecular-weight byproduct in a Boc protection reaction is the di-Boc protected amine . This occurs when a second Boc group is added to the nitrogen atom, forming a tert-butyl imidodicarbonate derivative. This is more likely to happen if an excess of Boc anhydride is used, especially in the presence of a strong base and for prolonged reaction times.

Troubleshooting and Prevention:

  • Stoichiometry: Use a controlled amount of Boc anhydride (typically 1.05-1.2 equivalents).

  • Reaction Conditions: Perform the reaction at room temperature or below.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to ensure the complete consumption of the starting amine without the significant formation of the di-Boc byproduct.

Question 5: What are the low-molecular-weight impurities I should be aware of after the Boc protection and work-up?

Answer: The primary low-molecular-weight byproducts are related to the Boc anhydride and the base used:

  • tert-Butanol and CO2: These are the breakdown products of Boc anhydride.

  • Residual Base: If a base like triethylamine is used, it needs to be completely removed during the work-up.

  • Unreacted Amine: Incomplete reaction will leave the starting secondary amine in your product.

Purification Strategy: These impurities are typically removed by a standard aqueous work-up followed by column chromatography on silica gel.

Category 4: Impurities from the Dihydroxylation Step

Question 6: My final product contains a significant amount of a diastereomer. How can I improve the stereoselectivity of the dihydroxylation?

Answer: The formation of the undesired diastereomer, tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, is a key challenge in this synthesis. The stereochemical outcome of the dihydroxylation of the double bond in the N-Boc protected 2-azabicyclo[2.2.1]hept-5-ene is highly dependent on the reagent and reaction conditions.

Improving Stereoselectivity:

  • Choice of Reagent: The use of osmium tetroxide (OsO4) with a co-oxidant like N-methylmorpholine N-oxide (NMO) is known to favor the formation of the desired syn-diol from the exo-face of the bicyclic system, leading to the (5R,6R) configuration.[6]

  • Directed Hydroxylation: The bulky N-Boc group can influence the facial selectivity of the dihydroxylation. The approach of the bulky osmate ester intermediate is sterically hindered from the endo face, thus favoring the desired exo attack.

  • Reaction Conditions: Low temperatures (e.g., 0 °C to room temperature) are generally preferred to enhance the stereoselectivity.

Question 7: I am observing unreacted starting alkene in my final product. How can I drive the dihydroxylation to completion?

Answer: Incomplete dihydroxylation can be due to:

  • Insufficient Oxidant: The stoichiometry of both the catalytic OsO4 and the stoichiometric co-oxidant (NMO) is crucial.

  • Reaction Time: The reaction can be slow, especially at low temperatures.

Troubleshooting:

  • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. If the reaction stalls, a small additional portion of the co-oxidant can be added.

  • Catalyst Deactivation: Ensure the quality of the OsO4 and NMO.

Analytical Protocols and Data

Table 1: Summary of Potential Impurities and their Characteristics

Impurity NameOriginMolecular Weight ( g/mol )Detection Method
tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylateEnantiomeric starting material213.27Chiral HPLC
(-)-Vince lactam (unreacted)Incomplete reduction109.12LC-MS, GC-MS, TLC
tert-butyl (1S,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (unreacted)Incomplete dihydroxylation195.26LC-MS, GC-MS, TLC
Di-Boc protected amineExcess Boc anhydride297.37LC-MS
tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylateNon-stereoselective dihydroxylation213.27Chiral HPLC, NMR
Experimental Protocol: Chiral HPLC Method for Diastereomer Separation

A robust chiral HPLC method is essential for quantifying the diastereomeric purity of the final product.

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or similar, is often effective for separating these types of diastereomers.[2]

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The ratio may need to be optimized (e.g., 90:10 to 80:20 v/v).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the chromophore is the carbamate.

Note: Method development and validation are critical to ensure accurate quantification of the diastereomeric impurity.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the key steps in the synthesis and the points at which major impurities can be introduced.

G cluster_0 Starting Material cluster_1 Step 1: Reduction cluster_2 Step 2: Boc Protection cluster_3 Step 3: Dihydroxylation VinceLactam (-)-Vince Lactam Reduction LiAlH4 VinceLactam->Reduction LiAlH4 Amine (1S,4S)-2-azabicyclo[2.2.1] hept-5-ene Reduction->Amine Impurity2 Unreacted Lactam Reduction->Impurity2 Incomplete Reaction BocProtection Boc2O Amine->BocProtection Boc2O BocAmine tert-butyl (1S,4S)-2-azabicyclo[2.2.1] hept-5-ene-2-carboxylate BocProtection->BocAmine Impurity3 Di-Boc Product BocProtection->Impurity3 Side Reaction Impurity4 Unreacted Amine BocProtection->Impurity4 Incomplete Reaction Dihydroxylation OsO4, NMO BocAmine->Dihydroxylation OsO4, NMO FinalProduct tert-butyl (1S,4S,5R)-5-hydroxy- 2-azabicyclo[2.2.1]heptane-2-carboxylate Dihydroxylation->FinalProduct Impurity5 Diastereomer (5S-hydroxy) Dihydroxylation->Impurity5 Lack of Selectivity Impurity6 Unreacted Alkene Dihydroxylation->Impurity6 Incomplete Reaction Impurity1 Enantiomer of Vince Lactam Impurity1->VinceLactam Contamination

Caption: Synthetic pathway and potential impurity entry points.

Concluding Remarks

Achieving high purity for "this compound" is a testament to meticulous experimental technique and a thorough understanding of the underlying organic chemistry. By anticipating potential impurities at each stage of the synthesis and employing robust analytical methods for their detection, researchers can confidently produce this valuable building block for their drug discovery and development programs. Should you encounter issues not covered in this guide, please do not hesitate to contact our technical support team for further assistance.

References

Technical Support Center: Stereochemical Integrity in 2-Azabicyclo[2.2.1]heptane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-azabicyclo[2.2.1]heptane scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and serving as a versatile chiral building block in asymmetric synthesis.[1][2] Its rigid, bicyclic structure allows for precise spatial arrangement of substituents, making it a valuable component for probing and modulating biological targets. The primary synthetic route to this core structure is the aza-Diels-Alder reaction, a powerful [4+2] cycloaddition that can establish up to four stereocenters in a single step.[1]

However, a significant challenge in the synthesis of 2-azabicyclo[2.2.1]heptane derivatives is the control of stereochemistry, particularly the prevention of epimerization. Epimerization, the change in configuration at a single stereocenter, can lead to mixtures of diastereomers, complicating purification and reducing the yield of the desired product.[3][4] This guide provides a comprehensive resource for researchers encountering issues with epimerization, offering troubleshooting strategies and detailed protocols to ensure stereochemical fidelity.

Section 1: Understanding the Problem: The Aza-Diels-Alder Reaction and Epimerization

The synthesis of the 2-azabicyclo[2.2.1]heptane core typically involves the cycloaddition of an imine dienophile with cyclopentadiene. The stereochemical outcome of this reaction is governed by the facial selectivity of the approach of the dienophile to the diene, leading to either the endo or exo adduct.

FAQ 1: What are the primary drivers of epimerization in this synthesis?

Epimerization in the context of 2-azabicyclo[2.2.1]heptane synthesis can be driven by several factors:

  • Thermodynamic vs. Kinetic Control: The Diels-Alder reaction is often reversible, especially at elevated temperatures.[5][6] While the endo product is typically formed faster (the kinetic product) due to favorable secondary orbital interactions in the transition state, the exo product is often more thermodynamically stable due to reduced steric hindrance.[5][6] Prolonged reaction times or high temperatures can allow for retro-Diels-Alder reaction followed by re-cycloaddition, leading to an equilibrium mixture enriched in the more stable exo isomer.[5][6][7]

  • Post-Cycloaddition Epimerization: Stereocenters adjacent to activating groups, such as carbonyls, can be susceptible to epimerization under either acidic or basic conditions.[3] This occurs via the formation of a planar enol or enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity.[3]

  • Catalyst-Induced Epimerization: Lewis acids, often employed to accelerate the aza-Diels-Alder reaction, can also potentially facilitate epimerization by increasing the acidity of protons alpha to a coordinating functional group.[3] Similarly, basic conditions used in workup or subsequent steps can induce epimerization.[8][9][10]

FAQ 2: How can I differentiate between the endo and exo products?

The stereochemical assignment of the endo and exo isomers can be unequivocally determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for distinguishing between diastereomers. The coupling constants and nuclear Overhauser effect (NOE) correlations can provide definitive information about the relative stereochemistry of the bicyclic system.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure.[11]

Section 2: Troubleshooting Guide: Strategies to Mitigate Epimerization

This section provides actionable solutions to common problems encountered during the synthesis of 2-azabicyclo[2.2.1]heptane derivatives.

Problem 1: My reaction is producing a mixture of endo and exo diastereomers.

Possible Cause: The reaction conditions are favoring thermodynamic control, leading to the formation of the more stable exo isomer.

Solutions:

  • Kinetic Control: To favor the kinetic endo product, the reaction should be run at lower temperatures and for shorter durations.[5][6][12] Careful monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to stop the reaction upon consumption of the starting material, preventing equilibration to the thermodynamic product.[11]

  • Lewis Acid Catalysis: The choice of Lewis acid can significantly influence the endo/exo selectivity. Bulky Lewis acids can sterically disfavor the formation of the endo transition state, leading to higher selectivity for the exo product.[13][14][15] Conversely, smaller Lewis acids may favor the endo pathway.[16][17] It is recommended to screen a variety of Lewis acids to optimize selectivity.

Table 1: Influence of Lewis Acid on Endo/Exo Selectivity

Lewis AcidRelative SizeExpected Predominant IsomerRationale
AlCl₃SmallEndoFavors the kinetically preferred transition state.[16]
B(C₆F₅)₃BulkyExoSteric hindrance destabilizes the endo transition state.[13][14]
TiCl₄MediumVariesCan depend on substrate and other reaction conditions.
ZnCl₂MediumVariesCan depend on substrate and other reaction conditions.
Problem 2: I am observing epimerization at a stereocenter adjacent to a carbonyl group after the cycloaddition.

Possible Cause: The workup or purification conditions are either too acidic or too basic, leading to the formation of an enol or enolate intermediate.

Solutions:

  • pH Control: Maintain neutral or near-neutral pH during aqueous workup and extraction. The use of buffered solutions can be beneficial.

  • Protecting Group Strategy: If a sensitive stereocenter is present, consider employing a protecting group that is stable to the reaction conditions but can be removed under mild, non-epimerizing conditions.

  • Chromatography Conditions: When purifying by column chromatography, use a neutral stationary phase like silica gel and consider adding a small amount of a neutral or weakly basic additive (e.g., triethylamine) to the eluent to prevent on-column epimerization.

Section 3: Experimental Protocols for Stereoselective Synthesis

The following protocols are designed to provide a starting point for achieving high stereoselectivity in the synthesis of 2-azabicyclo[2.2.1]heptane derivatives.

Protocol 1: Diastereoselective Aza-Diels-Alder Reaction Using a Chiral Auxiliary

This protocol utilizes a chiral auxiliary to direct the stereochemical outcome of the cycloaddition.[11][18]

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amine (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene). Cool the solution to 0 °C.

  • Add the glyoxylate ester (1.0 equiv.) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete formation of the imine.

  • Cycloaddition: Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Add freshly cracked cyclopentadiene (1.5-2.0 equiv.) dropwise.

  • If using a Lewis acid catalyst, add it at this stage (typically 0.1-1.0 equiv.).

  • Stir the reaction at the low temperature for the specified time, monitoring the progress by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow:

G cluster_imine Imine Formation cluster_cycloaddition Aza-Diels-Alder Cycloaddition cluster_workup Workup & Purification chiral_amine Chiral Amine imine Chiral Imine chiral_amine->imine glyoxylate Glyoxylate Ester glyoxylate->imine adduct 2-Azabicyclo[2.2.1]heptane Adduct imine->adduct cyclopentadiene Cyclopentadiene cyclopentadiene->adduct lewis_acid Lewis Acid (Optional) lewis_acid->adduct workup Aqueous Workup adduct->workup purification Column Chromatography workup->purification final_product Pure Diastereomer purification->final_product

Caption: Workflow for diastereoselective aza-Diels-Alder synthesis.

Section 4: Advanced Topic: Visible-Light-Mediated Epimerization

Recent advancements have demonstrated the use of photoredox catalysis for the diastereoselective epimerization of exocyclic amines.[19] This method utilizes a thiyl-radical-mediated reversible hydrogen atom transfer to achieve thermodynamically controlled anti/syn isomer ratios.[19] While this technique is powerful for stereochemical editing, it also highlights a potential pathway for unintended epimerization if the reaction conditions inadvertently facilitate radical processes.

FAQ 3: Could trace impurities in my reaction be causing radical-mediated epimerization?

While less common than acid- or base-mediated epimerization, trace metal impurities or exposure to light could potentially initiate radical pathways. If you suspect this is an issue, consider the following:

  • Purification of Reagents and Solvents: Ensure all starting materials and solvents are of high purity and free from metal contaminants.

  • Exclusion of Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment.

  • Radical Inhibitors: The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), could be explored, although its compatibility with the desired reaction must be verified.

Visualizing the Mechanism:

G cluster_catalytic_cycle Photoredox Catalytic Cycle PC PC PC_star PC* PC->PC_star hv PC_reduced PC- PC_star->PC_reduced SET PC_reduced->PC SET Thiol RSH PC_reduced->Thiol Thiolate RS- Thiol->Thiolate Thiolate->PC_star Thiyl_Radical RS• Thiolate->Thiyl_Radical Substrate_H Substrate-H Thiyl_Radical->Substrate_H Substrate_Epimer Substrate-Epimer Thiyl_Radical->Substrate_Epimer Substrate_Radical Substrate• Substrate_H->Substrate_Radical HAT Substrate_Radical->Substrate_Epimer Epimerization Substrate_Epimer->Substrate_Radical HAT

Caption: Simplified photoredox cycle for amine epimerization.

Conclusion

The stereoselective synthesis of 2-azabicyclo[2.2.1]heptane derivatives is a critical endeavor for the advancement of medicinal chemistry and asymmetric synthesis. By understanding the fundamental principles of the aza-Diels-Alder reaction and the potential pathways for epimerization, researchers can implement rational strategies to control stereochemistry and achieve high yields of the desired products. This guide serves as a practical resource for troubleshooting and optimizing these important transformations.

References

Technical Support Center: Purification of Chiral Bicyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we understand that working with chiral bicyclic amines presents a unique and often formidable set of purification challenges. Their rigid, sterically demanding structures, combined with the inherent basicity of the amine functional group, can lead to frustrating and time-consuming issues in both chromatographic and classical resolution techniques.

This guide is structured from our team's collective field experience to move beyond simple procedural lists. Here, we delve into the causality behind common purification problems, offering not just solutions but the scientific reasoning needed to adapt and troubleshoot effectively. Our goal is to provide a self-validating system of protocols and insights, empowering you to tackle these complex separations with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the purification of chiral bicyclic amines.

Q1: Why is my chiral HPLC peak shape so poor for my bicyclic amine? I'm seeing significant tailing.

A1: This is the most frequent issue encountered. Peak tailing for basic compounds like amines is typically caused by strong, unwanted interactions between the positively charged (protonated) amine and residual acidic silanol groups on the silica surface of the chiral stationary phase (CSP).[1][2] This secondary interaction leads to a mixed-mode retention mechanism, causing the peaks to tail.

  • The Quick Fix: Add a basic modifier to your mobile phase. An additive like 0.1% diethylamine (DEA) or triethylamine (TEA) is often sufficient.[3][4] The modifier competes with your analyte for the active silanol sites, effectively masking them and ensuring a more uniform interaction with the chiral selector, which dramatically improves peak symmetry.[3]

Q2: I'm trying to develop a separation method. Should I start with chromatography (HPLC/SFC) or diastereomeric salt crystallization?

A2: The choice depends on scale, available resources, and the properties of your amine.

  • Chromatography (HPLC/SFC): This is the go-to for analytical scale and small- to medium-scale purification (mg to grams).[5][] It's faster for method development as you can screen multiple columns and conditions quickly.[4] Supercritical Fluid Chromatography (SFC) is often superior to HPLC for chiral amine purification, offering faster separations, reduced solvent consumption, and high efficiency.[][7]

  • Diastereomeric Salt Crystallization: This classical resolution technique is often more economical and scalable for large, multi-kilogram production.[8][9] However, its success is unpredictable and depends heavily on finding a suitable chiral resolving agent that forms a diastereomeric salt with a significant solubility difference between the two diastereomers.[8][10] This can be a trial-and-error process.[11]

Q3: What is a "chiral resolving agent" and how do I choose one for my bicyclic amine?

A3: A chiral resolving agent is an enantiomerically pure compound, typically a chiral acid, that reacts with your racemic amine to form a pair of diastereomeric salts.[8] Because diastereomers have different physical properties, they can often be separated by crystallization.[12]

  • Common Choices for Amines: Chiral acids like tartaric acid, camphorsulfonic acid, or mandelic acid are excellent starting points.[8][12]

  • Selection Strategy: Unfortunately, the selection is largely empirical.[11] The best approach is to screen a small panel of common, commercially available chiral acids to identify one that provides a crystalline salt with good diastereomeric excess (d.e.) upon initial precipitation.

Q4: I'm concerned about my chiral amine racemizing during purification. How can I prevent this?

A4: Racemization, the conversion of a single enantiomer into a racemic mixture, is a significant risk, especially if the chiral center has an adjacent proton that can be abstracted under basic conditions or at elevated temperatures.[13]

  • In Chromatography: On-column racemization can sometimes be observed, appearing as a plateau between the two enantiomer peaks.[3] To mitigate this, consider operating at lower temperatures. Decreased temperature generally enhances the weak bonding forces responsible for chiral selectivity and can suppress interconversion.[14]

  • In Crystallization: During the workup to recover the free amine from the diastereomeric salt (which usually involves treatment with a strong base), it's crucial to use mild conditions and avoid prolonged exposure to high pH or heat.[15] If the unwanted enantiomer is being recycled via a separate racemization step, this is done intentionally under controlled conditions, often with a catalyst.[16][17]

Section 2: Troubleshooting Guide

This guide provides in-depth solutions to specific experimental failures.

Problem 1: Poor or No Resolution in Chiral HPLC/SFC
Symptom Probable Cause(s) Recommended Solution(s)
Single, sharp peak The chosen Chiral Stationary Phase (CSP) does not offer chiral recognition for your analyte under the current conditions.Screen different CSPs. Polysaccharide-based columns (amylose, cellulose) are a robust starting point for many chiral separations.[4][18] Don't assume a column that works for one amine will work for another. Change the mobile phase mode. If you are in normal phase (e.g., Hexane/Ethanol), try polar organic or reversed-phase modes. Selectivity can change dramatically.[14]
Single, broad peak A combination of poor peak shape (see FAQ 1) and lack of resolution. The underlying chiral separation may be masked by peak tailing.First, add a basic additive (e.g., 0.1% DEA). This is the most critical step to improve peak shape for amines.[3] Optimize the mobile phase. Systematically vary the ratio of the strong solvent (e.g., alcohol in normal phase). This directly impacts retention and selectivity.[14]
Partial resolution (Rs < 1.5) The CSP and mobile phase are viable, but conditions are not optimal for baseline separation.Reduce the flow rate. Chiral separations often benefit from lower flow rates, which can increase efficiency and improve resolution.[14] Lower the temperature. This can enhance the subtle energetic differences in how each enantiomer interacts with the CSP, often increasing selectivity.[14] Change the alcohol modifier. In normal phase, switching from isopropanol to ethanol, or vice-versa, can significantly alter selectivity.
"Memory effect" - results change on a new column The old column was "conditioned" by previous samples or additives that became adsorbed on the stationary phase and were critical to the separation.[19][20]Condition the new column. Flush the new column for an extended period (a few hours) with the mobile phase containing the necessary additive.[19] For immobilized CSPs, perform a regeneration flush. A flush with a strong solvent like Dimethylformamide (DMF) can often reset the stationary phase.[19]
Problem 2: Diastereomeric Salt Crystallization Fails
Symptom Probable Cause(s) Recommended Solution(s)
No precipitate forms The diastereomeric salts are too soluble in the chosen solvent. The resolving agent is a poor match for the amine.Change the solvent. Move to a less polar solvent system to decrease salt solubility. Screen other resolving agents. Try acids with different steric or electronic properties (e.g., switch from tartaric acid to dibenzoyltartaric acid).[8]
An oil or gum precipitates The rate of precipitation is too fast, preventing the formation of an ordered crystal lattice. The melting point of the salt is below the temperature of the experiment.Use a more dilute solution. This slows the rate of crystallization. Cool the solution slowly. Avoid crash-cooling in an ice bath. Allow it to cool to room temperature slowly, then transfer to a refrigerator. Add an anti-solvent. Slowly add a solvent in which the salt is insoluble to a solution of the salt to induce gradual precipitation.
Crystals form, but show low diastereomeric excess (d.e.) The solubilities of the two diastereomeric salts are too similar in the chosen solvent system. The system may be forming a solid solution, where the undesired diastereomer is incorporated into the crystal lattice of the desired one.[21]Perform multiple recrystallizations. While tedious, this can progressively enrich the enantiomeric purity.[9] Systematically screen different solvents. The relative solubility of diastereomers is highly solvent-dependent.[10] Adjust the resolving agent/amine molar ratio. Using an excess of the resolving agent (e.g., a molar ratio > 1.5 for a diacid) can sometimes favor the formation of more selective acidic salts and improve purity.[9]

Section 3: Key Protocols & Workflows

Workflow 1: Selecting a Purification Strategy

This decision tree outlines the logical process for choosing between chromatographic separation and classical resolution for your chiral bicyclic amine.

G cluster_start cluster_scale cluster_chrom cluster_cryst start Racemic Bicyclic Amine scale What is the purification scale? start->scale chrom Pursue HPLC / SFC scale->chrom  < 10 g (Analytical / R&D) cryst Pursue Diastereomeric Salt Crystallization scale->cryst > 10 g   (Process / Scale-up) sfc Prioritize SFC: - Faster separation - Less solvent waste - High efficiency for amines chrom->sfc screen Screen Chiral Resolving Agents (e.g., Tartaric Acid, CSA) cryst->screen check Crystalline salt with high d.e. achieved? screen->check check->chrom No check:e->cryst:w Yes

Caption: Decision tree for purification strategy selection.

Protocol 1: Step-by-Step Chiral HPLC/SFC Method Development

This protocol provides a systematic approach to developing a robust separation method for a novel chiral bicyclic amine.

  • Initial Column & Mobile Phase Screening:

    • Objective: To find a column and mobile phase system that shows any separation ("a hit").

    • Columns: Select 2-3 columns with different chiral stationary phases. A good starting set includes one amylose-based CSP and one cellulose-based CSP.[18]

    • Mobile Phase (SFC): Start with a generic gradient of CO₂ and Methanol (e.g., 5% to 40% MeOH over 5 minutes). Crucially, use a mobile phase containing a basic additive. A standard is 0.1-0.2% diethylamine (DEA) in the methanol co-solvent.

    • Mobile Phase (HPLC - Normal Phase): Start with a generic gradient of Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol). Again, add 0.1% DEA to the alcohol portion of the mobile phase.

    • Analysis: Inject the racemic amine on each column. Look for any sign of peak splitting or shouldering, which indicates partial separation.

  • Mobile Phase Optimization:

    • Objective: To improve the resolution (Rs) of the best condition from Step 1.

    • Isocratic Hold: Convert the gradient method to an isocratic (constant percentage) mobile phase based on the percentage of co-solvent where the compound eluted in the screening run.

    • Fine-Tuning: Adjust the percentage of the co-solvent up or down by 1-2% increments. A weaker mobile phase (less co-solvent) will increase retention time and often improves resolution, up to a point.

    • Change Modifier: If resolution is still suboptimal, try changing the alcohol modifier (e.g., from IPA to Ethanol in normal phase) or the basic additive (e.g., from DEA to TEA). These changes can have a surprisingly large impact on selectivity.[22]

  • Flow Rate and Temperature Optimization:

    • Objective: To achieve baseline resolution (Rs ≥ 1.5) and improve peak shape.

    • Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min for a 4.6 mm ID column). This often increases the number of theoretical plates and enhances resolution.[14]

    • Temperature: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures frequently improve chiral selectivity.[14]

  • Final Verification:

    • Once a baseline separation is achieved, confirm the method's robustness by making small, deliberate changes to ensure the separation is stable. Inject a sample of a single enantiomer (if available) to confirm elution order.

G A Step 1: Column Screening (Amylose vs. Cellulose CSPs) + Generic Gradient with 0.1% DEA B Step 2: Mobile Phase Optimization - Convert to Isocratic - Fine-tune % Co-solvent - Test different alcohol/additive A->B Select best 'hit' C Step 3: Parameter Optimization - Reduce Flow Rate - Lower Column Temperature B->C If Rs < 1.5 D Step 4: Verification Baseline Separation Achieved (Rs > 1.5) C->D

Caption: Workflow for chiral chromatography method development.

References

Technical Support Center: Stereoselectivity in 2-Azabicyclo[2.2.1]heptane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for stereoselective synthesis involving the 2-azabicyclo[2.2.1]heptane scaffold. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling stereochemistry in this valuable synthetic building block. The rigid, conformationally constrained nature of this bicyclic amine makes it a privileged scaffold in medicinal chemistry, but its synthesis demands precise control over multiple stereocenters.

This document moves beyond simple protocols to provide in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental outcomes and provide logical frameworks for optimizing your reactions.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the core principles governing stereoselectivity in the most common route to the 2-azabicyclo[2.2.1]heptane core: the aza-Diels-Alder reaction.

Question: What are the primary stereochemical challenges in synthesizing the 2-azabicyclo[2.2.1]heptane core?

Answer: The primary challenge lies in controlling the relative and absolute stereochemistry of up to four contiguous stereocenters generated during the key [4+2] cycloaddition step. This involves managing two distinct types of selectivity:

  • Diastereoselectivity (endo vs. exo): This refers to the orientation of the dienophile's substituent relative to the diene's π-system during the transition state. The substituent can be oriented "under" the diene (endo) or "away" from it (exo).[1]

  • Facial Selectivity (Enantioselectivity): This concerns which face of the diene and dienophile react. When using prochiral components, controlling facial selectivity is essential to obtain an enantiomerically enriched product. This is typically achieved using chiral auxiliaries or asymmetric catalysis.[2][3]

Question: Why is the endo product often favored in Diels-Alder reactions, and does this apply to the aza-Diels-Alder variant?

Answer: In many classic Diels-Alder reactions, the endo product is the kinetically favored product, even though it is often the thermodynamically less stable isomer due to steric hindrance.[4] This preference is famously explained by the concept of "secondary orbital interactions," where the p-orbitals of the electron-withdrawing group on the dienophile have a stabilizing interaction with the developing π-bond (C2 and C3) of the diene in the transition state.[5]

However, in the hetero-Diels-Alder reaction used to form the 2-azabicyclo[2.2.1]heptane system (often using an imine as the dienophile), the exo product is frequently the major isomer observed.[3] The reasons for this reversal are complex and can be attributed to a combination of steric effects, electrostatic interactions, and different transition state geometries imposed by the heteroatom and the catalysts employed.

Caption: Endo vs. Exo approach in the Diels-Alder reaction.

Troubleshooting Guide: Optimizing Stereoselectivity

This section provides direct answers to common experimental issues. Each answer is grounded in mechanistic principles to guide your decision-making process.

Question: My aza-Diels-Alder reaction shows poor diastereoselectivity (low exo:endo ratio). How can I improve this?

Answer: Poor diastereoselectivity is a common issue. The exo and endo transition states are often close in energy, and small changes in reaction conditions can have a significant impact.[5] Here is a systematic approach to improving the exo:endo ratio.

1. Lower the Reaction Temperature:

  • Causality: The exo and endo pathways have different activation energies. By lowering the temperature, you provide less thermal energy to the system, which increasingly favors the pathway with the lower activation energy barrier.[6] Since the energy difference between the two transition states is often small (e.g., < 2 kcal/mol), temperature can be a highly effective tool.[5]

  • Actionable Advice: If your reaction is running at room temperature or 0 °C, attempt the reaction at -20 °C, -40 °C, or even -78 °C. Monitor reaction times, as they will increase significantly.

2. Modify Your Lewis Acid Catalyst:

  • Causality: Lewis acids coordinate to the nitrogen or a carbonyl group on the imine-dienophile, lowering its LUMO energy and accelerating the reaction.[7][8] The steric bulk and coordination geometry of the Lewis acid play a critical role in dictating the facial bias of the cycloaddition.

    • Bulky Lewis Acids: Sterically demanding Lewis acids can physically block one approach, often favoring the less hindered exo transition state.[9][10]

    • Chelating Control: Some Lewis acids can form a rigid chelate with the dienophile, locking its conformation and leading to higher selectivity.

  • Actionable Advice: Screen a panel of Lewis acids with varying steric profiles.

Lewis Acid CatalystTypical Effect on SelectivityMechanistic Rationale
BF₃·Et₂O, AlCl₃Often provides good rate acceleration and moderate to good exo-selectivity.[6][7]Small, highly active Lewis acids that strongly lower the dienophile LUMO. Selectivity is driven by a combination of electronic and steric factors.
TiCl₄, SnCl₄Can offer different selectivity profiles compared to AlCl₃ due to different coordination geometries and bond lengths.[6]Changes in the transition state geometry can alter the energy difference between exo and endo pathways.
B(C₆F₅)₃This bulky Lewis acid has been shown to strongly promote exo-selectivity.[9][10]The high steric demand of the catalyst destabilizes the more crowded endo transition state, creating a larger energy gap and favoring the exo product.[9]
Ca(OTf)₂A milder, sustainable alternative that can effectively catalyze the reaction, often with high yields.[8]The Lewis acidity of Ca(II) activates the dienophile, and its performance can be enhanced with additives.[8]

3. Change the Solvent:

  • Causality: Solvent polarity can influence the stability of the charged, asynchronous transition states. Furthermore, the ability of a solvent to coordinate with the Lewis acid can modulate its effective acidity and steric bulk.

  • Actionable Advice: If you are using a non-coordinating solvent like dichloromethane (DCM) or toluene, consider a more coordinating solvent like diethyl ether or THF, or vice-versa. Note that highly coordinating solvents can sometimes inhibit catalysis by binding too strongly to the Lewis acid.

G start Low Exo:Endo Ratio Observed temp Action: Lower Temperature (e.g., to -78°C) start->temp check1 Is Selectivity Improved? temp->check1 lewis_acid Action: Screen Lewis Acids (e.g., BF3 -> TiCl4 -> B(C6F5)3) check1->lewis_acid No success Success: Optimized Conditions check1->success Yes check2 Is Selectivity Improved? lewis_acid->check2 solvent Action: Change Solvent (e.g., DCM -> Toluene -> Et2O) check2->solvent No check2->success Yes check3 Is Selectivity Improved? solvent->check3 check3->success Yes failure Re-evaluate Substrate/Auxiliary check3->failure No

Caption: Troubleshooting workflow for poor diastereoselectivity.

Question: I am using a chiral auxiliary, but the enantiomeric excess (e.e.) of my product is low. What are the causes and solutions?

Answer: Low enantiomeric excess when using a chiral auxiliary points to insufficient facial control. The auxiliary is not effectively blocking one face of the imine dienophile.

1. Re-evaluate the Chiral Auxiliary:

  • Causality: The effectiveness of a chiral auxiliary, such as (R)- or (S)-phenylethylamine, depends on its ability to create a sterically biased environment.[2][11] The bulky group of the auxiliary (e.g., the phenyl group) should effectively shield one prochiral face of the C=N bond, forcing the diene to attack from the less hindered face. If the steric directing group is not large enough or is too flexible, this control is lost.

  • Actionable Advice:

    • Increase Steric Bulk: Consider an auxiliary with a larger directing group (e.g., a naphthylethylamine instead of a phenylethylamine).

    • Improve Rigidity: Ensure the Lewis acid used can chelate with the auxiliary and the imine system to lock the conformation. The combination of the auxiliary and the Lewis acid is critical.[3][11]

2. Check the Purity of the Chiral Auxiliary and Reagents:

  • Causality: This is a critical but often overlooked point. If your chiral auxiliary is not enantiomerically pure, you will inherently form a proportional amount of the undesired enantiomer. Similarly, impurities in the starting materials (e.g., the glyoxylate ester) can lead to side reactions that lower the overall stereochemical fidelity.

  • Actionable Advice:

    • Verify the enantiomeric purity of your auxiliary via chiral HPLC or by measuring its specific rotation.

    • Ensure all starting materials are pure and freshly prepared/distilled where appropriate (especially cyclopentadiene, which readily dimerizes).[11]

3. Optimize Lewis Acid and Temperature:

  • Causality: As with diastereoselectivity, these parameters are crucial for enantioselectivity. A strongly coordinating Lewis acid can create a more ordered and rigid transition state, amplifying the directing effect of the chiral auxiliary.[7] Lower temperatures reduce the chances of the reaction proceeding through higher-energy, non-selective pathways.[6]

  • Actionable Advice: Perform a matrix screen of Lewis acids and temperatures. Often, a combination of a chelating Lewis acid (like TiCl₄ or SnCl₄) at low temperatures (-78 °C) gives the best results for enantioselectivity.

Experimental Protocols

This section provides a representative, self-validating protocol for a key reaction.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

This protocol describes the synthesis of an ethyl (2-azabicyclo[2.2.1]hept-5-en-3-yl)carboxylate derivative using a chiral phenylethylamine auxiliary.

Materials:

  • Ethyl glyoxylate (50% solution in toluene)

  • (R)-(+)-α-Methylbenzylamine ((R)-phenylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Molecular Sieves (4 Å, activated)

  • Lewis Acid (e.g., BF₃·Et₂O or TiCl₄)

  • Freshly cracked cyclopentadiene (distilled from dicyclopentadiene)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

Procedure:

  • Imine Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM (0.5 M), activated 4 Å molecular sieves, and ethyl glyoxylate (1.0 eq). Cool the mixture to 0 °C. Add (R)-phenylethylamine (1.0 eq) dropwise over 20 minutes. Stir the mixture at 0 °C for 1 hour to form the chiral imine in situ.

  • Cycloaddition: Cool the reaction mixture to the desired temperature (e.g., -78 °C). Slowly add the Lewis acid (1.1 eq) via syringe. Stir for 15 minutes. Add freshly distilled cyclopentadiene (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the consumption of the imine by thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrate and catalyst.

  • Workup: Quench the reaction at low temperature by slowly adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, remove the aqueous layer, and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is a mixture of diastereomers. The diastereomeric ratio (exo:endo) and enantiomeric excess (e.e.) can be determined at this stage by ¹H NMR or chiral HPLC analysis. Purify the desired product via flash column chromatography on silica gel.

Self-Validation Checks:

  • ¹H NMR of Crude Product: The ratio of characteristic signals for the exo and endo products provides the diastereomeric ratio.

  • Chiral HPLC/SFC: Analysis of the purified product against a racemic standard will determine the enantiomeric excess.

  • Consistency: Repeating the reaction under identical conditions should yield stereoselectivity results within a narrow margin of error (e.g., ±5%). Deviation suggests issues with reagent purity or reaction setup (e.g., moisture).

References

Technical Support Center: Navigating Steric Hindrance in 2-Azabicyclo[2.2.1]heptane Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with the 2-azabicyclo[2.2.1]heptane scaffold. This bicyclic framework, a key structural motif in numerous bioactive molecules and chiral ligands, presents unique synthetic challenges primarily rooted in its rigid, sterically demanding structure. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered experimental hurdles.

The inherent conformational rigidity of the 2-azabicyclo[2.2.1]heptane system creates distinct steric environments. The concave endo face is significantly more hindered than the convex exo face, and the C7 bridge protons exhibit different levels of accessibility (syn vs. anti). Understanding and strategically managing these steric factors is paramount for successful synthesis and functionalization.

Section 1: Troubleshooting N-Functionalization Reactions

The nitrogen atom at the 2-position is a common site for introducing substituents, but its location within the bicyclic framework can lead to unexpected reactivity.

Question 1: I am observing low yields and slow reaction rates when attempting to N-alkylate my 2-azabicyclo[2.2.1]heptane with a bulky alkyl halide. What is causing this and how can I improve it?

Answer: This is a classic case of steric hindrance at the nitrogen lone pair. The bicyclic structure partially shields the nitrogen, making it a less accessible nucleophile compared to a simple cyclic or acyclic secondary amine. The approach of a bulky electrophile is sterically disfavored.

Causality and Troubleshooting:

  • Steric Clash: The incoming bulky alkyl halide (e.g., isopropyl, cyclohexyl, or any secondary halide) clashes with the hydrogen atoms on the bicyclic frame, particularly the C1 bridgehead and the exo-protons at C5 and C6. This raises the activation energy of the SN2 transition state.

  • Protecting Group Influence: If your starting material has a bulky N-protecting group like Boc (tert-butoxycarbonyl), its removal and subsequent alkylation can be problematic. The choice of protecting group is critical.[1][2]

  • Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or DMSO are generally preferred as they solvate the cation of the base without shielding the amine nucleophile.

Recommended Protocol Adjustments:

  • Less Hindered Electrophiles: If your synthesis allows, consider using a less sterically demanding alkylating agent, such as a primary alkyl halide or a tosylate.

  • Stronger, Non-Nucleophilic Bases: Employ a stronger, non-nucleophilic base to fully deprotonate the amine, increasing its nucleophilicity. Sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) are excellent choices.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, monitor for side reactions or decomposition.

  • Alternative N-Arylation Conditions: For N-arylation, traditional SNAr reactions may fail. Consider using Buchwald-Hartwig amination, which is more tolerant of sterically hindered substrates.

Workflow for Optimizing N-Alkylation:

start Low Yield in N-Alkylation check_reagent Evaluate Steric Bulk of Alkyl Halide start->check_reagent is_bulky Is it bulky (sec-, tert-alkyl)? check_reagent->is_bulky use_primary Switch to Primary Alkyl Halide/Tosylate is_bulky->use_primary Yes check_base Evaluate Base Strength is_bulky->check_base No use_primary->check_base is_strong Is base strong enough (e.g., NaH, KHMDS)? check_base->is_strong use_strong_base Use a Strong, Non- Nucleophilic Base is_strong->use_strong_base No increase_temp Increase Reaction Temperature is_strong->increase_temp Yes use_strong_base->increase_temp success Improved Yield increase_temp->success

Caption: Troubleshooting workflow for N-alkylation.

Section 2: FAQs on C-H Functionalization

Directing group-assisted C-H functionalization has become a powerful tool, but the rigid geometry of the 2-azabicyclo[2.2.1]heptane core imposes strict stereoelectronic requirements.[3]

Question 2: My directing group-assisted C-H arylation is failing at the C6-exo position. The catalyst seems to be inactive. Why is this happening?

Answer: Successful C-H activation relies on the formation of a stable, planar metallacyclic intermediate. With the 2-azabicyclo[2.2.1]heptane scaffold, achieving the required geometry can be challenging due to its rigidity.

Mechanistic Insight:

  • Geometric Constraint: For a typical C-H activation using a palladium catalyst, the directing group, the metal center, and the target C-H bond must be able to form a five- or six-membered cyclometalated intermediate. The rigid bicyclic structure can prevent the C-H bond from reaching the metal center with the correct orientation and distance.

  • Directing Group Choice: The length and flexibility of the linker in your directing group are critical. A linker that is too short or too rigid will not allow the catalyst to access the target C-H bond. Using transient directing groups can sometimes offer more flexibility.[4]

  • Transannular C-H Functionalization: In some cases, transannular C-H functionalization across the bicyclic system is possible but requires specific catalyst and ligand combinations to favor the necessary boat-like conformation.[3]

Troubleshooting Strategies:

  • Modify the Directing Group: Experiment with directing groups that have longer, more flexible tethers. This may allow the catalytic center to reach the desired C-H bond.

  • Ligand Screening: The ligands on the metal catalyst play a crucial role. Bulky or electron-rich ligands can significantly alter the reactivity and selectivity. A thorough ligand screen is often necessary. Pyridine- and quinoline-carboxylate ligands have shown promise in some systems.[3]

  • Alternative Positions: Consider if functionalization at a different, more accessible position (e.g., C3 or C5) could be a viable alternative in your synthetic route. The C7-anti position is notoriously difficult to functionalize due to steric shielding.[5]

Table 1: Relative Accessibility of C-H Positions to Functionalization

PositionSteric HindranceAccessibility for C-H ActivationNotes
C3 ModerateHigh (often requires a directing group on N)Proximal to the nitrogen, making it a common target.
C5/C6-exo LowModerate to HighAccessible from the less hindered convex face.
C5/C6-endo HighLowShielded by the bicyclic core.
C7-syn HighVery LowSterically hindered by the C5-C6 endo protons.
C7-anti ModerateLow to ModerateMore accessible than C7-syn but still challenging.

Section 3: Stereoselectivity in Cycloaddition Reactions

The formation of the 2-azabicyclo[2.2.1]heptane skeleton often proceeds via an aza-Diels-Alder reaction, where stereocontrol is a primary concern.

Question 3: My aza-Diels-Alder reaction between cyclopentadiene and an imine is giving a poor exo/endo selectivity. How can I favor the exo product?

Answer: The exo/endo selectivity in Diels-Alder reactions is governed by a combination of steric and electronic factors. While the "endo rule" often predicts the major product due to favorable secondary orbital overlap, steric repulsion can override this preference, especially with substituted dienes or dienophiles.

Controlling Factors:

  • Steric Repulsion: In the endo transition state, substituents on the dienophile can experience significant steric clash with the diene. For the 2-azabicyclo[2.2.1]heptane system, a bulky substituent on the imine nitrogen will strongly disfavor the endo approach.

  • Lewis Acid Catalysis: Lewis acids coordinate to the imine nitrogen, lowering the LUMO energy and accelerating the reaction. The choice of Lewis acid can influence the stereochemical outcome. Bulky Lewis acids can further enhance steric repulsion in the endo transition state, thus favoring the exo product.

  • Chiral Auxiliaries: The use of chiral auxiliaries on the imine can provide excellent diastereoselectivity.

Experimental Protocol for High exo-Selectivity:

  • Reactant Design: If possible, utilize an imine with a sterically demanding N-substituent (e.g., a bulky protecting group or a chiral auxiliary).

  • Catalyst Selection:

    • Screen a panel of Lewis acids (e.g., BF3·OEt2, TiCl4, SnCl4).

    • Start with a bulky Lewis acid, such as one derived from a chiral bis(oxazoline) ligand complexed to a metal.

  • Reaction Conditions:

    • Perform the reaction at low temperatures (-78 °C to -20 °C) to enhance selectivity.

    • Slowly add the diene to a pre-mixed solution of the imine and the Lewis acid.

  • Solvent Choice: Non-polar solvents like toluene or dichloromethane are generally preferred.

Diagram of Exo vs. Endo Transition States:

cluster_endo Endo Transition State cluster_exo Exo Transition State endo_ts Steric Clash (R group vs. Diene) endo_product Endo Product (Often Kinetically Favored) endo_ts->endo_product Lower Energy (Electronic Effects) exo_ts Reduced Steric Clash exo_product Exo Product (Often Thermodynamically Favored) exo_ts->exo_product Higher Energy (Fewer Secondary Interactions) start Aza-Diels-Alder Reaction start->endo_ts start->exo_ts

Caption: Steric factors in exo/endo selectivity.

References

Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to Alternatives for tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Constrained Chiral Scaffolds in Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual challenge. Rigid molecular scaffolds that limit conformational flexibility are invaluable tools in this endeavor, as they can pre-organize pharmacophoric elements for optimal interaction with biological targets, thereby reducing the entropic penalty of binding. The chiral synthon, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, is a prominent example of such a scaffold, prized for its defined three-dimensional structure. However, the landscape of chiral building blocks is vast and ever-expanding. This guide provides an in-depth comparison of viable alternatives to this workhorse synthon, offering experimental insights into their synthesis and potential applications.

The core of our exploration will revolve around alternative bicyclic amines and other conformationally restricted proline mimetics that can serve as bioisosteric replacements or offer distinct structural and functional advantages. We will delve into a comparative analysis of their synthetic accessibility, stereochemical control, and functionalization potential, supported by experimental data and detailed protocols.

The Landscape of Alternatives: Beyond the 2-Azabicyclo[2.2.1]heptane Core

Our investigation into alternatives to the venerable 2-azabicyclo[2.2.1]heptane scaffold will encompass several promising classes of chiral synthons. The choice of an appropriate scaffold is dictated by the specific requirements of the target molecule, including the desired vectoral display of substituents, physicochemical properties, and synthetic tractability.

Alternatives_Overview cluster_main This compound cluster_alternatives Alternative Chiral Synthons cluster_bicyclic Bridged Bicyclic Analogs cluster_spirocyclic Spirocyclic Scaffolds cluster_proline Substituted Proline Analogs main_synthon Target Synthon Bicyclic_Octane 2-Azabicyclo[3.2.1]octanes main_synthon->Bicyclic_Octane Ring Expansion Bicyclic_Hexane 2-Azabicyclo[2.1.1]hexanes main_synthon->Bicyclic_Hexane Ring Contraction Spiro_amines Spirocyclic Amines (e.g., Diazaspiro[3.3]heptanes) main_synthon->Spiro_amines Bioisosteric Replacement Subst_Proline 4-Substituted Prolines main_synthon->Subst_Proline Alternative Constraint Strategy Bicyclic_Azabicyclo_321 8-Azabicyclo[3.2.1]octanes Bicyclic_Octane->Bicyclic_Azabicyclo_321 Isomeric Variation

Figure 1: Overview of alternative chiral synthons to this compound.

Comparative Analysis of Synthetic Accessibility and Performance

A critical factor in the selection of a chiral synthon is its accessibility through efficient and stereocontrolled synthetic routes. The following sections provide a comparative overview of the synthesis of the target synthon and its alternatives, with a focus on key performance indicators such as yield and stereoselectivity.

Functionalized 2-Azabicyclo[2.2.1]heptanes

Recent advances have provided highly efficient and enantioselective methods for the synthesis of functionalized 2-azabicyclo[2.2.1]heptane cores, offering alternatives to the specific hydroxymethyl-substituted synthon.

A notable example is the chiral phosphoric acid-catalyzed ring-opening of meso-epoxides.[1] This method provides access to a range of 2-azabicyclo[2.2.1]heptanes with excellent enantioselectivities.

Experimental Protocol: Enantioselective Synthesis of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides [1]

  • To a solution of the meso-epoxide (0.2 mmol) in toluene (2.0 mL) at room temperature, add the sulfonamide (0.24 mmol) and the chiral phosphoric acid catalyst (0.02 mmol).

  • Stir the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2-azabicyclo[2.2.1]heptane derivative.

EntryStarting MaterialCatalystTemp (°C)Time (h)Yield (%)ee (%)
1Cyclopentene oxide(R)-TRIP30249295
23-Methylcyclopentene oxide(R)-STRIP40368592
33-Phenylcyclopentene oxide(R)-TRIP30487890

Table 1: Performance data for the enantioselective synthesis of 2-azabicyclo[2.2.1]heptanes.

2-Azabicyclo[3.2.1]octanes: The Ring-Expanded Analogs

The 2-azabicyclo[3.2.1]octane scaffold, a tropane analog, offers a different spatial arrangement of substituents compared to its [2.2.1] counterpart. These synthons can be accessed stereoselectively through the ring expansion of 2-azanorbornan-3-yl methanols.[2] This transformation proceeds via an aziridinium intermediate, with the stereochemical outcome at C-4 dependent on the configuration of the starting alcohol.

Ring_Expansion cluster_synthesis Stereoselective Ring Expansion Start 2-Azanorbornan-3-yl methanol Intermediate Aziridinium Intermediate Start->Intermediate Mitsunobu or Mesylation Product 2-Azabicyclo[3.2.1]octane Intermediate->Product Nucleophilic Opening

Figure 2: Synthetic workflow for the stereoselective ring expansion to 2-azabicyclo[3.2.1]octanes.

Experimental Protocol: Stereoselective Ring Expansion to 2-Azabicyclo[3.2.1]octanes [2]

  • To a stirred solution of the 2-azanorbornan-3-yl methanol (1.0 mmol) and triphenylphosphine (1.5 mmol) in anhydrous THF (10 mL) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Add the nucleophile (e.g., NaN3, 3.0 mmol) and continue stirring for another 24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Starting Alcohol ConfigurationNucleophileProduct ConfigurationYield (%)
(1S,3R,4R)N3-(1S,4S,5R)-4-azido85
(1S,3S,4R)N3-(1S,4R,5R)-4-azido82

Table 2: Representative yields for the stereoselective ring expansion.

2-Azabicyclo[2.1.1]hexanes: The Constrained Proline Analogs

For applications requiring even greater conformational rigidity, the 2-azabicyclo[2.1.1]hexane scaffold, also known as 2,4-methanoproline, is an excellent choice. The synthesis of these highly constrained systems can be achieved from cyclobutene derivatives.[3] A key step often involves a stereoselective electrophilic addition to the double bond, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 2-Azabicyclo[2.1.1]hexanes [3]

  • Prepare the cyclobutene dicarbamate from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride.

  • To a solution of the dicarbamate in CH2Cl2 at -78 °C, add a solution of phenylselenyl bromide in CH2Cl2 dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the mixture to warm to room temperature and then add a solution of sodium hydride in THF.

  • Stir the reaction for 12 hours at room temperature.

  • Quench the reaction with saturated aqueous NH4Cl and extract with CH2Cl2.

  • Dry the combined organic layers, concentrate, and purify by chromatography to yield the 2-azabicyclo[2.1.1]hexane derivative.

Starting MaterialOverall Yield (%)
cis-cyclobut-3-ene-1,2-dicarboxylic anhydride~40-50% (multi-step)

Table 3: Typical overall yield for the synthesis of the 2-azabicyclo[2.1.1]hexane core.

Spirocyclic Scaffolds: Embracing Three-Dimensionality

Spirocyclic amines have emerged as attractive bioisosteres for more traditional cyclic amines, offering a rigid and three-dimensional arrangement of functional groups.[4] For instance, 2,6-diazaspiro[3.3]heptane can be considered a bioisostere of piperazine. The synthesis of chiral spirocycles can be challenging, but methods such as enantioselective conjugate addition followed by diastereoselective spirocyclization have been developed.[5]

ScaffoldKey FeaturesSynthetic Challenge
Diazaspiro[3.3]heptanesRigid, 3D projection of substituentsControl of stereocenters
Azaspiro[3.3]heptanesWater-soluble piperidine bioisostereScalable and efficient routes

Table 4: Comparison of spirocyclic scaffolds.

Substituted Prolines: A Strategy of "Proline Editing"

An alternative to replacing the entire bicyclic scaffold is to utilize the inherent conformational preferences of proline and modulate them through substitution. The "proline editing" approach allows for the synthesis of a wide variety of 4-substituted prolines from a common hydroxyproline precursor.[6] This strategy offers a high degree of flexibility for introducing diverse functionalities while still benefiting from the conformational constraints of the pyrrolidine ring.

Performance in a Biological Context: A Case Study

Conclusion and Future Outlook

The choice of a chiral synthon is a critical decision in the drug discovery process. While this compound remains a valuable and widely used building block, a diverse array of alternatives offers exciting opportunities for scaffold hopping and the exploration of new chemical space. The 2-azabicyclo[3.2.1]octanes provide a less constrained, yet still rigid, alternative, while the 2-azabicyclo[2.1.1]hexanes offer a higher degree of rigidity. Spirocyclic amines present a powerful strategy for introducing three-dimensionality, and substituted prolines allow for a more nuanced control over peptide and small molecule conformation.

The selection of the optimal scaffold will always be context-dependent, requiring a careful consideration of the desired biological activity, physicochemical properties, and synthetic feasibility. This guide provides a framework for making that decision, empowering researchers to navigate the complex landscape of chiral synthons and to design the next generation of innovative therapeutics.

References

A Strategic Comparison for Modern Drug Discovery: The 2-Azabicyclo[2.2.1]heptane Scaffold versus the Ubiquitous Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug design, the selection of a core chemical scaffold is a decision of paramount importance, profoundly influencing a compound's pharmacological profile and its viability as a therapeutic agent. For decades, the piperidine ring, a six-membered nitrogenous heterocycle, has been a cornerstone of medicinal chemistry, celebrated for its synthetic accessibility and its presence in a vast number of natural products and FDA-approved drugs.[1][2] However, the relentless pursuit of enhanced potency, selectivity, and improved drug-like properties has catalyzed a shift towards more structurally complex and conformationally constrained scaffolds. Among these, the 2-azabicyclo[2.2.1]heptane framework has emerged as a compelling alternative, offering distinct advantages in overcoming common challenges in drug development.

This guide provides an in-depth, evidence-based comparison of the 2-azabicyclo[2.2.1]heptane and piperidine scaffolds, designed to equip researchers, scientists, and drug development professionals with the insights needed for rational scaffold selection.

Part 1: The Foundation: Structural and Physicochemical Distinctions

The most fundamental divergence between piperidine and 2-azabicyclo[2.2.1]heptane lies in their three-dimensional architecture. Piperidine is a flexible monocyclic system, predominantly existing in a low-energy chair conformation. Conversely, the 2-azabicyclo[2.2.1]heptane is a bridged bicyclic system, rendering it conformationally rigid.[3][4] This inherent rigidity is not a trivial structural nuance; it is the primary driver of the significant differences in their physicochemical and pharmacological properties.

Table 1: Comparative Physicochemical Properties of Piperidine and 2-Azabicyclo[2.2.1]heptane Scaffolds

PropertyPiperidine2-Azabicyclo[2.2.1]heptaneImplication in Drug Design
3D Conformation Flexible (Chair/Boat Interconversion)Rigid, ConstrainedRigidity reduces the entropic penalty of binding, potentially leading to higher affinity and selectivity.[5][6]
pKa of Amine ~11.2~10.5The lower basicity of the bicyclic amine can mitigate hERG channel liability, a common cardiotoxicity issue.[7]
Lipophilicity (LogP) ~0.84[8]Higher than piperidineIncreased lipophilicity can influence solubility, cell permeability, and metabolic stability.
Vectorial Projection Substituents project axially and equatoriallySubstituents project in fixed, well-defined vectorsAllows for precise probing of specific regions within a biological target's binding pocket.
Synthetic Accessibility High; numerous established routes[1][9][10]Moderate to High; often via cycloaddition reactions[11][12][13][14]Piperidines are generally more straightforward to synthesize in diverse forms.

The conformational constraint of the 2-azabicyclo[2.2.1]heptane scaffold pre-organizes appended functional groups into a defined spatial orientation. This can lead to a more favorable energetic profile upon binding to a target protein, as less conformational entropy is lost. This principle, often referred to as "escape from flatland," is a key strategy in modern medicinal chemistry to improve drug properties.[15]

scaffolds cluster_piperidine Piperidine: The Flexible Workhorse cluster_azabicyclo 2-Azabicyclo[2.2.1]heptane: The Rigid Contender p1 Flexible Chair Conformation p2 High Basicity (pKa ~11.2) p3 Potential hERG Liability p2->p3 Can lead to a1 Rigid Bicyclic Structure a2 Reduced Basicity (pKa ~10.5) a4 Enhanced Potency & Selectivity a1->a4 Leads to a3 Lower hERG Risk a2->a3 Contributes to

Figure 1: Key property differences between the two scaffolds.

Part 2: Pharmacological Consequences and Illustrative Case Studies

The structural and physicochemical differences between these scaffolds directly translate into distinct pharmacological outcomes.

Binding Affinity, Selectivity, and Metabolic Stability

The rigidity of the 2-azabicyclo[2.2.1]heptane scaffold can be a powerful asset. In a study on P2Y14R antagonists, replacing a piperidine with a bridged 2-azanorbornane (a derivative of 2-azabicyclo[2.2.1]heptane) maintained and in some cases improved receptor affinity.[16] The constrained conformation of the bicyclic system can better match the topology of the receptor binding site, enhancing potency.

Furthermore, this rigidity can improve metabolic stability. The defined shape of the 2-azabicyclo[2.2.1]heptane core can sterically shield metabolically labile sites from cytochrome P450 enzymes. This has been observed in the development of CXCR2 antagonists, where a bicyclo[2.2.1]heptane-containing compound demonstrated high stability in plasma and a favorable in vivo pharmacokinetic profile.[17] In contrast, the flexible nature of the piperidine ring can expose multiple sites to metabolism.

Mitigating hERG Toxicity

A significant challenge in drug discovery is avoiding inhibition of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias. A primary risk factor for hERG binding is a combination of lipophilicity and high basicity. The piperidine ring, with its high pKa, is a common feature in compounds with hERG liability.[2][18] Medicinal chemistry strategies to reduce hERG risk often involve lowering the pKa of basic nitrogen centers.[7][19][20] The intrinsically lower basicity of the 2-azabicyclo[2.2.1]heptane scaffold therefore presents a built-in advantage for mitigating this critical cardiotoxicity risk.

Case Study: Varenicline (Chantix®)

The success of varenicline, a smoking cessation aid, serves as a powerful testament to the utility of the 2-azabicyclo[2.2.1]heptane scaffold.[21][22] Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor.[23][24] Its efficacy is critically dependent on the rigid bicyclic core, which orients the attached pyrazine ring in a precise geometry for optimal receptor interaction. This rigid framework is key to its high affinity and selectivity, leading to its therapeutic effect of reducing cravings and withdrawal symptoms.[21][23] It is widely accepted that a more flexible piperidine-based analogue would be unlikely to achieve the same pharmacological profile.

Part 3: Experimental Protocols for Scaffold Evaluation

A direct comparison of drug candidates built upon these scaffolds requires rigorous experimental validation. Below are standard, self-validating protocols for assessing key drug-like properties.

Experimental Protocol 1: Target Binding Affinity via Surface Plasmon Resonance (SPR)

Causality: This method provides real-time, label-free kinetic data (association and dissociation rates), offering a deeper understanding of the binding interaction compared to endpoint assays.

Methodology:

  • Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A control flow cell should be prepared similarly but without the protein to allow for reference subtraction.

  • Analyte Preparation: Prepare a dilution series of the test compounds (piperidine vs. 2-azabicyclo[2.2.1]heptane analogues) in a suitable running buffer (e.g., HBS-EP+). Include a buffer-only sample for double referencing.

  • Binding Measurement:

    • Inject the analyte solutions over the sensor and control flow cells at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Response Units, RU) over time during the association phase.

    • Switch back to running buffer and monitor the signal decrease during the dissociation phase.

  • Chip Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference cell and buffer-only injection data.

    • Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity.

spr_workflow start Start immobilize Immobilize Target Protein on Sensor Chip start->immobilize prepare Prepare Analyte Dilution Series immobilize->prepare inject Inject Analytes & Measure Association/Dissociation prepare->inject regenerate Regenerate Chip Surface inject->regenerate analyze Fit Data to Determine ka, kd, and KD inject->analyze regenerate->analyze end End analyze->end

Figure 2: A generalized workflow for determining binding affinity using SPR.

Experimental Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This in vitro assay is a standard industry practice to predict in vivo hepatic clearance, a critical pharmacokinetic parameter.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound. Thaw pooled HLM and an NADPH-regenerating system (cofactor for CYP450 enzymes) on ice.

  • Reaction Incubation:

    • In a 96-well plate, pre-warm HLM and buffer at 37°C.

    • Initiate the reaction by adding the test compound.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture into a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (-k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.

Conclusion and Strategic Outlook

The decision to employ a piperidine or a 2-azabicyclo[2.2.1]heptane scaffold is a nuanced one, contingent on the specific objectives of a drug discovery program. The piperidine ring, with its synthetic flexibility and established presence in numerous therapeutics, remains a highly valuable and often default choice.

However, in the modern era of drug design, where overcoming challenges such as off-target toxicity, poor pharmacokinetics, and insufficient potency is paramount, the 2-azabicyclo[2.2.1]heptane scaffold offers a compelling and rational alternative. Its inherent rigidity can be strategically exploited to enhance binding affinity and selectivity, improve metabolic stability, and reduce the risk of hERG-related cardiotoxicity. While the synthetic routes may be more complex, the potential payoff in terms of an improved overall pharmacological profile often justifies the investment. For the medicinal chemist aiming to craft best-in-class therapeutics, the 2-azabicyclo[2.2.1]heptane scaffold is an indispensable tool for navigating the complexities of drug-target interactions and achieving superior clinical candidates.

References

A Comparative Guide to the Stereochemical Validation of 2-Azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rigid 2-azabicyclo[2.2.1]heptane scaffold is a privileged motif in medicinal chemistry, prized for its ability to confer conformational constraint on bioactive molecules. This rigidity, however, introduces significant stereochemical complexity. The precise determination of the absolute and relative stereochemistry of its derivatives is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), ensuring target specificity, and meeting stringent regulatory requirements for pharmaceutical development. This guide provides a comparative analysis of the primary analytical techniques employed for the stereochemical validation of 2-azabicyclo[2.2.1]heptane derivatives, offering insights into the causality behind experimental choices and presenting supporting data.

The Stereochemical Challenge

The 2-azabicyclo[2.2.1]heptane core contains multiple stereocenters, leading to the potential for a complex mixture of diastereomers and enantiomers. The exo and endo diastereomers, arising from the orientation of substituents on the bicyclic ring, often exhibit distinct biological activities. Furthermore, the inherent chirality of the scaffold necessitates the separation and characterization of enantiomers. The challenge lies in unequivocally assigning the three-dimensional arrangement of atoms in these often-subtly different molecules.

A Multi-pronged Approach to Validation

No single technique provides a complete stereochemical picture. A robust validation strategy relies on the synergistic application of several methods. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiroptical Methods.

dot graph "Workflow" { layout=dot rankdir=LR node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "cluster_Synthesis" { label="Synthesis & Purification"; bgcolor="#FFFFFF"; "Synthesis" [label="Diastereoselective Synthesis"]; "Purification" [label="Chromatography"]; "Synthesis" -> "Purification"; } subgraph "cluster_Validation" { label="Stereochemical Validation"; bgcolor="#FFFFFF"; "NMR" [label="NMR Spectroscopy\n(Relative Stereochemistry)"]; "XRay" [label="X-ray Crystallography\n(Absolute Stereochemistry)"]; "ChiralHPLC" [label="Chiral HPLC\n(Enantiomeric Purity)"]; "VCD" [label="VCD Spectroscopy\n(Absolute Stereochemistry in Solution)"]; } "Purification" -> "NMR"; "NMR" -> "XRay" [label="Confirmation"]; "NMR" -> "ChiralHPLC" [label="Separation"]; "ChiralHPLC" -> "VCD" [label="Confirmation in Solution"]; } caption: "General workflow for the synthesis and stereochemical validation of 2-azabicyclo[2.2.1]heptane derivatives."

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the workhorse for determining the relative stereochemistry of 2-azabicyclo[2.2.1]heptane derivatives, primarily by distinguishing between exo and endo isomers. The rigid bicyclic framework gives rise to characteristic proton-proton (¹H-¹H) coupling constants and Nuclear Overhauser Effect (NOE) correlations.

Causality in Experimental Choice: The Karplus equation dictates that the magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them.[1] The fixed geometry of the 2-azabicyclo[2.2.1]heptane system results in distinct dihedral angles for exo and endo substituents, leading to predictable differences in coupling patterns.[1] NOE experiments provide through-space correlations between protons that are in close proximity, offering definitive proof of their relative spatial arrangement.[2]

Experimental Protocol: 1D ¹H NMR and 2D NOESY

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to observe chemical shifts and coupling constants.

  • Analysis of Coupling Constants: Pay close attention to the multiplicity and coupling constants of the bridgehead protons and the protons on the carbon bearing the substituent. For example, the coupling between a substituent proton and the adjacent bridgehead proton will differ significantly between the exo and endo isomers.

  • 2D NOESY Acquisition: Acquire a 2D NOESY or ROESY spectrum to observe through-space correlations.

  • NOE Analysis: Look for key NOE correlations. For an exo substituent, a strong NOE is typically observed between the substituent's proton and the nearby protons of the ethylene bridge.[2] Conversely, an endo substituent will show NOEs to the protons of the methylene bridge.

Data Presentation:

IsomerKey ¹H-¹H Coupling Constant (J)Key NOE Correlation
Exo J(H_substituent, H_bridgehead) ≈ 0-2 HzProton of substituent ↔ Ethylene bridge protons
Endo J(H_substituent, H_bridgehead) ≈ 4-6 HzProton of substituent ↔ Methylene bridge proton

Note: Exact J values can vary depending on the specific derivative.

X-ray Crystallography: The Unambiguous Gold Standard

Single-crystal X-ray crystallography provides the most definitive determination of both relative and absolute stereochemistry. By diffracting X-rays through a single crystal of the compound, a three-dimensional electron density map is generated, revealing the precise spatial arrangement of every atom in the molecule.[3][4]

Causality in Experimental Choice: The ability to grow diffraction-quality single crystals is the primary prerequisite. If successful, this technique offers an unparalleled level of structural detail, including bond lengths, bond angles, and torsional angles, leaving no ambiguity in the stereochemical assignment.[5] For determining the absolute configuration of a chiral molecule, the presence of a heavy atom is often beneficial to observe the anomalous dispersion effect.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Absolute Stereochemistry Determination: If the data is of sufficient quality, the absolute configuration can be determined using the Flack parameter.

Data Presentation: The output is a detailed crystallographic information file (CIF) and a visual representation of the molecule, often as an ORTEP diagram, showing the thermal ellipsoids of the atoms. This provides incontrovertible proof of the stereochemistry.[6]

Chiroptical Methods: Probing Chirality in Solution

Chiroptical techniques, such as chiral High-Performance Liquid Chromatography (HPLC) and Vibrational Circular Dichroism (VCD), are essential for determining the enantiomeric purity and absolute configuration of chiral 2-azabicyclo[2.2.1]heptane derivatives in the solution state.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[7]

Causality in Experimental Choice: The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.[8] The choice of CSP and mobile phase is crucial for achieving baseline separation.

Experimental Protocol: Enantiomeric Separation by Chiral HPLC

  • Column and Mobile Phase Selection: Screen various chiral columns (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD) and mobile phase compositions (typically mixtures of hexane and an alcohol like isopropanol) to find optimal separation conditions.[8]

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

  • Injection and Analysis: Inject the sample onto the chiral HPLC system and monitor the elution profile using a UV detector.

  • Enantiomeric Excess (ee) Calculation: Calculate the ee by integrating the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Data Presentation:

ParameterValue
Chiral ColumnChiralcel OD-H
Mobile Phasen-hexane:isopropanol (80:20, v/v)
Flow Rate1.0 mL/min
Retention Time (Enantiomer 1)e.g., 8.5 min
Retention Time (Enantiomer 2)e.g., 10.2 min
Enantiomeric Excesse.g., >99%
Data is illustrative and will vary for different derivatives.
Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] It is a powerful technique for determining the absolute configuration of molecules in solution, especially when X-ray crystallography is not feasible.[10][11]

Causality in Experimental Choice: The VCD spectrum is exquisitely sensitive to the three-dimensional structure of a molecule.[12] By comparing the experimentally measured VCD spectrum to the spectra predicted by quantum chemical calculations for each enantiomer, the absolute configuration can be unambiguously assigned.[13]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a concentrated solution of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃).

  • VCD Spectrum Acquisition: Record the VCD spectrum using a VCD spectrometer.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectra for both possible enantiomers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.

dot graph "VCD_Analysis" { layout=dot rankdir=LR node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Experimental" [label="Experimental VCD Spectrum"]; "Computational" [label="Computational Modeling"]; "R_Enantiomer" [label="Calculated Spectrum (R)"]; "S_Enantiomer" [label="Calculated Spectrum (S)"]; "Comparison" [label="Spectral Comparison", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Assignment" [label="Absolute Configuration Assignment", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Experimental" -> "Comparison"; "Computational" -> "R_Enantiomer"; "Computational" -> "S_Enantiomer"; "R_Enantiomer" -> "Comparison"; "S_Enantiomer" -> "Comparison"; "Comparison" -> "Assignment"; } caption: "Workflow for absolute configuration determination using VCD spectroscopy."

Conclusion: An Integrated and Self-Validating Approach

References

A Comparative Guide to tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate and Other Boc-Protected Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and asymmetric synthesis, the selection of chiral building blocks is a critical decision that profoundly influences the efficiency, stereoselectivity, and ultimate success of a synthetic campaign. Among the diverse array of available synthons, Boc-protected amino alcohols stand out for their versatility as chiral auxiliaries, ligands for metal-catalyzed reactions, and as integral structural components of biologically active molecules. This guide provides a comprehensive comparison of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate , a conformationally constrained bicyclic amino alcohol, with other widely utilized Boc-protected amino alcohols, such as those derived from proline.

This analysis is grounded in the principles of scientific integrity, offering field-proven insights and experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Structural Paradigm: The Significance of Conformational Rigidity

The fundamental distinction between this compound and acyclic or monocyclic analogues like Boc-L-prolinol lies in the rigidity of their molecular frameworks.

  • This compound : This molecule possesses a bicyclo[2.2.1]heptane core, a strained and rigid structure that locks the relative positions of the hydroxyl and the Boc-protected amino groups. This conformational restriction can be highly advantageous in asymmetric synthesis, as it presents a well-defined and predictable chiral environment. This can lead to higher levels of stereochemical control in reactions where it is employed as a chiral auxiliary or ligand. The 2-azabicyclo[2.2.1]heptane scaffold is a recognized building block in the synthesis of various biologically active compounds, including antiviral agents and adenosine agonists.[1][2]

  • Boc-L-prolinol and other Monocyclic/Acyclic Amino Alcohols : In contrast, Boc-protected amino alcohols derived from proline or other amino acids exhibit greater conformational flexibility.[3] While the pyrrolidine ring of prolinol offers some constraint, it is less rigid than the bicyclo[2.2.1]heptane system. Acyclic amino alcohols have even more rotational freedom. This flexibility can be beneficial in certain catalytic applications where the ligand needs to adapt to the geometry of the transition state. However, it can also lead to lower enantioselectivities if multiple, energetically similar transition states are accessible.

Performance in Asymmetric Synthesis: A Comparative Overview

Direct, head-to-head comparative studies of this compound and other Boc-protected amino alcohols in the same catalytic reaction are not extensively documented in the literature. However, we can infer their relative strengths and weaknesses by examining their applications and the performance of structurally similar compounds in key asymmetric transformations.

Asymmetric Addition of Organozinc Reagents to Aldehydes

The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the effectiveness of chiral ligands. Chiral amino alcohols are known to be effective catalysts for this transformation.[4][5]

Boc-L-prolinol and its derivatives have been shown to be effective ligands in the titanium-tetraisopropoxide-promoted enantioselective addition of diethylzinc to aldehydes, achieving high conversion rates and enantioselectivities.[4]

Below is a table summarizing the performance of various chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde, illustrating the range of enantioselectivities achievable with different structural scaffolds.

Ligand ClassSpecific LigandLigand Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee%)Predominant Enantiomer
Carbohydrate-based DiolMethyl 4,6-O-benzylidene-α-D-glucopyranoside2007545S
Carbohydrate-based Diol1,2:3,4-di-O-isopropylidene-α-D-galactopyranose200804S
Carbohydrate-based Diol1,2-O-isopropylidene-β-D-fructopyranose derivative2009972S
Carbohydrate-based β-Amino AlcoholD-fructose-derived amino alcohol22010096S

Data compiled from various sources for illustrative purposes.[4][6]

Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of ketones to chiral secondary alcohols is another fundamental transformation where chiral amino alcohols and their derivatives are widely employed, often as precursors to oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction).

Proline-derived catalysts are well-established in this area, demonstrating high yields and enantioselectivities. The rigidity of the pyrrolidine ring in prolinol contributes to the formation of a stable and effective catalyst.

The rigid framework of this compound makes it a promising candidate for forming a highly stereoselective oxazaborolidine catalyst. The fixed spatial relationship between the nitrogen and oxygen would lead to a well-defined transition state, potentially resulting in high enantiomeric excesses.

Diastereoselective Reductions of β-Amino Ketones

The reduction of β-amino ketones provides access to valuable 1,3-amino alcohol motifs. The stereochemical outcome of these reductions can often be controlled by the choice of protecting group on the nitrogen and the reducing agent. For instance, the reduction of N-acyl β-amino ketones often proceeds with moderate to good syn-diastereoselectivity.[7] The inherent chirality of the amino alcohol backbone can also influence the diastereoselectivity of such reductions.

Applications in Medicinal Chemistry: Beyond Catalysis

While the catalytic applications of this compound are a key area of interest, its primary documented role is as a crucial intermediate in the synthesis of complex drug molecules.[8][9] The 2-azabicyclo[2.2.1]heptane core is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents.[1][10]

The Boc-protecting group in these molecules serves to mask the reactivity of the secondary amine, allowing for selective functionalization of the hydroxyl group or other parts of the molecule.[11][12] The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, making it an ideal protecting group for multi-step syntheses.

Experimental Protocols

To provide practical guidance, detailed experimental protocols for key transformations involving Boc-protected amino alcohols are presented below.

General Procedure for Enantioselective Diethylzinc Addition to an Aldehyde

This protocol is a generalized procedure based on established methods for carbohydrate-derived ligands and is expected to be a good starting point for the evaluation of novel chiral amino alcohols.[6]

dot

G cluster_prep Catalyst Formation cluster_reaction Reaction cluster_workup Workup and Purification A Dry Schlenk flask under Argon B Add chiral ligand (20 mol%) in anhydrous hexane A->B C Add Ti(O-iPr)4 (1.4 eq) B->C D Cool to 0 °C C->D Stir for 30 min at RT E Add diethylzinc in hexane (3 eq) dropwise D->E F Add aldehyde (1 eq) E->F G Quench with aqueous HCl F->G Stir for 3h at 0 °C H Extract with ether G->H I Purify by column chromatography H->I

Caption: General workflow for enantioselective diethylzinc addition.

Procedure:

  • Catalyst Formation:

    • Place a dry Schlenk flask equipped with a magnetic stirrer under an argon atmosphere.

    • Add the chiral amino alcohol ligand (0.05 mmol, 20 mol%) to the flask and dissolve it in anhydrous hexane (0.25 mL).

    • Add titanium(IV) isopropoxide (104 µL, 0.35 mmol, 1.4 eq) to the solution and stir at room temperature for 30 minutes.

  • Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a 1 M solution of diethylzinc in hexane (0.75 mL, 0.75 mmol, 3 eq) dropwise to the cooled mixture.

    • Add the aldehyde (0.25 mmol, 1 eq) to the reaction mixture and stir at 0 °C for 3 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of 1 M aqueous HCl.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Boc-Protection of an Amino Alcohol

This protocol describes a general and efficient method for the N-Boc protection of amino alcohols.[13]

dot

G cluster_reaction Reaction Setup cluster_workup Workup A Dissolve amino alcohol in water/acetone mixture B Add di-tert-butyl dicarbonate ((Boc)2O) A->B C Monitor reaction by TLC B->C Stir at room temperature D Isolate product C->D E If solid: filter D->E Solid product F If liquid: extract with CH2Cl2 D->F Liquid product

Caption: Workflow for the Boc-protection of an amino alcohol.

Procedure:

  • In a round-bottom flask, dissolve the amino alcohol (1 mmol) in a mixture of distilled water (9.5 mL) and acetone (0.5 mL).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol) to the solution.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, if the product is a solid, collect it by filtration and wash with cold water.

  • If the product is a liquid, extract the reaction mixture with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to afford the N-Boc protected amino alcohol.

Conclusion and Future Outlook

This compound represents a valuable chiral building block with significant potential in both medicinal chemistry and asymmetric synthesis. Its rigid bicyclic framework offers a distinct advantage in applications requiring a well-defined chiral environment, suggesting its potential for high stereoselectivity as a chiral ligand or auxiliary.

In contrast, more flexible Boc-protected amino alcohols like Boc-L-prolinol have demonstrated broad utility, particularly as precursors to highly effective organocatalysts. The choice between these synthons will ultimately depend on the specific requirements of the synthetic target and the desired reaction.

For researchers in drug development, the 2-azabicyclo[2.2.1]heptane scaffold of the title compound is of particular interest due to its prevalence in biologically active molecules. As a drug intermediate, its role is well-established.

Future research should focus on the direct experimental comparison of this compound with other Boc-protected amino alcohols in a range of catalytic asymmetric reactions. Such studies would provide invaluable data to guide the rational selection of these important chiral building blocks and unlock their full potential in the synthesis of enantiomerically pure molecules.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Azabicyclo[2.2.1]heptane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 2-azabicyclo[2.2.1]heptane scaffold represents a privileged structure, a key molecular framework that has given rise to a multitude of potent and selective ligands for various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs built upon this rigid bicyclic core, with a primary focus on their modulation of nicotinic acetylcholine receptors (nAChRs), and extending to other important targets such as dipeptidyl peptidase-4 (DPP-4) and sigma-2 (σ2) receptors. We will delve into the nuanced effects of structural modifications on binding affinity, functional activity, and selectivity, supported by experimental data and detailed protocols to empower your own research endeavors.

The Enduring Legacy of Epibatidine: The Genesis of a Scaffold

The journey of the 2-azabicyclo[2.2.1]heptane scaffold in modern pharmacology is inextricably linked to the natural alkaloid, (±)-epibatidine, isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor.[1][2] Epibatidine exhibited astonishing analgesic potency, hundreds of times greater than morphine, an effect mediated not through opioid receptors, but via potent agonism at nAChRs.[1][2] However, its therapeutic potential was thwarted by a narrow therapeutic window and significant toxicity.[2] This duality of high potency and toxicity established epibatidine as a compelling lead structure, sparking extensive research to dissociate its desirable pharmacological effects from its adverse properties through systematic structural modifications. The rigid 2-azabicyclo[2.2.1]heptane core of epibatidine provides a fixed orientation for its pharmacophoric elements, making it an ideal template for SAR studies.

Nicotinic Acetylcholine Receptor Modulators: A Tale of Subtype Selectivity

The primary therapeutic interest in 2-azabicyclo[2.2.1]heptane analogs lies in their ability to modulate nAChRs, a diverse family of ligand-gated ion channels implicated in a wide range of physiological and pathological processes, including cognition, pain perception, and addiction. The challenge and the opportunity in this field lie in achieving subtype selectivity to harness specific therapeutic benefits while avoiding off-target effects.

Structure-Activity Relationship at α4β2 nAChRs

The α4β2 subtype is the most abundant nAChR in the brain and is a key target for therapies related to nicotine addiction and neurodegenerative diseases.

Key SAR Insights:

  • The Pyridine Ring: Modifications to the 6-chloro-3-pyridyl moiety of epibatidine have profound effects on activity.

    • 2'-Position: Substitution at the 2'-position of the pyridine ring with electron-withdrawing groups like fluorine or chlorine generally maintains high affinity.[3]

    • 3'-Position: The introduction of substituents at the 3'-position can dramatically alter the functional profile from agonist to antagonist. For instance, the addition of a 3'-amino group to epibatidine confers potent antagonist activity.[4] Bulky substituents like a phenyl group at the 3'-position can also lead to antagonist properties.[3]

    • Bioisosteric Replacements: Replacing the pyridine ring with other heterocycles, such as pyridazine, can yield potent agonists with improved selectivity profiles between nAChR subtypes.[5]

  • The Bicycloheptane Core:

    • N-Substitution: Methylation of the nitrogen atom in the bicycloheptane ring (N7) can influence potency and selectivity.[6]

    • Stereochemistry: The exo configuration of the pyridyl substituent is crucial for high-affinity binding.

Comparative Analysis of nAChR Ligands

The following table summarizes the in vitro binding affinities and functional activities of representative 2-azabicyclo[2.2.1]heptane analogs at various nAChR subtypes.

CompoundStructureTarget SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Reference(s)
(±)-Epibatidineα4β20.03EC50 = 0.2 (Agonist)[7]
α3β4-EC50 = 72 (Agonist)[7]
α7--[8]
RTI-362-exo-(2'-fluoro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptaneα4β2~0.037Agonist[9]
RTI-762-exo-(2'-amino-5'-pyridinyl)-7-azabicyclo[2.2.1]heptaneα4β2~0.009Agonist[9]
RTI-1022-exo-(2'-methyl-5'-pyridinyl)-7-azabicyclo[2.2.1]heptaneα4β2*~0.009Agonist[9]
2i2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptaneα4β20.001Antagonist (AD50 < 1 µg/kg)[4]
24exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptaneα4β2Potent AgonistImproved α4β2/α3β4 selectivity[5]

Note: Ki values are for inhibition of radioligand binding. EC50/IC50 values represent the concentration for 50% of maximal effect (agonist) or inhibition (antagonist). α4β2 indicates that other subunits may be present in the receptor complex.*

Beyond Nicotinic Receptors: Expanding the Therapeutic Landscape

The versatility of the 2-azabicyclo[2.2.1]heptane scaffold extends beyond nAChRs, with analogs demonstrating potent activity at other important drug targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes.

SAR Highlights:

  • A novel class of DPP-4 inhibitors based on the 2-azabicyclo[2.2.1]heptane scaffold has been developed.[10]

  • These compounds typically feature an (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety attached to the bicyclic core.[10]

  • Compound 12a (neogliptin) , with an IC50 of 16.8 nM, is more potent than the established DPP-4 inhibitors vildagliptin and sitagliptin.[10] Further modifications, such as the introduction of a 1,2,4-oxadiazole substituent, have led to even more potent inhibitors like 9a (IC50 = 4.3 nM).[5]

  • These analogs exhibit good ADME properties and stability.[10]

CompoundStructureTargetInhibitory Potency (IC50, nM)Reference(s)
Neogliptin (12a)(R)-N-(exo-2-azabicyclo[2.2.1]heptan-3-yl)-3-amino-4-(2,4,5-trifluorophenyl)butanamideDPP-416.8 ± 2.2[10]
9a3-(3-Azabicyclo[1][1][9]heptan-2-yl)-1,2,4-oxadiazole derivative of neogliptinDPP-44.3[5]
Sigma-2 (σ2) Receptor Ligands

The σ2 receptor is overexpressed in proliferating tumor cells, making it an attractive target for cancer diagnostics and therapeutics.

SAR Insights:

  • The 7-azabicyclo[2.2.1]heptane scaffold has been utilized to develop selective σ2 receptor ligands.[1]

  • N-substitution on the bicycloheptane core is a key determinant of selectivity. Arylalkyl N-substituents generally confer selectivity for the σ2 subtype.[1]

  • The conformational restriction imposed by the bicyclic scaffold appears to be important for subtype discrimination compared to more flexible pyrrolidine analogs.[1]

Experimental Protocols: A Guide to In Vitro Characterization

To facilitate the evaluation of novel 2-azabicyclo[2.2.1]heptane analogs, we provide detailed, step-by-step methodologies for key in vitro assays.

Radioligand Binding Assay for nAChRs

This protocol describes a method to determine the binding affinity of test compounds for nAChRs using a radiolabeled ligand like [³H]epibatidine.

Materials:

  • Rat brain tissue (e.g., cerebral cortex for α4β2*) or cells expressing the nAChR subtype of interest.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand (e.g., [³H]epibatidine).

  • Non-specific binding agent (e.g., (-)-nicotine at a high concentration, such as 300 µM).

  • Test compounds at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize the brain tissue or cells in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. The final pellet is resuspended in binding buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer.

    • Test compound or vehicle.

    • Radioligand at a concentration near its Kd.

    • For determining non-specific binding, add the non-specific binding agent instead of the test compound.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature or on ice.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay for nAChRs using Xenopus Oocytes

This protocol outlines the two-electrode voltage clamp (TEVC) technique to measure the functional activity (agonist or antagonist) of compounds at nAChRs expressed in Xenopus laevis oocytes.[8][11]

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • Microinjection apparatus.

  • Two-electrode voltage clamp setup.

  • Recording solution (e.g., ND96).

  • Agonist (e.g., acetylcholine) and test compounds.

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate mature oocytes from a female Xenopus laevis. Microinject the oocytes with the cRNA encoding the desired nAChR subunits. Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application:

    • Agonist testing: Apply the test compound at various concentrations and record the induced current.

    • Antagonist testing: Apply a known concentration of an agonist (e.g., acetylcholine) in the presence and absence of the test compound at various concentrations and measure the inhibition of the agonist-induced current.

  • Data Analysis:

    • For agonists, plot the current response against the compound concentration to determine the EC50 and maximal efficacy.

    • For antagonists, plot the percentage of inhibition against the compound concentration to determine the IC50.

DPP-4 Inhibitor Enzymatic Assay

This protocol describes a fluorometric assay to screen for DPP-4 inhibitors.[3][9]

Materials:

  • Recombinant human DPP-4 enzyme.

  • DPP-4 substrate (e.g., Gly-Pro-AMC).

  • Assay buffer (e.g., Tris-HCl, pH 8.0).

  • Test compounds and a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • Test compound or vehicle.

    • DPP-4 enzyme.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the DPP-4 substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence (e.g., λex = 360 nm, λem = 460 nm) in kinetic mode for a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percentage of inhibition for each test compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Visualizing Structure-Activity Relationships

The following diagrams, generated using Graphviz, illustrate key SAR trends and experimental workflows.

SAR_nAChR cluster_scaffold 2-Azabicyclo[2.2.1]heptane Core cluster_pyridine Pyridine Ring Modifications cluster_activity Functional Outcome Scaffold Core Scaffold Position_2 2'-Position (e.g., F, Cl) Scaffold->Position_2 Maintains High Affinity Position_3 3'-Position (e.g., NH2, Phenyl) Scaffold->Position_3 Bioisostere Bioisosteric Replacement (e.g., Pyridazine) Scaffold->Bioisostere Agonist Agonist Activity Position_2->Agonist Antagonist Antagonist Activity Position_3->Antagonist Bioisostere->Agonist Selectivity Improved Subtype Selectivity Bioisostere->Selectivity

Caption: SAR of 2-Azabicyclo[2.2.1]heptane Analogs at nAChRs.

experimental_workflow start Start: Synthesized Analog binding_assay In Vitro Binding Assay (e.g., Radioligand Binding) start->binding_assay functional_assay In Vitro Functional Assay (e.g., TEVC, Enzymatic Assay) start->functional_assay determine_potency Determine Ki / IC50 / EC50 binding_assay->determine_potency functional_assay->determine_potency in_vivo In Vivo Evaluation (e.g., Animal Models) determine_potency->in_vivo adme Pharmacokinetic (ADME) Studies in_vivo->adme lead_optimization Lead Optimization adme->lead_optimization

Caption: Drug Discovery Workflow for 2-Azabicyclo[2.2.1]heptane Analogs.

Conclusion and Future Directions

The 2-azabicyclo[2.2.1]heptane scaffold continues to be a remarkably fruitful starting point for the design of potent and selective modulators of various biological targets. The extensive SAR data, particularly for nAChRs, provides a clear roadmap for medicinal chemists to fine-tune activity and selectivity. The emergence of analogs targeting DPP-4 and σ2 receptors highlights the broader potential of this versatile scaffold. Future research will likely focus on optimizing the pharmacokinetic properties of these analogs to translate their in vitro potency into in vivo efficacy and, ultimately, into novel therapeutics for a range of human diseases. The detailed experimental protocols provided herein should serve as a valuable resource for researchers contributing to this exciting field.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a key chiral building block in modern drug discovery, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is integral to the synthesis of complex molecular architectures. However, its handling and disposal require a meticulous approach rooted in safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper management and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The core principle of this guide is to treat the substance with a high degree of caution, as its chemical, physical, and toxicological properties have not been thoroughly investigated[1].

Hazard Assessment & Precautionary Principles

The foundation of safe disposal is a thorough understanding of the potential hazards. While comprehensive toxicological data for this specific molecule is limited, information from its Safety Data Sheet (SDS) and data on analogous chemical structures allow us to establish a robust safety profile based on the precautionary principle.

Table 1: Hazard Profile and Required Precautions

Hazard TypeDescriptionRequired Precaution
Respiratory Irritation Inhalation may cause respiratory irritation[1]. Similar bicyclic compounds are also classified as respiratory irritants[2][3].Always handle within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or aerosols[1][3].
Skin & Eye Irritation Direct contact may cause skin and serious eye irritation. Standard first aid involves washing the affected area with plenty of water[1]. Analogs are confirmed skin and eye irritants[2][3].Wear appropriate gloves and safety glasses with side-shields conforming to EN166 or NIOSH standards[1].
Ingestion Hazard Swallowing may be harmful. First aid protocols include rinsing the mouth with water and seeking immediate medical attention[1]. Never give anything by mouth to an unconscious person[1].Do not eat, drink, or smoke in laboratory areas[4][5]. Wash hands thoroughly after handling[5].
Environmental Hazard The environmental fate of this compound is not well-documented.Prevent the product from entering drains or surface waters under any circumstances[1][5][6].
Combustibility While not classified as highly flammable, it can be burned in a chemical incinerator. Combustion may produce toxic fumes like carbon oxides (CO, CO2) and nitrogen oxides (NOx)[1][6].Use appropriate fire extinguishers, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[1][7].

Given the incomplete data, every operational step, from handling to final disposal, must prioritize the mitigation of these potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Use safety glasses with side-shields tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[1]. A face shield may be required for larger quantities or when there is a splash hazard[3].

  • Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Employ proper glove removal technique to avoid skin contact with the product[1]. Dispose of contaminated gloves as hazardous waste in accordance with applicable laws[1].

  • Body Protection: A standard laboratory coat is required. Ensure it is kept clean and replaced if grossly contaminated.

  • Respiratory Protection: For standard handling in a fume hood, respiratory protection may not be necessary. However, if engineering controls fail or for spill cleanup, use a P95 (US) or P1 (EU) particle respirator for nuisance exposures. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges[1][6].

Step-by-Step Disposal Protocol

The proper disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[8][9]. The following protocol ensures compliance and safety.

Waste Segregation at the Source

The cardinal rule of chemical waste management is segregation. Preventing the mixing of incompatible waste streams is crucial to avoid unintended chemical reactions.

  • Dedicate a Waste Container: Designate a specific, compatible waste container solely for this compound and materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with other chemical streams such as halogenated solvents, acids, bases, or oxidizers[10]. Cross-contamination can create unknown hazards and complicate the disposal process.

Containerization and Labeling

Proper containerization and labeling are regulatory requirements and essential for safety.

  • Select a Compatible Container: Use a container made of a material that is compatible with the chemical. The original product container is often a suitable choice[11][12]. Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid[11].

  • Label the Container Immediately: The moment the first drop of waste enters the container, it must be labeled[13]. The label must include:

    • The words "HAZARDOUS WASTE "[11].

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas[10].

    • The approximate concentration and quantity of the waste.

    • The name of the responsible researcher or lab group[13].

  • Keep Containers Closed: Waste containers must remain tightly capped at all times, except when actively adding waste[11]. This prevents the release of vapors and protects the container's contents from contamination.

Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories may accumulate waste in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel[8][11].

  • Designated Location: Store the labeled waste container in your lab's designated SAA.

  • Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak[8].

  • Segregate from Incompatibles: Even within the SAA, ensure the container is stored away from incompatible chemicals.

Arranging for Final Disposal

This compound must not be disposed of via sanitary sewer or regular trash. Professional disposal is mandatory.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup[1][13].

  • Provide Documentation: Supply the EHS office or disposal vendor with a copy of the Safety Data Sheet (SDS) for the compound.

  • Recommended Disposal Method: The standard and recommended method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber [1][6][7]. This process ensures the complete breakdown of the molecule into less harmful components.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation (fume hood)[1].

  • Don PPE: Wear the full PPE as described in Section 2.

  • Contain and Absorb: For a small spill, cover with an inert absorbent material (e.g., dry sand, vermiculite).

  • Collect Waste: Carefully sweep or scoop up the absorbed material and place it into a new, properly labeled hazardous waste container[1]. Avoid creating dust[1].

  • Decontaminate: Clean the spill area with soap and water, collecting the rinsate as hazardous waste.

  • Dispose: The spill cleanup materials are considered hazardous waste and must be disposed of following the full protocol outlined in Section 3.

Disposal Workflow Diagram

The following diagram provides a visual summary of the decision-making and procedural flow for proper disposal.

G cluster_prep Preparation & Handling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposition start Waste Generation (Unused product, contaminated labware, or spill cleanup material) ppe 1. Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate 2. Segregate Waste at Source (Do not mix with other chemicals) ppe->segregate containerize 3. Place in Compatible Container segregate->containerize labeling 4. Label as 'HAZARDOUS WASTE' with full chemical name containerize->labeling storage 5. Store in Secondary Containment in designated Satellite Accumulation Area (SAA) labeling->storage contact_ehs 6. Contact EHS or Licensed Waste Disposal Vendor storage->contact_ehs provide_sds 7. Provide Safety Data Sheet (SDS) contact_ehs->provide_sds incineration 8. Professional Disposal (Chemical Incineration with Afterburner and Scrubber) provide_sds->incineration

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。